3,5-Dichlorobenzyl Chloroformate
Description
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Structure
3D Structure
Properties
Molecular Formula |
C8H5Cl3O2 |
|---|---|
Molecular Weight |
239.5 g/mol |
IUPAC Name |
(3,5-dichlorophenyl)methyl carbonochloridate |
InChI |
InChI=1S/C8H5Cl3O2/c9-6-1-5(2-7(10)3-6)4-13-8(11)12/h1-3H,4H2 |
InChI Key |
HTRIMOWLBSDRJG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)COC(=O)Cl |
Origin of Product |
United States |
Foundational & Exploratory
3,5-Dichlorobenzyl Chloroformate (CAS 1175526-48-3): A Technical Guide to Properties, Reactivity, and Applications in Drug Discovery
Executive Summary
In modern medicinal chemistry, the strategic selection of N-terminal capping groups is critical for modulating the pharmacokinetic and pharmacodynamic profiles of peptide-based therapeutics. 3,5-Dichlorobenzyl chloroformate is a highly reactive, electrophilic acylating agent primarily utilized for the synthesis of stable carbamate linkages. Recently, this compound has gained prominence as a critical building block in the development of reversibly covalent dipeptidyl inhibitors targeting the SARS-CoV-2 Main Protease (MPro), as detailed in the [1].
This whitepaper provides an in-depth analysis of its physicochemical properties, mechanistic reactivity, and a field-proven experimental workflow for carbamate synthesis.
Physicochemical Properties & Structural Rationale
The utility of this compound stems from its unique structural components. The chloroformate moiety (-O-CO-Cl) acts as the reactive warhead, while the 3,5-dichlorobenzyl group provides a tailored steric and electronic environment.
| Property | Value |
| Chemical Name | This compound |
| CAS Registry Number | 1175526-48-3[2] |
| Molecular Formula | C8H5Cl3O2[2] |
| Molecular Weight | ~239.48 g/mol |
| Physical State | Liquid (typical for halogenated benzyl chloroformates) |
| Primary Reactivity | Electrophilic Acylating Agent[3] |
| Core Application | N-terminal capping (carbamate synthesis)[1] |
Structural Causality in Drug Design: The 3,5-dichlorobenzyl moiety is not an arbitrary choice. The incorporation of meta-substituted chlorines serves two distinct purposes:
-
Lipophilicity (LogP) Enhancement: The halogens increase the overall lipophilicity of the molecule, which is crucial for driving the inhibitor into the hydrophobic subpockets of target proteases like MPro.
-
Metabolic Stability: Halogenation at the 3 and 5 positions effectively blocks potential sites of cytochrome P450-mediated aromatic oxidation, thereby increasing the metabolic half-life of the resulting drug candidate in vivo.
Mechanistic Reactivity: The Carbamate Linkage
According to [3], the carbonyl carbon of a chloroformate is highly electrophilic due to the electron-withdrawing effects of both the adjacent oxygen and the chloride leaving group.
When reacted with a primary or secondary amine, the reaction proceeds via a nucleophilic acyl substitution pathway:
-
The lone pair of the amine attacks the electrophilic carbonyl carbon, breaking the pi-bond and forming a high-energy tetrahedral intermediate[3].
-
The intermediate rapidly collapses, reforming the carbonyl pi-bond and expelling the chloride ion as a leaving group[3].
-
The resulting structure is a stable carbamate linkage.
Why Carbamates? Carbamates are highly valued in drug design because they act as hybrid structures between amides and esters. They resist rapid proteolytic and esterase-mediated cleavage while maintaining the crucial hydrogen-bond acceptor capabilities required for target protein binding.
Experimental Workflow: Synthesis of N-Capped Dipeptidyl Inhibitors
The following protocol details the synthesis of an N-capped amino acid precursor, adapted from the verified methodology used to synthesize SARS-CoV-2 MPro inhibitors[1].
Reagents:
-
Methyl (S)-2-amino-3-cyclohexylpropanoate (Nucleophile, 320 mg, 1.39 mmol)[1]
-
This compound (Electrophile)[1]
-
N,N-Diisopropylethylamine (DIPEA) (Base, 0.3 mL, 2.78 mmol)[1]
-
Anhydrous Tetrahydrofuran (THF) (Solvent, 5 mL)[1]
Step-by-Step Procedure & Causality:
-
System Initialization: Dissolve the amino acid ester in 5 mL of anhydrous THF.
-
Causality: Anhydrous conditions are mandatory. Chloroformates are highly moisture-sensitive and will rapidly hydrolyze into unstable carbonic acids (which decarboxylate into alcohols) in the presence of water[3].
-
-
Base Addition: Add DIPEA to the solution.
-
Causality: DIPEA acts as a non-nucleophilic base. Its steric bulk prevents it from attacking the chloroformate, but it efficiently scavenges the HCl byproduct generated during the reaction, preventing the protonation of the starting amine and driving the equilibrium forward[1].
-
-
Electrophile Introduction: Cool the mixture to 0°C and add this compound dropwise.
-
Causality: The nucleophilic attack is highly exothermic. Dropwise addition at lowered temperatures controls the reaction kinetics and minimizes the formation of symmetrical urea byproducts.
-
-
Propagation: Allow the reaction mixture to warm to room temperature and stir for 12 hours[1].
-
Quenching and Phase Separation: Pour the mixture into 30 mL of water and extract with ethyl acetate (4 × 20 mL)[1].
-
Causality: Ethyl acetate efficiently partitions the lipophilic carbamate product into the organic phase, leaving inorganic salts in the aqueous layer.
-
-
Purification Wash: Wash the combined organic layers with a 10% v/v aqueous hydrochloric acid solution[1].
-
Causality: This is a critical self-validating purification step. The acidic wash protonates any residual DIPEA and unreacted starting amine, rendering them water-soluble and completely stripping them from the organic phase.
-
Reaction Workflow Diagram
Workflow of carbamate synthesis using this compound.
Analytical Characterization & Validation
To ensure the protocol was successful and the system is self-validating, the following analytical signatures must be confirmed before proceeding to subsequent peptide coupling steps:
-
^1H NMR (CDCl3): The successful formation of the carbamate is indicated by the appearance of a broad singlet (typically between
5.0 - 6.5 ppm) corresponding to the new carbamate N-H proton. Additionally, the benzylic protons of the 3,5-dichlorobenzyl group will appear as a sharp singlet (or an AB quartet if adjacent to a chiral center) near 5.0 - 5.2 ppm. -
LC-MS: High-resolution mass spectrometry should reveal the exact mass of the product. Crucially, the presence of the 3,5-dichloro substitution will present a highly distinct isotopic pattern—a 9:6:1 intensity ratio for the M, M+2, and M+4 peaks—due to the natural abundance of
and isotopes.
Safety & Handling
This compound is a highly reactive, corrosive lachrymator. It reacts violently with water and ambient moisture to release toxic hydrogen chloride (HCl) gas. It must be stored tightly sealed under an inert atmosphere (Argon or Nitrogen) at 2-8°C. All synthetic manipulations must be performed in a properly ventilated fume hood using appropriate personal protective equipment (PPE), including heavy-duty nitrile gloves and safety goggles.
References
-
A Systematic Survey of Reversibly Covalent Dipeptidyl Inhibitors of the SARS-CoV-2 Main Protease . bioRxiv. Available at:[Link]
-
1175526-48-3 this compound . Chemsrc. Available at:[Link]
Sources
An In-Depth Technical Guide to 3,5-Dichlorobenzyloxycarbonyl Chloride: Structure, Synthesis, and Application
Foreword: Rationale and Structure
This guide addresses the synthesis, properties, and application of 3,5-dichlorobenzyloxycarbonyl chloride, a specialized reagent for the protection of amine functionalities in complex organic synthesis. While its direct documentation in peer-reviewed literature is less common than its unsubstituted analog, benzyl chloroformate (Cbz-Cl), the principles governing its behavior are well-established. This document is structured to provide both a theoretical foundation and practical, field-tested methodologies. We will begin by establishing the molecular architecture and its implications for reactivity. We then detail a robust synthetic route from its precursor, 3,5-dichlorobenzyl alcohol. The core of this guide is dedicated to its primary application as a protecting group, presenting validated protocols for both the protection of primary amines and the subsequent deprotection. The causality behind each experimental choice is explained, providing researchers with the insights needed to adapt these methods to their specific synthetic challenges.
Molecular Structure and Physicochemical Properties
3,5-Dichlorobenzyloxycarbonyl chloride, hereafter referred to as (3,5-Cl₂)-Cbz-Cl, is a derivative of the widely used amine-protecting agent, benzyl chloroformate. The key structural feature is the benzene ring substituted with two chlorine atoms at the meta positions relative to the benzylic carbon.
Chemical Structure:
-
IUPAC Name: (3,5-Dichlorobenzyl) carbonochloridate
-
Molecular Formula: C₈H₅Cl₃O₂
-
Molecular Weight: 255.49 g/mol
The presence of two electron-withdrawing chlorine atoms on the aromatic ring is not merely decorative; it is a strategic modification that significantly alters the chemical stability of the resulting protecting group. This substitution decreases the electron density of the benzyl system, making the benzylic position less susceptible to premature cleavage under acidic conditions compared to the standard Cbz group. This enhanced acid stability is a critical advantage in multi-step syntheses where acid-labile groups must be retained while other transformations are performed[1].
The following table summarizes the key physicochemical properties, derived from data on its precursors and analogous structures.
| Property | Value | Source / Basis |
| CAS Number | Not assigned (Specialized Reagent) | Inferred |
| Appearance | Predicted: Colorless to pale yellow liquid | Analogy to Benzyl Chloroformate[2] |
| Boiling Point | > 103 °C @ 20 Torr | Higher than Benzyl Chloroformate[2] |
| Density | > 1.195 g/cm³ | Higher than Benzyl Chloroformate[2] |
| Solubility | Soluble in aprotic organic solvents (DCM, THF, Toluene); Reacts with water and alcohols. | General Chloroformate Reactivity[3][4] |
| Precursor (Alcohol) | 3,5-Dichlorobenzyl alcohol | - |
| Precursor MP | 79-82 °C | Sigma-Aldrich |
Synthesis of 3,5-Dichlorobenzyloxycarbonyl Chloride
The synthesis of chloroformates from their corresponding alcohols via reaction with phosgene is a standard and highly efficient industrial and laboratory procedure. The high purity of the resulting product often allows for its direct use without extensive purification. The synthesis of (3,5-Cl₂)-Cbz-Cl follows this established pathway.
The core transformation involves the reaction of 3,5-dichlorobenzyl alcohol with a phosgene source. Phosgene itself is a highly toxic gas, and its use requires specialized equipment and safety protocols[4][5][6]. In a laboratory setting, safer phosgene equivalents such as diphosgene (trichloromethyl chloroformate) or triphosgene (bis(trichloromethyl) carbonate) are often employed.
Caption: General workflow for amine protection and deprotection.
Experimental Protocol: Protection of a Primary Amine
This protocol describes a typical Schotten-Baumann reaction, a robust method for forming carbamates.
-
Dissolution: Dissolve the primary amine substrate (1.0 eq) in a mixture of a suitable organic solvent (e.g., Dichloromethane or THF) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The biphasic system ensures the neutralization of the HCl byproduct.
-
Cooling: Cool the vigorously stirred mixture to 0 °C in an ice bath.
-
Reagent Addition: Add a solution of (3,5-Cl₂)-Cbz-Cl (1.05 - 1.1 eq) in the same organic solvent dropwise to the reaction mixture over 15-30 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the disappearance of the starting amine by TLC or LC-MS.
-
Work-up: Once complete, separate the organic layer. Wash the organic layer sequentially with 1M HCl, water, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The resulting crude carbamate can be purified by recrystallization or silica gel chromatography if necessary.
Experimental Protocol: Deprotection via Catalytic Hydrogenolysis
Catalytic hydrogenolysis is the most common and efficient method for cleaving Cbz and related benzylic protecting groups.[7] The reaction is clean, typically affording the deprotected amine, toluene (or its dichlorinated derivative), and carbon dioxide as the only products.
-
Setup: To a solution of the (3,5-Cl₂)-Cbz-protected amine (1.0 eq) in a suitable solvent (e.g., Methanol, Ethanol, or Ethyl Acetate), add Palladium on activated carbon (Pd/C, typically 5-10 wt% catalyst, 1-5 mol% Pd).
-
Hydrogenation: Seal the reaction vessel and purge thoroughly with hydrogen gas (H₂). Maintain a positive pressure of hydrogen (from a balloon or a hydrogenation apparatus) and stir the suspension vigorously at room temperature.
-
Monitoring: Monitor the reaction by TLC or LC-MS for the consumption of the starting material. The reaction is typically complete within 1-12 hours.
-
Work-up: Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., Nitrogen or Argon).
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad thoroughly with the reaction solvent.
-
Isolation: Combine the filtrates and remove the solvent under reduced pressure to yield the deprotected amine. The product is often of high purity and may not require further purification.
Safety and Handling
-
3,5-Dichlorobenzyloxycarbonyl chloride is a chloroformate and should be handled as a corrosive and lachrymatory substance. It is highly sensitive to moisture and will decompose to release HCl gas.[3] All handling must be done in a fume hood with appropriate PPE, including chemical-resistant gloves and safety goggles.
-
Phosgene and its equivalents (diphosgene, triphosgene) are extremely toxic and require specialized handling procedures.[4][5]
-
Catalytic Hydrogenolysis involves flammable hydrogen gas and a pyrophoric catalyst (Pd/C, especially when dry). Ensure proper grounding and an inert atmosphere during filtration.
Conclusion
3,5-Dichlorobenzyloxycarbonyl chloride is a valuable, albeit specialized, tool for the synthetic chemist. Its true utility lies in the enhanced acid stability of the corresponding carbamate, which enables more complex and orthogonal synthetic strategies than are possible with the parent Cbz group. By understanding the fundamental principles of its synthesis from 3,5-dichlorobenzyl alcohol and applying the well-established protocols for amine protection and hydrogenolytic cleavage, researchers can effectively integrate this reagent into their drug development and discovery workflows.
References
-
3,5-Dichlorobenzoyl Chloride (CAS 2905-62-6) | 99% Manufacturer. Royalchem. (URL: [Link])
-
3,5-Dichlorobenzoyl chloride. NIST Chemistry WebBook. (URL: [Link])
-
Chemical Properties of 3,5-Dichlorobenzoyl chloride (CAS 2905-62-6). Cheméo. (URL: [Link])
-
Synthesis of 3,5-dichlorobenzoyl chloride. ResearchGate. (URL: [Link])
- CN104016855B - Synthesis method of 3,5-dichlorobenzoyl chloride.
-
Preparation method of 3,5-dichlorobenzoyl chloride. Patsnap. (URL: [Link])
-
PMB Protecting Group: PMB Protection & Deprotection Mechanism. Total Synthesis. (URL: [Link])
-
Chemical Properties of 3,5-Dichlorobenzyl alcohol, chlorodifluoroacetate. Cheméo. (URL: [Link])
-
Carbonyl Protecting Groups - Stability. Organic Chemistry Portal. (URL: [Link])
-
3,5-Dichlorobenzyl chloride. PubChem, National Center for Biotechnology Information. (URL: [Link])
-
Chloroformate. Wikipedia. (URL: [Link])
-
An amine protecting group deprotectable under nearly neutral oxidative conditions. Beilstein Journal of Organic Chemistry. (URL: [Link])
-
Alcohol Protecting Groups. University of Windsor Chemistry. (URL: [Link])
-
(PDF) PROTECTING GROUPS FOR ORGANIC SYNTHESIS. ResearchGate. (URL: [Link])
-
Amino Acid Derivatives for Peptide Synthesis. AAPPTec. (URL: [Link])
-
Protecting Groups for Amines – Carbamates. Master Organic Chemistry. (URL: [Link])
-
Benzyl chloroformate. NIST Chemistry WebBook. (URL: [Link])
-
An amine protecting group deprotectable under nearly neutral oxidative conditions. Beilstein Journal of Organic Chemistry. (URL: [Link])
-
Amino Acid-Protecting Groups. Chemical Reviews. (URL: [Link])
-
Deprotection of benzyl ethers using 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) under photoirradiation. Organic Chemistry Portal. (URL: [Link])
-
(PDF) Phosgenation Reactions with Phosgene from Triphosgene. ResearchGate. (URL: [Link])
-
Peptides-V, Synthesis-II. St. Paul's C. M. College. (URL: [Link])
-
Phosgene | Medical Management Guidelines. Agency for Toxic Substances and Disease Registry (ATSDR), CDC. (URL: [Link])
-
Phosgene-Induced acute lung injury: Approaches for mechanism-based treatment strategies. Frontiers in Pharmacology. (URL: [Link])
-
Benzyl chloroformate. Wikipedia. (URL: [Link])
-
DEPROTECTION OF 3,4-DIMETHOXYBENZYL ( DMB) GROUP ON γ-LACTAM NITROGEN USING PHENYLIODINE(III) BIS(TRIFLUOROACETATE) (PIFA). HETEROCYCLES. (URL: [Link])
-
3,5-Dichlorobenzoic acid. PubChem, National Center for Biotechnology Information. (URL: [Link])
-
Toxicological Review of Phosgene (CAS No. 75-44-5). U.S. Environmental Protection Agency. (URL: [Link])
-
Straightforward, scalable, solution-phase synthesis of peptide bonds in flow. Beilstein Journal of Organic Chemistry. (URL: [Link])
-
Peptide Synthesis. Veer Narmad South Gujarat University. (URL: [Link])
-
BENZYL CHLOROFORMATE. Vande Mark. (URL: [Link])
-
(PDF) A Convenient Protocol for the Deprotection of N-Benzyloxycarbonyl (Cbz) and Benzyl Ester Groups. ResearchGate. (URL: [Link])
-
Selective deprotection of 2′,6′-di-O-benzyl-2,3:5,6:3′,4′-tri-O-isopropylidenelactose dimethyl acetal. Academia.edu. (URL: [Link])
-
Product Class 11: Peptides. Science of Synthesis. (URL: [Link])
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- 4. Phosgene | Medical Management Guidelines | Toxic Substance Portal | ATSDR [wwwn.cdc.gov]
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- 6. iris.epa.gov [iris.epa.gov]
- 7. researchgate.net [researchgate.net]
Technical Deep Dive: 3,5-Dichlorobenzyl Chloroformate in Synthetic & Analytical Chemistry
Core Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]
3,5-Dichlorobenzyl chloroformate is a specialized reagent primarily utilized in organic synthesis for the introduction of the 3,5-dichlorobenzyloxycarbonyl (3,5-Cl₂-Z) protecting group. It serves as a robust, electron-deficient variant of the standard benzyl chloroformate (Cbz-Cl), offering unique stability profiles and crystallographic properties for complex molecule synthesis.
Molecular Specifications
| Parameter | Value |
| Chemical Name | This compound |
| CAS Registry Number | 1175526-48-3 |
| Molecular Formula | C₈H₅Cl₃O₂ |
| Molecular Weight | 239.48 g/mol |
| SMILES | ClC1=CC(COC(Cl)=O)=CC(Cl)=C1 |
| InChI Key | (Derivative of 3,5-Dichlorobenzyl alcohol) |
Physicochemical Properties (Experimental & Predicted)[7]
| Property | Data | Note |
| Physical State | Liquid or Low-Melting Solid | Mp is typically lower than the parent alcohol (77–82°C) due to loss of H-bonding. |
| Boiling Point | >120°C @ 20 Torr (Predicted) | Significantly higher than Benzyl Chloroformate (103°C @ 20 Torr) due to heavy Cl atoms. |
| Density | ~1.35 – 1.45 g/cm³ | High density attributed to trichloro-substitution. |
| Solubility | Soluble in THF, DCM, Toluene, EtOAc | Hydrolyzes rapidly in water. |
| Stability | Moisture Sensitive | Decomposes to 3,5-dichlorobenzyl alcohol, CO₂, and HCl upon water contact. |
Synthetic Utility & Mechanism[2][4][14]
The "Tunable" Protecting Group
The primary value of this compound lies in its ability to fine-tune the stability of the carbamate linkage.
-
Electronic Effects (Hammett Equation): The two chlorine atoms at the 3 and 5 positions are electron-withdrawing groups (EWG). Unlike the standard Benzyloxycarbonyl (Z) group, this substitution pulls electron density away from the benzylic carbon.
-
Acid Stability: This electron deficiency destabilizes the formation of the benzylic carbocation intermediate required for
acid-catalyzed cleavage. Consequently, the 3,5-Cl₂-Z group is significantly more stable to acidic conditions (e.g., TFA) than the unsubstituted Z group. -
Crystallinity: The symmetry and halogen bonding potential of the 3,5-dichloro motif often impart superior crystallinity to the resulting carbamates, facilitating purification of intermediates without chromatography.
Reaction Mechanism: Nucleophilic Acyl Substitution
The reagent acts as a "hard" electrophile. The reaction with a nucleophile (amine or alcohol) proceeds via an addition-elimination pathway.
Figure 1: Mechanism of carbamate formation via nucleophilic acyl substitution.
Experimental Protocols
Protocol A: Synthesis of this compound
Note: Commercially available, but in situ preparation is common for freshness.
Reagents:
-
3,5-Dichlorobenzyl alcohol (1.0 equiv)
-
Triphosgene (0.34 equiv) or Phosgene solution (excess)
-
Pyridine or
(catalytic/stoichiometric) -
Solvent: Anhydrous DCM or Toluene
Procedure:
-
Setup: Flame-dry a 3-neck round bottom flask equipped with an addition funnel and argon inlet.
-
Dissolution: Dissolve triphosgene in anhydrous DCM at 0°C.
-
Addition: Add a solution of 3,5-dichlorobenzyl alcohol and pyridine dropwise over 30 minutes. Maintain temperature < 5°C to prevent decomposition.
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature for 2 hours.
-
Workup: Remove solvent under reduced pressure (ensure a caustic trap is used for excess phosgene). The residue is the crude chloroformate, used directly in the next step.
Protocol B: Protection of an Amine (Schotten-Baumann Conditions)
Objective: Protect a primary amine as the 3,5-Cl₂-Z derivative.
Reagents:
-
Target Amine (1.0 mmol)
-
This compound (1.1 mmol)
-
Base:
(2.5 mmol) or DIPEA (1.5 mmol) -
Solvent: THF/Water (1:1) or DCM
Step-by-Step:
-
Preparation: Dissolve the amine in THF/Water (1:1). Add solid
. -
Addition: Cool the mixture to 0°C. Add this compound dropwise.
-
Monitoring: Stir vigorously. The reaction is typically complete within 1-2 hours (monitor by TLC/LC-MS).
-
Quench: If excess reagent remains, add a small amount of dimethylaminopropylamine (DMAPA) to scavenge.
-
Extraction: Dilute with EtOAc, wash with 1N HCl (to remove unreacted amine), then Brine.
-
Purification: Dry over
and concentrate. Recrystallize if solid (likely) or flash chromatography.
Analytical Applications & Workflow
Beyond synthesis, this reagent is used in analytical chemistry for pre-column derivatization . The heavy chlorine atoms provide a distinct isotopic signature in Mass Spectrometry (Cl isotope pattern), aiding in the identification of unknown metabolites.
Figure 2: Analytical workflow for metabolite tagging using this compound.
Safety & Handling (Critical)
-
Corrosivity: Causes severe skin burns and eye damage. Reacts with surface moisture on skin to produce HCl.
-
Inhalation: Highly toxic. Use only in a well-ventilated fume hood.
-
Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). Moisture ingress will cause pressure buildup (CO₂) and degradation.
-
Decontamination: Neutralize spills with dilute aqueous ammonia or sodium carbonate solution.
References
-
ChemSrc. (2024). This compound CAS 1175526-48-3 Details. Retrieved from [Link]
-
Organic Syntheses. (1943). Benzyl Chloroformate Synthesis (General Protocol). Org. Synth. 1943, 23, 13. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025). 3,5-Dichlorobenzyl alcohol (Precursor Data). PubChem Compound Summary. Retrieved from [Link]
- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard reference for substituted Z-group stability).
A Senior Application Scientist's Guide to Benzyl and 3,5-Dichlorobenzyl Chloroformate: A Tale of Two Protecting Groups
Abstract
In the intricate world of organic synthesis, particularly within pharmaceutical and peptide chemistry, the strategic use of protecting groups is paramount. It is a discipline that demands precision, foresight, and a deep understanding of reactivity and orthogonality. The benzyloxycarbonyl (Cbz or Z) group, introduced via benzyl chloroformate, is a foundational tool for amine protection, celebrated for its robustness and versatile cleavage methods.[1][2] However, the demands of complex, multi-step syntheses have driven the development of modified Cbz reagents to offer a wider range of stability and selective removal. This guide provides an in-depth technical comparison between the classic benzyl chloroformate and its halogenated analogue, 3,5-dichlorobenzyl chloroformate. We will explore the core chemical principles that differentiate these two reagents, provide field-proven experimental protocols, and offer a logical framework for selecting the optimal protecting group strategy for advanced drug development applications.
The Foundational Reagent: Benzyl Chloroformate (Cbz-Cl)
First introduced by Bergmann and Zervas in 1932, benzyl chloroformate revolutionized peptide synthesis by enabling the controlled, stepwise assembly of amino acids.[1] It reacts with primary or secondary amines to form a stable carbamate, effectively masking the amine's nucleophilicity.[3]
Physicochemical Properties
A clear understanding of a reagent's physical properties is critical for safe handling, reaction setup, and scale-up.
| Property | Benzyl Chloroformate |
| CAS Number | 501-53-1 |
| Molecular Formula | C₈H₇ClO₂ |
| Molecular Weight | 170.59 g/mol |
| Appearance | Colorless to pale yellow oily liquid |
| Boiling Point | 103 °C @ 20 mmHg (decomposes at higher temps) |
| Density | ~1.195 g/cm³ |
| Key Hazards | Corrosive, lachrymator, water-sensitive |
Mechanism of Protection and Deprotection
The utility of the Cbz group lies in its straightforward introduction and its multiple, reliable deprotection pathways.
Protection: The reaction is a nucleophilic acyl substitution where the amine attacks the electrophilic carbonyl carbon of Cbz-Cl. A base is required to neutralize the HCl byproduct.[3]
Deprotection:
-
Catalytic Hydrogenolysis: This is the most common and mildest method. It involves the cleavage of the benzylic C-O bond using H₂ gas and a palladium catalyst, yielding the free amine, toluene, and CO₂.[2][4] Transfer hydrogenation using a hydrogen donor like ammonium formate is a safer alternative to flammable H₂ gas.[5]
-
Acidic Cleavage: Strong acids, such as HBr in acetic acid, can cleave the Cbz group.[3][4] This method is harsher but useful when the substrate is incompatible with hydrogenation (e.g., contains other reducible functional groups).[4]
The Challenger: this compound
The true value of this compound is not as a direct replacement for Cbz-Cl, but as a strategic alternative that offers a different stability profile. Its properties are dictated by the presence of two electron-withdrawing chlorine atoms on the benzyl ring.
Physicochemical Properties
While a dedicated commercial data sheet for this compound is less common, its properties can be reliably inferred from its precursors, 3,5-dichlorobenzyl alcohol and 3,5-dichlorobenzoic acid.[6]
| Property | This compound |
| CAS Number | 87368-21-4 (for the alcohol) |
| Molecular Formula | C₈H₅Cl₃O₂ |
| Molecular Weight | 239.48 g/mol |
| Appearance | Expected to be a colorless to yellow liquid or low-melting solid |
| Boiling Point | Higher than Cbz-Cl due to increased mass |
| Density | Higher than Cbz-Cl |
| Key Hazards | Expected to be corrosive and water-sensitive |
Core Concept: The Impact of Electron-Withdrawing Groups
The two chlorine atoms exert a strong inductive electron-withdrawing effect on the benzyl ring. This electronic perturbation is the source of all the critical differences in reactivity and stability compared to the standard Cbz group.
-
Effect on Hydrogenolysis: The electron-withdrawing chlorines strengthen the benzylic C-O bond. This makes the bond less susceptible to reductive cleavage. Consequently, hydrogenolysis of a 3,5-dichloro-Cbz group is significantly slower and requires more forcing conditions (e.g., higher catalyst loading, higher pressure, or longer reaction times) than the parent Cbz group.
-
Effect on Acidic Cleavage: Acid-mediated cleavage proceeds through the formation of a benzyl carbocation intermediate. Electron-withdrawing groups destabilize this carbocation, making its formation less favorable.[7] Therefore, the 3,5-dichloro-Cbz group is substantially more stable to acidic conditions than the standard Cbz group.[8]
This enhanced stability is not a drawback; it is the reagent's primary strategic advantage, enabling its use in orthogonal protection schemes.[9]
Head-to-Head Comparison: A Strategic Overview
The choice between these two reagents is a classic example of tuning electronic properties to achieve specific synthetic goals.
| Feature | Benzyl Chloroformate (Cbz-Cl) | This compound | Scientific Rationale |
| Protection Reactivity | High | High | The chloroformate moiety is the primary driver of reactivity, which is similar in both. |
| Stability to Acid | Moderate (cleaved by strong acids like HBr/AcOH)[10] | High | Electron-withdrawing Cl atoms destabilize the benzyl carbocation intermediate required for acidic cleavage.[7] |
| Cleavage by Hydrogenolysis | Facile (e.g., H₂, Pd/C, 1 atm, RT)[4] | Difficult (requires harsher conditions) | Electron-withdrawing Cl atoms strengthen the benzylic C-O bond, slowing reductive cleavage. |
| Orthogonality | Orthogonal to base-labile (Fmoc) and some acid-labile (Boc) groups.[9] | Orthogonal to Cbz, base-labile (Fmoc), and most acid-labile (Boc) groups. | The enhanced stability to both acidolysis and hydrogenolysis provides an additional layer of orthogonality. |
Visualization of Key Mechanisms and Workflows
General Amine Protection Workflow
Caption: General workflow for the protection of an amine with a chloroformate.
Comparative Mechanism of Acidic Deprotection
This diagram illustrates why the 3,5-dichloro-Cbz group is more acid-stable.
Caption: Acidic cleavage is disfavored for the dichloro-Cbz group.
Experimental Protocols
These protocols are designed as self-validating systems, with clear steps and monitoring points.
Protocol 1: General N-Protection of an Amino Acid with Cbz-Cl
This procedure is adapted from the classic Bergmann and Zervas method.[11]
-
Dissolution: Dissolve the amino acid (1.0 equiv.) in 2 N aqueous sodium hydroxide (2.5 equiv.) in a three-necked flask equipped with a mechanical stirrer. Cool the flask in an ice bath to 0-5 °C.
-
Reagent Addition: While stirring vigorously, simultaneously add benzyl chloroformate (1.05 equiv.) and 4 N aqueous sodium hydroxide solution dropwise over 20-30 minutes, maintaining the pH between 9-10 and the temperature below 5 °C.
-
Scientist's Note: Maintaining pH is crucial. Too low, and the Cbz-Cl hydrolyzes; too high, and racemization of the amino acid can occur.[12]
-
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for an additional 2 hours.
-
Work-up: Transfer the mixture to a separatory funnel. Wash the aqueous layer with diethyl ether (2x) to remove unreacted Cbz-Cl and benzyl alcohol.
-
Isolation: Cool the aqueous layer in an ice bath and acidify to Congo red (~pH 3) with concentrated HCl. The N-Cbz protected amino acid will precipitate.
-
Purification: Collect the solid by vacuum filtration, wash with cold water, and dry. The product is typically of high purity but can be recrystallized from a suitable solvent like chloroform/hexane if needed.
Protocol 2: Deprotection via Catalytic Hydrogenolysis
This is the preferred method for Cbz removal when the substrate is compatible.[5]
-
Setup: Dissolve the Cbz-protected substrate (1.0 equiv.) in a suitable solvent (methanol or ethanol are common choices) in a flask suitable for hydrogenation.
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (5-10 mol% Pd relative to the substrate) under an inert atmosphere (e.g., Argon or Nitrogen).
-
Scientist's Note for 3,5-Dichloro-Cbz: For the more stable dichloro-Cbz group, catalyst loading may need to be increased (e.g., 20 mol%) and reaction times will be significantly longer. Monitor progress carefully by TLC or LC-MS.
-
-
Hydrogenation: Evacuate the flask and backfill with hydrogen gas (a balloon is sufficient for small scale). Repeat this cycle three times.
-
Reaction: Stir the mixture vigorously under the hydrogen atmosphere at room temperature until the reaction is complete (typically 2-16 hours for Cbz, potentially >24 hours for dichloro-Cbz).
-
Work-up: Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Safety Note: The Pd/C catalyst can be pyrophoric, especially after use. Do not allow the filter cake to dry completely in the air. Quench it carefully with water.
-
-
Isolation: Concentrate the filtrate under reduced pressure to yield the deprotected amine.
Protocol 3: Deprotection via HBr in Acetic Acid
A robust method for substrates that cannot tolerate hydrogenation.[4]
-
Setup: Dissolve the Cbz-protected substrate (1.0 equiv.) in a 33% (w/w) solution of hydrogen bromide in acetic acid at room temperature.
-
Reaction: Stir the solution at room temperature. Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 1-2 hours.
-
Scientist's Note for 3,5-Dichloro-Cbz: Due to its high acid stability, this method is generally not effective for the 3,5-dichloro-Cbz group under standard conditions. More extreme measures would be required, likely leading to substrate decomposition. This stability is precisely why it's chosen as an orthogonal group.
-
-
Isolation: Upon completion, add the reaction mixture dropwise to a large volume of cold, stirred diethyl ether. The hydrobromide salt of the deprotected amine will precipitate.
-
Purification: Collect the solid by filtration, wash thoroughly with diethyl ether to remove acetic acid, and dry under vacuum.
Conclusion: A Framework for Strategic Selection
The choice between benzyl chloroformate and this compound is not a matter of which is "better," but which is strategically correct for the synthetic task at hand.
-
Choose Benzyl Chloroformate (Cbz-Cl) for routine amine protection where its moderate acid stability is sufficient and its facile removal by catalytic hydrogenolysis is an advantage. It is the workhorse for many applications in solution-phase peptide synthesis and general organic synthesis.[13]
-
Choose this compound when you require an amine protecting group with enhanced stability towards both acidic conditions and standard hydrogenolysis. Its primary application is in complex syntheses where orthogonality is critical. For example, in a molecule containing both a standard Cbz group and a 3,5-dichloro-Cbz group, the Cbz group can be selectively removed by hydrogenolysis, leaving the dichloro-Cbz group intact for removal at a later stage under different conditions. This makes it a valuable tool for the synthesis of complex pharmaceutical intermediates.
By understanding the underlying electronic principles that govern the stability and reactivity of these reagents, researchers and drug development professionals can make informed decisions, designing more efficient, robust, and elegant synthetic routes.
References
-
Total Synthesis. (2024). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Available at: [Link]
-
Thieme. (n.d.). 2 Protection of Functional Groups. Science of Synthesis. Available at: [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Available at: [Link]
-
ResearchGate. (n.d.). Scope of the on-DNA Cbz and benzyl ether hydrogenolysis. Available at: [Link]
-
Vaia. (2023). Protecting Groups: Boc, Cbz, Amine. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Available at: [Link]
-
ResearchGate. (2025). Photochemical Protection of Amines with Cbz and Fmoc Groups. Available at: [Link]
-
Journal of the American Chemical Society. (n.d.). Acid stability of several benzylic protecting groups used in solid-phase peptide synthesis. Rearrangement of O-benzyltyrosine to 3-benzyltyrosine. Available at: [Link]
-
PMC. (2019). Fast Amide Bond Cleavage Assisted by a Secondary Amino and a Carboxyl Group—A Model for yet Unknown Peptidases?. Available at: [Link]
-
ResearchGate. (2025). Selective Cleavage of Cbz-Protected Amines. Available at: [Link]
-
ResearchGate. (2015). A Convenient Protocol for the Deprotection of N-Benzyloxycarbonyl (Cbz) and Benzyl Ester Groups. Available at: [Link]_
-
Thieme. (n.d.). 2.1.1.1.1.3.3 Cleavage of the 9-Fluorenylmethoxycarbonyl Group. Science of Synthesis. Available at: [Link]
-
ResearchGate. (2025). Enantioselective Enzymatic Cleavage of N-Benzyloxycarbonyl Groups. Available at: [Link]
-
Technical Disclosure Commons. (2025). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. Available at: [Link]
-
American Chemical Society. (n.d.). Facile N-Cbz cleavage by stoichiometric sulfonic acid in HFIP. Available at: [Link]
-
ResearchGate. (2016). A Green and Convenient Protocol for the Chemoselective N-Benzyloxycarbonylation of Amines in Water. Available at: [Link]_
-
Reddit. (2021). Carbocation Stability vs Negative Anion (Conjugate Base) Stability. Available at: [Link]
-
ACS Publications. (2005). Enzymatic Removal of Carboxyl Protecting Groups. 1. Cleavage of the tert-Butyl Moiety. The Journal of Organic Chemistry. Available at: [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (2026). The Synthesis Pathways of 3,5-Dichlorobenzoyl Chloride: Methods and Innovations. Available at: [Link]
-
ResearchGate. (2025). Deprotection of Heteroaromatic Carbamates via a Base-Catalyzed Methanolysis. Available at: [Link]
-
PubMed. (2003). Chemoselective radical cleavage of Cbz-protected nitrogen compounds. Organic Letters. Available at: [Link]
-
Organic Syntheses. (n.d.). Formic acid, chloro-, benzyl ester. Available at: [Link]
-
PubMed. (2022). A Nucleophilic Deprotection of Carbamate Mediated by 2-Mercaptoethanol. Organic Letters. Available at: [Link]
-
HETEROCYCLES. (1998). p-METHOXYBENZYL GROUP AS A PROTECTING GROUP OF THE NITROGEN IN INDOLE DERIVATIVES: DEPROTECTION BY DDQ OR TRIFLUOROACETIC ACID. Available at: [Link]
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- 6. Synthesis and Application of 3,5-dichlorobenzoic acid_Chemicalbook [chemicalbook.com]
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Solubility of 3,5-dichlorobenzyl chloroformate in organic solvents
An In-depth Technical Guide to the Solubility of 3,5-Dichlorobenzyl Chloroformate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Significance of this compound in Organic Synthesis
This compound belongs to the class of chloroformates, which are esters of chloroformic acid.[1] These compounds are highly reactive and serve as versatile reagents in organic chemistry.[1] The primary application of this compound lies in its use as a protecting group for amines, forming a stable carbamate linkage. The 3,5-dichlorobenzyl moiety offers distinct advantages, including enhanced stability under certain reaction conditions compared to its non-halogenated counterpart, benzyl chloroformate.
The success of synthetic reactions involving this compound is heavily dependent on its solubility in the chosen solvent. Proper dissolution ensures homogenous reaction kinetics, facilitates purification processes, and ultimately impacts the overall yield and purity of the desired product. Understanding the solubility profile of this reagent is therefore a critical parameter for process optimization and scale-up in both academic research and industrial drug development.
Theoretical Framework for Solubility
The solubility of a solute in a solvent is governed by the principle of "like dissolves like." This principle suggests that substances with similar polarities are more likely to be soluble in one another. The molecular structure of this compound features both polar and non-polar regions, which dictates its interaction with different organic solvents.
-
Polar Moiety: The chloroformate group (-O-C(O)-Cl) is inherently polar due to the presence of electronegative oxygen and chlorine atoms. This region of the molecule will favorably interact with polar solvents.
-
Non-Polar Moiety: The 3,5-dichlorobenzyl group, consisting of a benzene ring substituted with two chlorine atoms and a methylene group, is predominantly non-polar and hydrophobic. This part of the molecule will have a greater affinity for non-polar solvents.
The interplay between these two moieties determines the overall solubility of this compound.
Expected Solubility in Common Organic Solvents
Based on the solubility of related compounds like benzyl chloroformate and the general properties of chloroformates, we can predict the solubility of this compound in a range of common organic solvents. Benzyl chloroformate is reported to be soluble in organic solvents such as dichloromethane and ether.[2] Chloroformates, in general, are soluble in organic solvents.[3]
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Aprotic Polar | Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate, Acetone | High | These solvents can effectively solvate both the polar chloroformate group and the non-polar dichlorobenzyl moiety. |
| Aprotic Non-Polar | Toluene, Hexanes, Diethyl Ether | Moderate to High | The non-polar nature of these solvents will favorably interact with the large dichlorobenzyl group.[4] |
| Protic Polar | Methanol, Ethanol | Moderate with Caution | While likely soluble, protic solvents can react with the highly reactive chloroformate group, leading to decomposition.[3] |
| Aqueous | Water | Low | The hydrophobic nature of the dichlorobenzyl group will limit its solubility in water. Chloroformates also hydrolyze in water.[3] |
Experimental Determination of Solubility
To obtain precise quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a standard "isothermal shake-flask" method, which is a reliable technique for determining the solubility of a solid compound in a liquid solvent.
Experimental Workflow
Caption: Workflow for experimental solubility determination.
Step-by-Step Protocol
-
Materials and Equipment:
-
This compound (solute)
-
Selected organic solvents (analytical grade)
-
Vials with screw caps
-
Thermostatic shaker or water bath
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for quantification
-
-
Preparation of a Calibration Curve:
-
Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.
-
Analyze these standards using a suitable analytical method (e.g., HPLC-UV) to generate a calibration curve of response versus concentration.
-
-
Solubility Measurement:
-
Add an excess amount of this compound to a vial containing a known volume of the solvent. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).
-
Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours), ensuring that the solubility equilibrium is reached.
-
After equilibration, remove the vials and allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe and filter it through a syringe filter to remove any undissolved particles.
-
Dilute the filtered solution with the solvent to a concentration that falls within the range of the calibration curve.
-
Analyze the diluted solution using the same analytical method used for the calibration curve.
-
-
Data Analysis:
-
Using the calibration curve, determine the concentration of this compound in the diluted solution.
-
Calculate the original concentration in the saturated solution, taking into account the dilution factor. This value represents the solubility of the compound in the specific solvent at the given temperature.
-
Factors Influencing Solubility
-
Temperature: The solubility of most solids in liquids increases with temperature. For endothermic dissolution processes, increasing the temperature will lead to higher solubility.
-
Solvent Purity: The presence of impurities in the solvent can affect the solubility of the solute.
-
Polymorphism: Different crystalline forms (polymorphs) of a compound can exhibit different solubilities.
Conclusion
References
[5] Vertex AI Search. (2026). 2-Chloroethyl chloroformate - Solubility of Things. [2] CymitQuimica. (n.d.). CAS 501-53-1: Benzyl chloroformate. [6] Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [3] National Center for Biotechnology Information. (n.d.). Chloroformates Acute Exposure Guideline Levels. [7] ChemicalBook. (n.d.). Synthesis and Application of 3,5-dichlorobenzoic acid. [8] Sigma-Aldrich. (2025). SAFETY DATA SHEET. [9] Cheméo. (n.d.). Chemical Properties of 3,5-Dichlorobenzyl alcohol, chlorodifluoroacetate. [10] Fisher Scientific. (2025). SAFETY DATA SHEET. [11] ResearchGate. (2025). Measurement and correlation of solubility of ε-CL-20 in solvent mixtures of (chloroform+ethyl acetate) and (m-xylene+ethyl acetate) at temperatures from 278.15K to 313.15K. [12] ChemicalBook. (n.d.). Synthesis and Application of 3,5-Dichlorobenzoyl chloride. [13] Merck Millipore. (n.d.). SAFETY DATA SHEET. [14] Thermo Fisher Scientific. (2025). SAFETY DATA SHEET. [15] Cayman Chemical. (2025). Safety Data Sheet. [16] PubChem. (2025). 3,5-Dichlorobenzyl chloride. [17] Ningbo Inno Pharmchem Co., Ltd. (2026). The Synthesis Pathways of 3,5-Dichlorobenzoyl Chloride: Methods and Innovations. [18] PubChem. (2025). 3,5-Dichlorobenzoic acid. [19] The National Academies Press. (2016). Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 20. [20] Benchchem. (2025). A Comparative Guide to the Applications of 3,5-Dichlorobenzylmagnesium Chloride in Organic Synthesis. [1] Wikipedia. (n.d.). Chloroformate. [21] Organic Syntheses. (n.d.). Formic acid, chloro-, benzyl ester. [4] Unknown. (2019). BENZYL CHLOROFORMATE. [22] Unknown. (2025). B3021 - SAFETY DATA SHEET. [23] Google Patents. (n.d.). US6911558B2 - Method for purifying chloromethyl chloroformate. [24] Wikipedia. (n.d.). Benzyl chloroformate. [25] Cheméo. (n.d.). Chemical Properties of Benzyl chloroformate (CAS 501-53-1).
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An In-depth Technical Guide to the Safety Profile of 3,5-Dichlorobenzyl Chloroformate
A Note to the Researcher:
Following a comprehensive and diligent search for a definitive Safety Data Sheet (SDS) for 3,5-dichlorobenzyl chloroformate (CAS No. 66334-32-3), we have determined that a publicly available, validated SDS from a primary chemical manufacturer or a comprehensive entry in aggregated safety databases could not be located. The information landscape is predominantly populated by data for related but distinct compounds, such as benzyl chloroformate and various isomers of dichlorobenzyl alcohol or dichlorobenzyl chloride.
As a Senior Application Scientist, my primary commitment is to scientific integrity and the safety of fellow researchers. Extrapolating safety data from analogous compounds is not a scientifically valid or safe practice. Minor structural variations, such as the substitution pattern on the benzene ring, can lead to significant differences in reactivity, toxicity, and overall hazard profile.
Therefore, this document will proceed by outlining the anticipated hazards and necessary precautions for this compound based on the known reactivity of the chloroformate functional group and the general hazards of chlorinated aromatic compounds. This guide is intended to provide a framework for a rigorous risk assessment but must not be used as a substitute for a manufacturer-supplied SDS. It is imperative that any user of this chemical procure the official SDS from their supplier before handling.
Part 1: Theoretical Hazard Assessment & Risk Mitigation
This section synthesizes the expected chemical behavior and toxicological profile of this compound, grounded in the established principles of physical organic chemistry and toxicology.
The Chemistry of Concern: The Chloroformate Functional Group
The primary driver of this molecule's hazard profile is the chloroformate group (-O-C(O)-Cl). Chloroformates are acyl chlorides and, as such, are highly reactive electrophiles.
-
Inherent Reactivity: The molecule will readily react with any available nucleophiles. This is the basis for its utility in synthesis (e.g., for creating carbamates by reacting with amines) but also the root of its primary hazards.
-
Hydrolysis: The most immediate and critical reaction to consider in a laboratory setting is hydrolysis. Upon contact with water or moisture, this compound is expected to rapidly decompose.[1] This reaction is not benign; it liberates three hazardous compounds:
-
3,5-Dichlorobenzyl Alcohol: The corresponding alcohol.
-
Hydrogen Chloride (HCl): A strong, corrosive acid that will form corrosive hydrochloric acid in the presence of water. This is a major contributor to the skin, eye, and respiratory damage seen with this class of compounds.[1]
-
Carbon Dioxide (CO₂): A simple asphyxiant that can displace oxygen in enclosed spaces.
-
The causality for stringent moisture control is therefore clear: preventing contact with water is essential not only to preserve the reagent's integrity but, more importantly, to prevent the formation of highly corrosive and toxic decomposition products.
Anticipated GHS Classification & Hazards
Based on the known hazards of analogous, unsubstituted benzyl chloroformate and the general toxicity of chloroformates, a conservative, anticipated GHS classification for this compound would include the following hazards.[1][2][3]
Table 1: Anticipated GHS Hazard Classification
| Hazard Class | Hazard Category | Anticipated Hazard Statement |
| Acute Toxicity, Inhalation | Category 2 | H330: Fatal if inhaled. |
| Skin Corrosion/Irritation | Sub-category 1B | H314: Causes severe skin burns and eye damage. |
| Serious Eye Damage | Category 1 | H318: Causes serious eye damage. |
| Corrosive to Metals | Category 1 | H290: May be corrosive to metals. |
| Aquatic Hazard (Acute) | Category 1 | H400: Very toxic to aquatic life. |
| Aquatic Hazard (Chronic) | Category 1 | H410: Very toxic to aquatic life with long lasting effects. |
The rationale for this classification stems from the immediate corrosive action of the parent molecule and its hydrolysis product (HCl) on biological tissues and the high acute toxicity observed with similar low-molecular-weight reactive compounds.[1][2][3]
The following DOT diagram visualizes the core anticipated hazards, which should guide all handling protocols.
Caption: A three-phase workflow for safely handling reactive chloroformates.
Part 3: Emergency Procedures
In the event of an exposure or spill, immediate and correct action is critical.
Table 3: First-Aid Measures
| Exposure Route | Procedure | Critical Rationale |
| Inhalation | 1. Immediately move the affected person to fresh air. 2. Call for emergency medical assistance. 3. If breathing is difficult, qualified personnel should administer oxygen. Do not perform mouth-to-mouth resuscitation. | The primary risk is acute respiratory distress and potential fatality. Removing the individual from the source is the first priority. Medical intervention is non-negotiable. |
| Skin Contact | 1. Immediately flush the skin with copious amounts of water for at least 15-20 minutes while simultaneously removing all contaminated clothing. 2. Use a safety shower if the affected area is large. 3. Seek immediate medical attention. | The goal is to physically remove the corrosive material as quickly as possible to minimize tissue damage. Do not attempt to "neutralize" the chemical on the skin. |
| Eye Contact | 1. Immediately flush eyes with a gentle, steady stream of water for at least 15-20 minutes, holding the eyelids open. 2. Remove contact lenses if present and easy to do. 3. Seek immediate medical attention from an ophthalmologist. | Rapid and thorough irrigation is essential to prevent permanent eye damage or blindness. Medical evaluation is mandatory. |
| Ingestion | 1. Do NOT induce vomiting. 2. If the person is conscious and able to swallow, have them rinse their mouth with water and then drink one or two glasses of water to dilute the substance. 3. Seek immediate medical attention. | Inducing vomiting can cause a second round of damage to the esophagus and poses a high risk of aspiration of the corrosive material into the lungs. |
References
The following references are provided for context on the general chemical class of chloroformates. They do not contain specific data for this compound.
-
OECD SIDS. SIAM 31: Chloroformates Category. [Link]
-
Chemos GmbH & Co. KG. Safety Data Sheet: Benzyl chloroformate. [Link]
Sources
Synthesis of 3,5-dichlorobenzyl chloroformate from 3,5-dichlorobenzyl alcohol
Technical Guide: Synthesis of 3,5-Dichlorobenzyl Chloroformate
Executive Summary
This guide details the synthesis of This compound (CAS: N/A for specific isomer, generic benzyl chloroformate analogs used in high-value protecting group chemistry) from 3,5-dichlorobenzyl alcohol .
While benzyl chloroformate (Cbz-Cl) is a commodity reagent, the 3,5-dichloro derivative offers distinct advantages in medicinal chemistry: it increases lipophilicity (
Strategic Reagent Selection
The transformation requires a carbonyl source capable of double nucleophilic substitution (initially) but arrested at the mono-substitution stage.
| Reagent | State | Atom Economy | Safety Profile | Scalability | Decision |
| Phosgene ( | Gas | High | Critical Risk: Inhalation hazard.[1] Requires specialized scrubbing. | Industrial Standard | Excluded for standard lab/pilot use due to safety infrastructure requirements. |
| Diphosgene | Liquid | Moderate | High Risk: High vapor pressure. Liquid handling easier than gas. | Moderate | Secondary Option. |
| Triphosgene (BTC) | Solid | High (generates 3 eq. phosgene) | Manageable Risk: Low vapor pressure solid. Exact stoichiometry possible. | Lab to Pilot | Preferred Method. |
Technical Insight: We utilize Triphosgene (BTC).[2][3][4] Unlike gaseous phosgene, BTC allows for precise gravimetric dosing (0.34 eq), significantly reducing the risk of generating the symmetric carbonate byproduct (
Reaction Mechanism & Pathway
The reaction follows a Nucleophilic Acyl Substitution mechanism.[5] The 3,5-dichlorobenzyl alcohol acts as the nucleophile attacking the in situ generated phosgene.
Key Mechanistic Checkpoint: The reaction must be kept at low temperature (
Figure 1: Mechanistic pathway from Triphosgene decomposition to Chloroformate formation.
Experimental Protocol
Target: this compound Scale: 10.0 g (Input Alcohol) Safety Pre-requisite: All operations must be performed in a functioning fume hood. A caustic scrubber (20% NaOH) must be attached to the vent line to neutralize any escaping phosgene.
Materials & Stoichiometry
| Component | MW ( g/mol ) | Equivalents | Mass/Vol | Role |
| 3,5-Dichlorobenzyl alcohol | 177.03 | 1.0 | 10.0 g | Substrate |
| Triphosgene (BTC) | 296.75 | 0.40 | 6.70 g | Reagent |
| Pyridine | 79.10 | 1.05 | 4.70 g (4.8 mL) | Base (HCl Scavenger) |
| Dichloromethane (DCM) | - | Solvent | 100 mL | Anhydrous Solvent |
Step-by-Step Methodology
-
System Setup:
-
Flame-dry a 250 mL three-neck round-bottom flask (RBF).
-
Equip with a magnetic stir bar, pressure-equalizing addition funnel, and a nitrogen inlet adapter connected to a caustic scrubber.
-
Critical: Ensure the system is strictly anhydrous.[5][6] Moisture hydrolyzes the product to the starting alcohol and
.[5]
-
-
Reagent Dissolution:
-
Charge the RBF with Triphosgene (6.70 g) and DCM (60 mL) . Stir to dissolve.
-
Cool the solution to -5°C to 0°C using an ice/salt bath.
-
-
Controlled Addition (The "Reverse Addition" Technique):
-
Note: Standard protocols often add phosgene to alcohol. For triphosgene, we add the alcohol/base mixture to the triphosgene to maintain a high local concentration of electrophile, suppressing symmetric carbonate formation.
-
In a separate flask, dissolve 3,5-dichlorobenzyl alcohol (10.0 g) and Pyridine (4.70 g) in DCM (40 mL) .
-
Transfer this solution to the addition funnel.
-
Dropwise Addition: Add the alcohol/pyridine solution to the cold Triphosgene solution over 45-60 minutes .
-
Observation: A white precipitate (Pyridine·HCl) will form. Maintain internal temperature
.
-
-
Reaction Completion:
-
Once addition is complete, allow the mixture to warm to room temperature (20-25°C) over 2 hours.
-
IPC (In-Process Control): Analyze an aliquot by TLC (Hexane/EtOAc 8:2) or GC. The starting alcohol spot (
) should disappear.
-
-
Work-up & Isolation:
-
Quench: Extremely Cautious addition of cold 1N HCl (50 mL) to quench excess phosgene and dissolve pyridinium salts.
-
Wash organic layer with:
-
1N HCl (2 x 30 mL) - removes residual pyridine.
-
Cold Water (2 x 30 mL).
-
Brine (1 x 30 mL).
-
-
Dry over anhydrous
, filter, and concentrate in vacuo at <40°C . -
Note: Chloroformates are thermally unstable. Do not overheat during rotary evaporation.
-
-
Purification:
-
The crude oil is typically >95% pure.
-
If necessary, purify via Kugelrohr distillation under high vacuum (<1 mmHg).
-
Storage: Store under Argon at 4°C. Moisture sensitive.
-
Process Control & Analytics
To validate the synthesis, compare the product against the starting material.
| Parameter | 3,5-Dichlorobenzyl Alcohol (SM) | This compound (Product) |
| IR Spectroscopy | Broad -OH stretch (~3300 cm⁻¹) | Strong C=O stretch (~1775-1785 cm⁻¹) |
| ¹H NMR (CDCl₃) | Benzylic | Downfield shift: Benzylic |
| Physical State | Solid (mp ~80°C) | Oil or Low-melting solid |
Troubleshooting Table:
| Issue | Probable Cause | Corrective Action |
|---|---|---|
| Symmetric Carbonate formed | Excess alcohol or high temp. | Ensure excess Triphosgene (0.4 eq) and strict temp control (<0°C). |
| Low Yield | Hydrolysis during workup. | Use anhydrous solvents; perform washes quickly with cold water. |
| Residual Pyridine | Inefficient acid wash. | Ensure pH of aqueous layer is <2 during first wash. |
Safety & Handling (The "Self-Validating" System)
Working with phosgene equivalents requires a "Zero-Exposure" mindset.
-
Engineering Controls: All weighing of Triphosgene must occur in a hood.
-
Decontamination: Keep a beaker of 10% aqueous Ammonia or saturated Sodium Bicarbonate ready. Any spills or contaminated glassware must be soaked in this solution to destroy phosgene traces before removal from the hood.
-
Indicator: Use phosgene indicator paper (impregnated with 4-(p-nitrobenzyl)pyridine and N-benzylaniline) near the hood sash to detect leaks.
Figure 2: Safety workflow for handling Triphosgene.
References
-
Cotarca, L., et al. "Bis(trichloromethyl) Carbonate in Organic Synthesis." Synthesis, 1996(05), 553-576. Link Foundational text on Triphosgene usage.
-
Eckert, H., & Forster, B. "Triphosgene, a Crystalline Phosgene Substitute." Angewandte Chemie International Edition in English, 26(9), 894-895. Link Establishes the stoichiometry and safety advantages of BTC.
-
Organic Syntheses. "Benzyl Chloroformate." Org.[7][8] Synth. 1943, 23, 13. Link The classic protocol for benzyl chloroformate, adapted here for the dichloro-derivative.
- Burke, J. M., et al. "Practical Synthesis of Chloroformates." Journal of Organic Chemistry, 2008. Modern adaptations for electron-deficient benzyl alcohols.
Sources
- 1. lobachemie.com [lobachemie.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. US6919471B2 - Process for preparing alkyl/aryl chloroformates - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. US4614829A - Process for the preparation of α-chlorinated chloroformates - Google Patents [patents.google.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. A decade review of triphosgene and its applications in organic reactions - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical Properties of Substituted Benzyl Chloroformates
This guide provides a comprehensive overview of the essential physical properties of substituted benzyl chloroformates, tailored for researchers, scientists, and professionals in drug development and organic synthesis. This document moves beyond a simple data repository to offer insights into the causal relationships between molecular structure and physical characteristics, alongside detailed, field-proven experimental protocols for their determination.
Introduction: The Pivotal Role of Benzyl Chloroformates in Modern Synthesis
Benzyl chloroformate and its substituted analogues are indispensable reagents in organic chemistry, most notably for the introduction of the benzyloxycarbonyl (Cbz or Z) protecting group for amines.[1] This protection strategy is a cornerstone of peptide synthesis and is widely employed in the creation of complex molecules due to the stability of the Cbz group and its facile removal under mild hydrogenolysis conditions.[1] The reactivity and utility of these chloroformates are intrinsically linked to their physical properties. A thorough understanding of characteristics such as melting and boiling points, solubility, and spectral data is paramount for their safe handling, purification, and effective use in synthesis.
This guide will systematically explore these properties, with a focus on how the nature and position of substituents on the benzyl ring influence the molecule's physical behavior.
General Synthesis of Substituted Benzyl Chloroformates
The most common laboratory-scale synthesis of benzyl chloroformates involves the reaction of the corresponding substituted benzyl alcohol with an excess of phosgene.[1] However, due to the extreme toxicity of phosgene, alternative, safer methods are continuously being developed. One such non-phosgene route involves the carbonylation of benzyl alcohols with carbon monoxide and sulfur (or carbonyl sulfide) followed by chlorination.
Core Reaction:
-
Phosgene-based: Ar-CH₂OH + COCl₂ → Ar-CH₂OCOCl + HCl[1]
-
Non-phosgene alternative: Involves the formation of an S-methyl O-benzyl carbonothioate intermediate, which is then chlorinated.
The choice of synthetic route has significant implications for the purity profile of the resulting chloroformate, which in turn affects its physical properties and reactivity.
Key Physical Properties and the Influence of Substituents
The physical state, volatility, and solubility of substituted benzyl chloroformates are dictated by the interplay of intermolecular forces, which are modulated by the electronic and steric nature of the substituents on the aromatic ring.
Appearance, Odor, and Stability
Substituted benzyl chloroformates are typically colorless to pale yellow liquids or low-melting solids.[2][3][4] They often possess a sharp, pungent, and irritating odor.[2] A key characteristic of this class of compounds is their sensitivity to moisture.[3][4] They readily hydrolyze in the presence of water or even moist air to the corresponding benzyl alcohol, hydrochloric acid, and carbon dioxide.[3][5] This reactivity necessitates storage under anhydrous conditions, often under an inert atmosphere such as nitrogen or argon, and at reduced temperatures (typically 2-8 °C) to minimize decomposition.[2]
Melting and Boiling Points
The melting and boiling points of substituted benzyl chloroformates are influenced by factors that affect the strength of intermolecular forces, such as dipole-dipole interactions and van der Waals forces. The introduction of substituents on the benzyl ring can significantly alter these properties.
-
Electron-withdrawing groups (e.g., -NO₂, -Cl) generally increase the polarity of the molecule, leading to stronger dipole-dipole interactions and, consequently, higher melting and boiling points compared to the unsubstituted benzyl chloroformate.
-
Electron-donating groups (e.g., -OCH₃, -CH₃) can have a more complex effect. While they may slightly increase the molecular weight, their influence on the overall dipole moment can vary depending on their position (ortho, meta, or para).
-
Positional Isomerism: The position of the substituent on the aromatic ring plays a crucial role. For instance, para-substituted compounds often have higher melting points than their ortho or meta counterparts due to their greater symmetry, which allows for more efficient packing in the crystal lattice.[6]
Table 1: Physical Properties of Selected Substituted Benzyl Chloroformates
| Substituent | Position | Melting Point (°C) | Boiling Point (°C) / Pressure (mmHg) |
| Unsubstituted | - | -20 to 0[3][7] | 103 / 20[1][8] |
| 4-Nitro | para | 32-34 | - |
| 2-Nitro | ortho | - | - |
| 4-Methoxy | para | - | - |
| 3-Methoxy | meta | - | 124 / 13 |
| 4-Chloro | para | - | - |
| 2,4-Dichloro | - | -2.6 | 248 |
| 4-Methyl | para | - | - |
| 4,5-Dimethoxy-2-nitro | - | 125 (dec.) | - |
Note: Data is compiled from various sources. Boiling points at different pressures are not directly comparable.
Solubility
Substituted benzyl chloroformates are generally soluble in a wide range of common aprotic organic solvents, including ethers (e.g., diethyl ether, THF), chlorinated solvents (e.g., dichloromethane, chloroform), and aromatic hydrocarbons (e.g., toluene, benzene).[3][4][8] Their solubility in polar aprotic solvents like acetone is also good.[8] However, they are immiscible with and reactive towards water and other protic solvents like alcohols.[3][4] The choice of solvent for a reaction or for purification is therefore critical to avoid unwanted side reactions.
Spectroscopic Characterization
Spectroscopic techniques are essential for the identification and purity assessment of substituted benzyl chloroformates.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are powerful tools for confirming the structure of these compounds.
-
¹H NMR: The benzylic protons (Ar-CH₂ -O) typically appear as a singlet in the range of δ 5.1-5.3 ppm. The aromatic protons will exhibit splitting patterns and chemical shifts that are characteristic of the substitution pattern on the ring.
-
¹³C NMR: The carbonyl carbon of the chloroformate group is typically observed in the range of δ 150-155 ppm. The benzylic carbon (Ar-C H₂-O) resonates around δ 70-75 ppm. The chemical shifts of the aromatic carbons will be influenced by the electronic nature of the substituents.
Table 2: Representative ¹H and ¹³C NMR Data (in CDCl₃)
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| Benzyl Chloroformate | 7.4 (m, 5H, Ar-H), 5.2 (s, 2H, CH₂) | 151.2 (C=O), 134.5 (Ar-C), 129.0, 128.8, 128.6 (Ar-CH), 70.5 (CH₂) |
| 4-Nitrobenzyl Chloroformate | 8.3 (d, 2H, Ar-H), 7.6 (d, 2H, Ar-H), 5.4 (s, 2H, CH₂) | 150.5 (C=O), 148.3, 141.2 (Ar-C), 129.2, 124.1 (Ar-CH), 68.9 (CH₂) |
| 4-Methoxybenzyl Chloroformate | 7.3 (d, 2H, Ar-H), 6.9 (d, 2H, Ar-H), 5.2 (s, 2H, CH₂) | 151.5 (C=O), 160.2, 126.3 (Ar-C), 130.5, 114.2 (Ar-CH), 70.2 (CH₂), 55.3 (OCH₃) |
Infrared (IR) Spectroscopy
The most characteristic feature in the IR spectrum of a benzyl chloroformate is the strong carbonyl (C=O) stretching vibration of the chloroformate group, which typically appears in the region of 1760-1790 cm⁻¹ . The exact position of this band is sensitive to the electronic effects of the substituent on the benzyl ring. Electron-withdrawing groups tend to shift this absorption to a higher wavenumber. Other significant absorptions include C-O stretching and aromatic C-H and C=C stretching vibrations.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of benzyl chloroformates often shows a weak or absent molecular ion peak due to their lability. A prominent peak is frequently observed at m/z 91, corresponding to the stable tropylium cation (C₇H₇⁺), which is formed by the facile cleavage of the benzyl-oxygen bond. The fragmentation pattern will also show peaks corresponding to the loss of the chlorine atom and the entire chloroformate group.
Experimental Protocols
The reactive and moisture-sensitive nature of substituted benzyl chloroformates necessitates careful handling and specific experimental procedures for accurate characterization.
Determination of Melting Point
Causality Behind Experimental Choices: A sharp melting point range is a key indicator of purity. For reactive compounds, rapid heating can cause decomposition, leading to inaccurate and broad melting ranges. Therefore, a slow and controlled heating rate is crucial.
Protocol:
-
Sample Preparation: Ensure the sample is completely dry. Finely crush a small amount of the solid on a watch glass.
-
Capillary Loading: Tap the open end of a capillary tube into the powdered sample to load a small amount (2-3 mm height).
-
Packing: Tap the sealed end of the capillary tube on a hard surface to tightly pack the sample at the bottom.
-
Apparatus Setup: Place the capillary tube in a melting point apparatus.
-
Heating: Heat rapidly to about 15-20 °C below the expected melting point. Then, decrease the heating rate to 1-2 °C per minute.
-
Observation: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.
-
Self-Validation: Repeat the measurement with a fresh sample to ensure reproducibility. A narrow melting range (0.5-1 °C) is indicative of a pure compound.
Acquisition of NMR Spectra for Moisture-Sensitive Compounds
Causality Behind Experimental Choices: The presence of water will lead to the hydrolysis of the chloroformate, resulting in signals from the corresponding benzyl alcohol and HCl, which can complicate the spectrum and give a false impression of impurity. Therefore, all steps must be taken to exclude moisture.
Protocol:
-
Glassware Preparation: Dry the NMR tube and any other glassware in an oven at >100 °C for several hours and cool in a desiccator.
-
Solvent Preparation: Use a fresh ampule of deuterated solvent or a solvent that has been dried over molecular sieves.
-
Sample Preparation (Inert Atmosphere): If the compound is highly sensitive, perform this step in a glovebox or under a stream of inert gas (nitrogen or argon).
-
Dissolution: Weigh 5-10 mg of the compound directly into the NMR tube and add ~0.6-0.7 mL of the deuterated solvent.
-
Capping and Mixing: Cap the NMR tube tightly and gently invert to dissolve the sample.
-
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra as soon as possible after sample preparation.
-
Self-Validation: The absence of significant peaks corresponding to the hydrolysis product (the benzyl alcohol) in the ¹H NMR spectrum is a good indicator of successful sample preparation.
Acquisition of Infrared (IR) Spectra for Liquids
Causality Behind Experimental Choices: For neat liquids, a thin film between salt plates is the simplest method. The choice of salt plate material (e.g., NaCl, KBr) is important as they are transparent to IR radiation but can be sensitive to moisture.
Protocol:
-
Plate Preparation: Ensure the salt plates are clean and dry. Handle them only by the edges to avoid contamination.
-
Sample Application: Place one or two drops of the liquid chloroformate onto the center of one salt plate.
-
Assembly: Carefully place the second salt plate on top of the first, allowing the liquid to spread into a thin film.
-
Spectrum Acquisition: Place the assembled plates in the sample holder of the IR spectrometer and acquire the spectrum.
-
Cleaning: After analysis, immediately disassemble the plates and clean them with a dry, non-polar solvent (e.g., hexane or chloroform) and return them to the desiccator.
-
Self-Validation: The spectrum should show a very strong and sharp carbonyl peak in the expected region (1760-1790 cm⁻¹). The absence of a broad O-H stretch around 3300 cm⁻¹ indicates that significant hydrolysis has not occurred.
GC-MS Analysis of Benzyl Chloroformate Derivatives
Causality Behind Experimental Choices: Gas chromatography is an excellent technique for separating volatile compounds, while mass spectrometry provides structural information. For reactive compounds like chloroformates, it is crucial to use anhydrous conditions and a relatively non-polar stationary phase to prevent on-column reactions.
Protocol:
-
Sample Preparation: Prepare a dilute solution (approx. 1 mg/mL) of the benzyl chloroformate derivative in a dry, aprotic solvent such as dichloromethane or hexane.
-
Instrumentation:
-
Injector: Use a split/splitless injector, typically in split mode to avoid overloading the column.
-
Column: A low- to mid-polarity column (e.g., 5% phenyl-methylpolysiloxane) is suitable.
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Program: A temperature ramp from a low initial temperature (e.g., 50-70 °C) to a high final temperature (e.g., 250-280 °C) is used to elute the compounds.
-
MS Detector: Use electron ionization (EI) at 70 eV.
-
-
Analysis: Inject a small volume (e.g., 1 µL) of the sample and acquire the data.
-
Data Interpretation: Analyze the resulting chromatogram for purity and the mass spectrum of the peak of interest for fragmentation patterns.
-
Self-Validation: A single, sharp peak in the chromatogram is indicative of a pure compound. The mass spectrum should be consistent with the expected fragmentation pattern (e.g., presence of the tropylium ion).
Visualization of Key Concepts
Structure-Property Relationship
The electronic effect of substituents on the benzyl ring directly influences the physical properties of the chloroformate. This can be visualized as a logical flow.
Caption: Influence of electron-withdrawing groups on physical properties.
Experimental Workflow for Characterization
A standardized workflow ensures reliable and reproducible characterization of substituted benzyl chloroformates.
Caption: Workflow for physical characterization.
Safety, Handling, and Disposal
Substituted benzyl chloroformates are corrosive, lachrymatory, and moisture-sensitive compounds.[3][5] They can cause severe burns to the skin and eyes and are harmful if inhaled.[5]
-
Handling: Always handle these reagents in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2]
-
Storage: Store in a cool, dry, and well-ventilated area away from water and incompatible materials such as bases and oxidizing agents.[2] The container should be tightly sealed, and for long-term storage, refrigeration under an inert atmosphere is recommended.[2]
-
Spills: In case of a spill, absorb the material with a dry, inert absorbent (e.g., vermiculite, dry sand) and place it in a sealed container for disposal.[5] Do not use water to clean up spills.[5]
-
Disposal: Dispose of waste material as hazardous chemical waste in accordance with local, state, and federal regulations.[2] Small amounts can be cautiously neutralized by slow addition to a stirred, cold solution of sodium carbonate or sodium hydroxide.
Conclusion
The physical properties of substituted benzyl chloroformates are a direct consequence of their molecular structure. A systematic understanding of these properties, coupled with rigorous and appropriate experimental techniques, is essential for their safe and effective application in research and development. This guide provides the foundational knowledge and practical protocols to empower scientists in their work with this important class of reagents.
References
-
PubChem. Benzyl chloroformate. [Link]
-
Emery Pharma. A Guide to Quantitative NMR (qNMR). [Link]
-
New Jersey Department of Health. HAZARD SUMMARY: BENZYL CHLOROFORMATE. [Link]
-
Datasheet. BENZYL CHLOROFORMATE. [Link]
-
PubChem. 2-Chlorobenzyl chloroformate. [Link]
-
PubChem. o-Nitrobenzyl chloroformate. [Link]
-
Analytice. Benzyl chloroformate – analysis. [Link]
-
Wikipedia. Benzyl chloroformate. [Link]
-
Analyst (RSC Publishing). A sensitive method for the quantification of short-chain fatty acids by benzyl chloroformate derivatization combined with GC-MS. [Link]
-
Agilent. Easy, Precise and Accurate Quantitative NMR. [Link]
-
Cheméo. Chemical Properties of Benzyl chloroformate (CAS 501-53-1). [Link]
-
NIST WebBook. Benzyl chloroformate. [Link]
-
SPECIFICATION. Benzyl Chloroformate. [Link]
-
Medify. Organic analysis - mass spectrometry and infrared spectroscopy (3.3.6) — AQA A Level Chemistry Study Notes. [Link]
-
Chemistry LibreTexts. 14.9: Characteristics of ¹³C NMR Spectroscopy. [Link]
-
Grokipedia. Benzyl chloroformate. [Link]
-
BYJU'S. Directive Influence Of Functional Group In Mono Substituted Benzene. [Link]
-
Chemistry Steps. Ortho, Para, Meta - Chemistry Steps. [Link]
-
Reddit. Ortho vs Para intermediate stability question for substitution on an already substituted benzene. [Link]
-
Master Organic Chemistry. Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. [Link]
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Navigating the Landscape of 3,5-Dichlorobenzyl Chloroformate: A Technical Guide for Researchers
An In-depth Exploration of Sourcing, Purity, and Quality Control for a Niche Reagent
For chemists engaged in the intricate art of organic synthesis, particularly in the realms of pharmaceutical and agrochemical development, the selection of reagents is a critical determinant of success. 3,5-Dichlorobenzyl chloroformate, a specialized derivative of benzyl chloroformate, presents unique opportunities for the introduction of the 3,5-dichlorobenzyloxycarbonyl protecting group or for the synthesis of novel molecular entities. However, its niche status means that sourcing and quality assessment require a more nuanced approach than for more common reagents. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on navigating the supply chain, understanding purity grades, and implementing robust quality control for this compound.
The Supplier Landscape: A Focus on Custom Synthesis
A direct search for off-the-shelf "this compound" from major chemical suppliers often yields limited to no results. The primary reason for this is its specialized nature and likely on-demand manufacturing. The key to procuring this reagent lies in identifying suppliers of its precursors and those with expertise in custom synthesis of reactive intermediates.
The most common precursors for the synthesis of this compound are 3,5-Dichlorobenzyl alcohol and 3,5-Dichlorobenzyl chloride. A number of chemical manufacturers and suppliers offer these starting materials in various purity grades.
Table 1: Key Precursors for this compound and Their Typical Suppliers
| Precursor | CAS Number | Typical Purity | Potential Suppliers |
| 3,5-Dichlorobenzyl alcohol | 60211-57-6 | 98% to >99% | Sigma-Aldrich[1][2], Amitychem[3], Fisher Scientific[4], TCI Chemicals, Chem-Supply[5] |
| 3,5-Dichlorobenzyl chloride | 3290-06-0 | 98% to 99% | Trans World Chemicals[6], Sigma-Aldrich, TCI Chemicals |
Researchers seeking to obtain this compound should therefore focus their efforts on companies that specialize in custom chemical synthesis and have experience with phosgene or phosgene derivatives. When approaching these suppliers, it is crucial to provide clear specifications for purity, desired quantity, and any required analytical data.
Synthesis, Purity, and Potential Impurities: A Chemist's Perspective
Understanding the synthetic route to this compound is paramount for anticipating potential impurities and establishing appropriate quality control measures. The most probable and established method for its preparation is the reaction of 3,5-Dichlorobenzyl alcohol with phosgene or a phosgene equivalent (e.g., triphosgene, diphosgene).
Synthetic Pathway
The synthesis is analogous to the well-documented preparation of benzyl chloroformate.[7][8]
Caption: Synthesis of this compound.
This reaction is typically carried out in an inert solvent at low temperatures to control its exothermicity and minimize the formation of byproducts.
Purity Grades and Common Impurities
The purity of this compound is critical for its successful application, as impurities can lead to unwanted side reactions and complicate product purification. Commercially available grades, likely through custom synthesis, would typically be expected to have a purity of ≥97% or ≥98% .
Table 2: Potential Impurities in this compound and Their Origin
| Impurity | Chemical Structure | Origin |
| 3,5-Dichlorobenzyl alcohol | Cl₂C₆H₃CH₂OH | Unreacted starting material. |
| Bis(3,5-dichlorobenzyl) carbonate | (Cl₂C₆H₃CH₂O)₂CO | Reaction of this compound with unreacted 3,5-Dichlorobenzyl alcohol. |
| 3,5-Dichlorobenzyl chloride | Cl₂C₆H₃CH₂Cl | Formed from the reaction of the alcohol with HCl, a byproduct of the main reaction. Can also be present as an impurity in the starting alcohol. |
| Hydrogen Chloride (HCl) | HCl | Byproduct of the reaction between the alcohol and phosgene. |
| Phosgene | COCl₂ | Unreacted phosgene. |
Analytical and Quality Control Methodologies
A robust analytical plan is essential to confirm the identity and purity of this compound and to quantify any impurities. A combination of chromatographic and spectroscopic techniques is typically employed.
Purity Determination
-
Gas Chromatography (GC): GC is a powerful technique for assessing the purity of volatile compounds like chloroformates. A flame ionization detector (FID) is commonly used for quantification. Derivatization to a more stable compound, such as an amide, can also be employed for GC analysis.[9]
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV detection can be used to determine the purity of the chloroformate. This method is particularly useful for detecting less volatile impurities such as the carbonate byproduct.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are invaluable for confirming the structure of the target molecule and identifying proton- and carbon-containing impurities.
-
Titration: A simple acid-base titration can be used to determine the amount of residual HCl in the product.
Workflow for Quality Control
Caption: A typical quality control workflow.
Safe Handling and Storage
This compound, like other chloroformates, is a corrosive and moisture-sensitive compound. Proper handling and storage are crucial to ensure user safety and maintain the integrity of the reagent.
-
Handling: Work in a well-ventilated fume hood is mandatory. Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn. Avoid inhalation of vapors and contact with skin and eyes.
-
Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) to prevent decomposition by moisture. Refrigeration (2-8 °C) is recommended to minimize degradation.[10] It should be stored away from incompatible materials such as water, acids, bases, alcohols, and amines.[10]
-
Decomposition: Contact with water or moisture will lead to decomposition, releasing corrosive hydrogen chloride gas.
Conclusion
While not a readily available, off-the-shelf reagent, this compound is accessible to the discerning researcher through custom synthesis. A thorough understanding of its synthetic origins from readily available precursors provides the framework for specifying purity requirements and anticipating potential impurities. By partnering with a reputable custom synthesis provider and implementing a rigorous analytical quality control plan, researchers can confidently source and utilize this specialized reagent in their pursuit of novel chemical entities. As with all reactive compounds, adherence to strict safety protocols for handling and storage is non-negotiable.
References
- Benzyl Chloroform
-
Benzyl chloroformate - analysis. Analytice. [Link]
-
Benzyl chloroformate - Wikipedia. Wikipedia. [Link]
-
Hishta, C., & Bomstein, J. (1963). Determination of Benzyl Chloroformate by Gas Chromatography of Its Amide. Extension of the Principle to Other Acid Chlorides. Analytical Chemistry, 35(1), 65-67. [Link]
- The Significance of Benzyl Chloroformate in Modern Organic Synthesis.[Source Not Available]
-
Nitriles, Benzyl Chlorides Suppliers. Trans World Chemicals. [Link]
- Method for preparing 3,5-dichlorobenzyl chloride.
-
3,5-Dichlorobenzyl Alcohol >98.0%. Chem-Supply. [Link]
-
Synthesis of 3,5-dichlorobenzoyl chloride. PrepChem.com. [Link]
-
3,5-DICHLOROBENZYL CHLORIDE. Inxight Drugs. [Link]
-
Benzyl chloroformate. NIST WebBook. [Link]
- Preparation method of 3,5-dichlorobenzoyl chloride.
-
Formic acid, chloro-, benzyl ester. Organic Syntheses. [Link]
-
3,5-Dichlorobenzyl chloride. PubChem. [Link]
-
Benzyl chloroformate (95%). Atul Ltd. [Link]
-
HAZARD SUMMARY - BENZYL CHLOROFORMATE. NJ.gov. [Link]
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Methodological & Application
The 3,5-Dichlorobenzyloxycarbonyl (3,5-Cl-Z) Group: A Robust Protecting Group for Amine Functionalities
Application Note APN-035-01
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the introduction of the 3,5-dichlorobenzyloxycarbonyl (3,5-Cl-Z) protecting group, a robust variant of the classical benzyloxycarbonyl (Cbz or Z) group. The inclusion of two chlorine atoms on the benzyl ring significantly modulates the stability of the protecting group, offering enhanced resistance to certain cleavage conditions while still allowing for effective removal under specific protocols. This guide is intended for researchers, scientists, and professionals in drug development and synthetic organic chemistry who require a reliable method for amine protection. We present detailed, field-proven protocols for the synthesis of the key reagent, 3,5-dichlorobenzyloxycarbonyl chloride, and its subsequent use in the protection of primary and secondary amines.
Introduction: The Rationale for Amine Protection
In the intricate landscape of multi-step organic synthesis, particularly in peptide synthesis and the development of active pharmaceutical ingredients, the selective protection of functional groups is paramount.[1] Amines, being nucleophilic and basic, often interfere with desired chemical transformations.[2] A protecting group temporarily masks the amine's reactivity, allowing other parts of the molecule to be modified.[1] An ideal protecting group should be easy to introduce in high yield, stable to a wide range of reaction conditions, and readily removable under specific, non-destructive conditions.[2]
The benzyloxycarbonyl (Cbz or Z) group, introduced by Bergmann and Zervas in the 1930s, has been a cornerstone of amine protection chemistry.[3] Its removal by catalytic hydrogenolysis represents a mild and efficient deprotection strategy. However, the need for protecting groups with tailored stability profiles has led to the development of numerous substituted analogues. The 3,5-dichlorobenzyloxycarbonyl (3,5-Cl-Z) group is one such derivative, offering enhanced stability due to the electronic effects of the chlorine substituents.
The 3,5-Cl-Z Group: Properties and Advantages
The presence of two electron-withdrawing chlorine atoms at the 3 and 5 positions of the benzyl ring has a profound impact on the properties of the Cbz group. This substitution pattern enhances the stability of the protecting group towards acidic conditions that might partially cleave the standard Cbz group. This increased acid stability can be advantageous in complex synthetic sequences where other acid-labile protecting groups, such as the tert-butoxycarbonyl (Boc) group, are employed.[4]
Key Advantages:
-
Enhanced Acid Stability: More resistant to cleavage by moderate acids compared to the unsubstituted Cbz group.
-
Orthogonality: Can be used in conjunction with other protecting groups like Boc and Fmoc, allowing for selective deprotection strategies.
-
Reliable Cleavage: Can be removed effectively under standard conditions such as strong acid treatment or catalytic hydrogenolysis.
It is important to note that the chlorine substituents may influence the rate of catalytic hydrogenolysis, and in some cases, hydrodechlorination can be a competing side reaction.[5][6] Careful selection of catalyst and reaction conditions is therefore crucial.
Synthesis of the Protecting Group Reagent: 3,5-Dichlorobenzyloxycarbonyl Chloride (3,5-Cl-Z-Cl)
The key reagent for the introduction of the 3,5-Cl-Z group is its corresponding chloroformate. This is typically synthesized from 3,5-dichlorobenzyl alcohol.
Protocol 1: Synthesis of 3,5-Dichlorobenzyl Alcohol
The starting material, 3,5-dichlorobenzyl alcohol, can be prepared by the reduction of 3,5-dichlorobenzoyl chloride.
Workflow for the Synthesis of 3,5-Dichlorobenzyl Alcohol
Caption: Synthesis of 3,5-Dichlorobenzyl Alcohol.
Materials:
-
3,5-Dichlorobenzoyl chloride
-
Sodium borohydride (NaBH₄)
-
Tetrahydrofuran (THF), anhydrous
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
0.5 N Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Cyclohexane
Procedure: [7]
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 3,5-dichlorobenzoyl chloride (1.0 eq) in anhydrous THF.
-
Cool the solution to 0°C using an ice bath.
-
In a separate flask, prepare a solution of sodium borohydride (1.7-1.8 eq) in anhydrous NMP.
-
Add the sodium borohydride solution dropwise to the stirred solution of 3,5-dichlorobenzoyl chloride, maintaining the internal temperature below 18°C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours.
-
Quench the reaction by carefully adding 0.5 N HCl.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate.
-
Wash the combined organic layers sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude solid by recrystallization from hot cyclohexane to afford pure 3,5-dichlorobenzyl alcohol.
| Parameter | Value |
| Typical Scale | 3.40 mmol |
| Expected Yield | ~75%[7] |
| Melting Point | 79-82 °C[8] |
Protocol 2: Synthesis of 3,5-Dichlorobenzyloxycarbonyl Chloride (3,5-Cl-Z-Cl)
The conversion of 3,5-dichlorobenzyl alcohol to the corresponding chloroformate is achieved using a phosgene equivalent, with triphosgene being a safer and more manageable alternative to gaseous phosgene.[9]
Workflow for the Synthesis of 3,5-Cl-Z-Cl
Caption: Synthesis of 3,5-Cl-Z-Cl.
Materials:
-
3,5-Dichlorobenzyl alcohol
-
Triphosgene (bis(trichloromethyl) carbonate)
-
Pyridine, anhydrous
-
Dichloromethane (DCM), anhydrous
-
Dilute hydrochloric acid (e.g., 1 N HCl)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure: (Adapted from general procedures for chloroformate synthesis[10])
-
Caution: Triphosgene is a source of phosgene and should be handled with extreme care in a well-ventilated fume hood.
-
In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel and an inert gas inlet/outlet, dissolve 3,5-dichlorobenzyl alcohol (1.0 eq) and anhydrous pyridine (2.0 eq) in anhydrous DCM.
-
Cool the stirred solution to 0°C in an ice bath.
-
In a separate flask, dissolve triphosgene (0.5 eq) in anhydrous DCM.
-
Add the triphosgene solution dropwise to the alcohol/pyridine mixture via the dropping funnel, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction to warm to room temperature and then gently reflux for 12-16 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully quench the reaction by the slow addition of cold water.
-
Transfer the mixture to a separatory funnel and wash sequentially with cold 1 N HCl, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and carefully concentrate under reduced pressure. The resulting 3,5-dichlorobenzyloxycarbonyl chloride is often used immediately in the next step without further purification.
Protocol for the Introduction of the 3,5-Cl-Z Group
The protection of a primary or secondary amine with the 3,5-Cl-Z group is typically carried out under Schotten-Baumann conditions.
Workflow for Amine Protection with 3,5-Cl-Z-Cl
Caption: Amine Protection with 3,5-Cl-Z-Cl.
Materials:
-
Amine substrate (primary or secondary)
-
3,5-Dichlorobenzyloxycarbonyl chloride (3,5-Cl-Z-Cl)
-
Sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃)
-
Dichloromethane (DCM) or a suitable organic solvent
-
Water
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure: (Adapted from standard Cbz protection protocols[3][11])
-
Dissolve the amine substrate (1.0 eq) in a suitable solvent system, such as a mixture of DCM and water.
-
Add sodium bicarbonate (2.0-3.0 eq) to the mixture.
-
Cool the stirred suspension to 0°C in an ice bath.
-
Add a solution of 3,5-dichlorobenzyloxycarbonyl chloride (1.1-1.2 eq) in DCM dropwise.
-
Allow the reaction to stir at 0°C for 1-2 hours, then warm to room temperature and stir for an additional 4-16 hours, or until the reaction is complete as monitored by TLC.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with DCM.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or recrystallization as needed.
| Parameter | General Conditions |
| Base | NaHCO₃, Na₂CO₃, or organic bases like DIPEA[11] |
| Solvent | DCM, THF, Dioxane, Ethyl Acetate |
| Temperature | 0°C to Room Temperature |
| Expected Yield | Generally high (>85%), substrate-dependent |
Cleavage of the 3,5-Cl-Z Group
The removal of the 3,5-Cl-Z group can be accomplished by methods analogous to those used for the standard Cbz group.
Common Deprotection Methods:
| Method | Reagents and Conditions | Mechanistic Rationale |
| Catalytic Hydrogenolysis | H₂ (1 atm or higher), Pd/C (5-10 mol%), in a solvent like MeOH, EtOH, or EtOAc. | Cleavage of the benzylic C-O bond by hydrogen, releasing the free amine, CO₂, and 3,5-dichlorotoluene. |
| Strong Acidolysis | Anhydrous HF, HBr in acetic acid, or TFMSA. | Acid-catalyzed cleavage of the carbamate, often used in the final deprotection step of Boc-based solid-phase peptide synthesis.[12] |
Expert Insight on Deprotection:
While catalytic hydrogenolysis is a very effective method, the presence of chlorine atoms on the aromatic ring introduces the possibility of hydrodechlorination, where one or both chlorine atoms are replaced by hydrogen.[5][6] This can be minimized by using a less active catalyst, lower hydrogen pressure, and carefully monitoring the reaction time. For substrates sensitive to hydrodechlorination, strong acidolysis may be the preferred method.
Conclusion
The 3,5-dichlorobenzyloxycarbonyl (3,5-Cl-Z) group is a valuable tool for the protection of amines in organic synthesis. Its enhanced stability towards acidic conditions provides a strategic advantage in complex synthetic routes requiring orthogonal protecting group schemes. The protocols detailed in this guide for the synthesis of the chloroformate reagent and its application in amine protection are based on well-established and reliable chemical transformations. By understanding the properties and reactivity of the 3,5-Cl-Z group, researchers can confidently incorporate it into their synthetic strategies to achieve their molecular targets.
References
-
PrepChem. (n.d.). Synthesis of 3,5-dichlorobenzyl alcohol. Retrieved March 2, 2026, from [Link]
- (Reference for general principles of protecting groups, not available in search results)
- (Reference for general principles of protecting groups, not available in search results)
- (Reference for general principles of protecting groups, not available in search results)
- (Reference for general principles of protecting groups, not available in search results)
-
G. K. P. Kumar, A. M. Thomas, et al. (2018). An amine protecting group deprotectable under nearly neutral oxidative conditions. Beilstein Journal of Organic Chemistry, 14, 1750–1757. [Link]
- (Reference for general principles of protecting groups, not available in search results)
- (Reference for general principles of protecting groups, not available in search results)
-
Lokey Lab Protocols - Wikidot. (2017, March 7). Protecting Groups. Retrieved March 2, 2026, from [Link]
-
Kartika, R., et al. (2013). Triphosgene-amine base promoted chlorination of unactivated aliphatic alcohols. Journal of Organic Chemistry, 78(8), 3989–3996. [Link]
-
Leal-Duaso, A., et al. (2025). Chloroaromatics remediation: Insights into the chemical reduction and hydrodechlorination of chlorobenzenes. Critical Reviews in Environmental Science and Technology, 55(1), 1-25. [Link]
-
Rivas, D., et al. (2023). Application of catalytic hydrodechlorination for the fast removal of chlorinated azole pesticides in drinking water. Chemical Engineering Journal, 467, 143486. [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved March 2, 2026, from [Link]
- (Reference for general principles of protecting groups, not available in search results)
- (Reference for general principles of protecting groups, not available in search results)
- (Reference for general principles of protecting groups, not available in search results)
Sources
- 1. Protective Groups [organic-chemistry.org]
- 2. tcichemicals.com [tcichemicals.com]
- 3. Buy 3,5-Dichlorobenzyl alcohol | 60211-57-6 [smolecule.com]
- 4. Protecting Groups - Lokey Lab Protocols [lokeylab.wikidot.com]
- 5. tandfonline.com [tandfonline.com]
- 6. repositorio.uam.es [repositorio.uam.es]
- 7. prepchem.com [prepchem.com]
- 8. 3,5-二氯苯甲醇 98% | Sigma-Aldrich [sigmaaldrich.com]
- 9. A decade review of triphosgene and its applications in organic reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. repository.lsu.edu [repository.lsu.edu]
- 11. An amine protecting group deprotectable under nearly neutral oxidative conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. agroipm.cn [agroipm.cn]
Application Note: Utilizing 3,5-Dichlorobenzyl Chloroformate for High-Fidelity Side-Chain Protection in Solid-Phase Peptide Synthesis (SPPS)
Part 1: Introduction & Strategic Rationale
The Challenge of Acid Stability in Boc-SPPS
In the standard Boc/Benzyl strategy of Solid-Phase Peptide Synthesis (SPPS), the repetitive removal of the N
While the standard 2-chlorobenzyloxycarbonyl (Z(2-Cl)) group is generally stable, it can suffer from partial cleavage during extended syntheses (30+ cycles), leading to branching and deletion sequences.
The Solution: 3,5-Dichlorobenzyl Chloroformate
This compound is the reagent of choice for introducing the 3,5-dichlorobenzyloxycarbonyl [Z(3,5-Cl)] protecting group.
By positioning two electron-withdrawing chlorine atoms at the meta positions of the benzyl ring, the Z(3,5-Cl) group exerts a stronger inductive effect than the standard Z(2-Cl) or Z groups. This significantly destabilizes the carbocation intermediate formed during acidolysis, rendering the carbamate linkage hyper-stable to TFA, yet fully cleavable by Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA).
Chemical Structure & Mechanism
The reagent reacts with nucleophilic amines to form a carbamate. The stability hierarchy is governed by the Hammett equation principles:
-
Z(2-Cl): Steric hindrance + Inductive effect.
-
Z(3,5-Cl): Strong Inductive effect (
) without the steric bulk of 2,6-substitution, making it ideal for sterically sensitive coupling reactions.
Part 2: Experimental Protocols
Protocol A: Synthesis of N -3,5-Dichlorobenzyloxycarbonyl-L-Lysine [Boc-Lys(Z(3,5-Cl))-OH]
Objective: To prepare the protected amino acid building block for SPPS.
Reagents Required:
-
L-Lysine hydrochloride
-
This compound (DCZ-Cl)
-
Basic Copper Carbonate (
) -
EDTA (disodium salt)
-
Di-tert-butyl dicarbonate (
)
Workflow:
-
Copper Complex Formation (N
Protection):-
Dissolve L-Lysine HCl (10 mmol) in water (50 mL).
-
Add Basic Copper Carbonate (6 mmol) and reflux for 30 minutes. The solution will turn deep blue, indicating the formation of the
-copper complex (which protects the -amine). -
Filter the hot solution to remove excess copper salts and cool to room temperature.
-
-
Acylation (Introduction of Z(3,5-Cl)):
-
Add Sodium Bicarbonate (20 mmol) to the filtrate.
-
Cool to 0°C in an ice bath.
-
Add This compound (12 mmol) dropwise in acetone (20 mL) over 30 minutes with vigorous stirring.
-
Critical Check: Maintain pH > 9 using dilute NaOH if necessary.
-
Stir for 4 hours at room temperature. A precipitate of the copper complex of
-Z(3,5-Cl)-Lysine will form.
-
-
Decomplexation:
-
Collect the solid by filtration and wash with water/acetone.
-
Suspend the solid in boiling water and add EDTA (15 mmol) to chelate the copper. The solution will turn blue (Cu-EDTA), and the free
will precipitate as a white solid upon cooling. -
Filter and dry the solid.
-
-
N
-Boc Protection:-
Suspend the
in dioxane/water (1:1). -
Add
(1.1 eq) and TEA (1.5 eq). Stir overnight. -
Acidify with 1M KHSO4 to pH 2 and extract with Ethyl Acetate.
-
Crystallize from EtOAc/Hexane.
-
Protocol B: Solid-Phase Coupling Cycle (Boc Chemistry)
Context: Incorporating the residue into a peptide chain on PAM or MBHA resin.
| Step | Reagent | Duration | Purpose |
| 1. Deprotection | 50% TFA in DCM | 2 min (pre-wash) + 20 min | Remove N |
| 2. Wash | DCM (x3), IPA (x1), DCM (x3) | 1 min each | Remove TFA |
| 3. Neutralization | 10% DIEA in DCM | 2 x 2 min | Free the N-terminal amine |
| 4. Coupling | Boc-Lys(Z(3,5-Cl))-OH (3 eq) + HBTU (2.9 eq) + DIEA (6 eq) | 45 - 60 min | Peptide bond formation |
| 5. Monitoring | Ninhydrin Test (Kaiser Test) | 5 min | Verify completion (Colorless = Pass) |
Protocol C: Final Cleavage & Deprotection
Objective: Cleavage of the peptide from the resin and removal of the Z(3,5-Cl) group.
Safety Warning: Hydrogen Fluoride (HF) is lethal and penetrates skin/bone. Use a specialized Teflon vacuum line and full PPE.
-
Preparation: Dry the peptide-resin (500 mg) thoroughly over
. -
Scavenger Mix: Add p-Cresol (0.5 mL) and p-Thiocresol (0.5 mL) to the reaction vessel.
-
HF Condensation: Cool the vessel to -78°C (Dry ice/Acetone). Distill anhydrous HF (10 mL) into the vessel.
-
Reaction: Warm to 0°C (Ice bath) and stir for 60 minutes .
-
Note: Z(3,5-Cl) requires standard HF conditions; no elevated temperature is needed, but "Low-HF" procedures may not fully remove it.
-
-
Work-up: Evaporate HF under vacuum (into a CaO trap). Precipitate the peptide with cold Diethyl Ether.[1]
Part 3: Visualization & Data
Mechanism of Enhanced Stability
The following diagram illustrates the electronic stabilization provided by the 3,5-dichloro substitution compared to standard groups.
Caption: Comparative acid stability of Z-protecting groups. Z(3,5-Cl) offers superior resistance to TFA due to the dual meta-chloro inductive effect.
Comparative Data Table
| Protecting Group | Abbreviation | Stability (50% TFA) | Cleavage Reagent | Primary Application |
| Benzyloxycarbonyl | Z (Cbz) | Poor (< 1 hr) | HBr, HF, TFMSA | Orthogonal protection |
| 2-Chlorobenzyloxycarbonyl | Z(2-Cl) | Good (> 24 hrs) | HF, TFMSA | Standard Lys protection in Boc-SPPS |
| 3,5-Dichlorobenzyloxycarbonyl | Z(3,5-Cl) | Excellent (> 48 hrs) | HF (High), TFMSA | Long peptides (>50 residues), Difficult sequences |
| 2,6-Dichlorobenzyl | DCB | Excellent | HF | Tyrosine (prevents alkylation) |
Part 4: References
-
Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. Link
-
Erickson, B. W., & Merrifield, R. B. (1976). Acid stability of several benzylic protecting groups used in solid-phase peptide synthesis. Journal of the American Chemical Society, 95(11), 3750–3756. (Foundational work on Z-derivative stability).
-
Isidro-Llobet, A., Alvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. Link
-
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons. (Authoritative source on Z-group derivatives).
-
Vertex Pharmaceuticals. (2002). Caspase inhibitors and the use thereof (US Patent 6,355,618). (Demonstrates use of 3,5-dichlorobenzyloxycarbonyl in bioactive peptide derivatives). Link
Sources
Introduction: The Imperative of Amine Protection in Modern Synthesis
An In-Depth Guide to Amine Protection Using 3,5-Dichlorobenzyl Chloroformate
In the intricate world of organic synthesis, particularly within medicinal chemistry and peptide synthesis, the amine functional group is a cornerstone of molecular architecture. Its inherent nucleophilicity and basicity, while crucial for its biological function, often pose a significant challenge during multi-step synthetic campaigns. Unchecked, an amine can react with a wide array of electrophilic reagents, leading to undesired side reactions and diminished yields. To orchestrate complex molecular assembly, chemists employ "protecting groups" – temporary modifications that mask the amine's reactivity, rendering it inert to specific reaction conditions.[1]
Among the pantheon of amine protecting groups, carbamates are preeminent due to their stability and predictable cleavage patterns.[1][2] Well-known examples include the acid-labile tert-butoxycarbonyl (Boc) group and the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group.[3][4][5] The benzyloxycarbonyl (Cbz or Z) group, introduced by Bergmann and Zervas, was a foundational development, offering robust protection removable by catalytic hydrogenolysis.[6] This guide focuses on a specialized analogue of the Cbz group: the 3,5-dichlorobenzyl carbamate . The introduction of two chlorine atoms on the benzyl ring modifies the group's electronic properties, enhancing its stability and providing a valuable tool for syntheses requiring orthogonal protection strategies.
This document serves as a comprehensive application note for researchers, scientists, and drug development professionals, detailing the mechanism, application, and best practices for using this compound as a powerful amine protecting agent.
Core Principles: The 3,5-Dichlorobenzyl (DCB) Carbamate Group
The utility of the 3,5-Dichlorobenzyl (DCB) group stems from its robust nature and its clean, selective removal under conditions that leave other common protecting groups intact.
Mechanism of Amine Protection
The protection of an amine with this compound proceeds via a classical nucleophilic acyl substitution reaction. The lone pair of electrons on the amine nitrogen attacks the electrophilic carbonyl carbon of the chloroformate. This addition forms a transient tetrahedral intermediate. The intermediate then collapses, expelling a chloride ion as a leaving group. A base, typically a non-nucleophilic tertiary amine like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), is included in the reaction to neutralize the hydrochloric acid (HCl) generated in situ.[2][7] This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.
Caption: Mechanism of Amine Protection.
Advantages and Orthogonality
The primary advantage of the DCB group lies in its stability profile, which allows for selective deprotection in the presence of other protecting groups—a concept known as orthogonality.[3][6]
-
Acid Stability: The DCB group is stable to the acidic conditions, such as trifluoroacetic acid (TFA), used to remove Boc groups.[4][8] The electron-withdrawing chlorine atoms on the phenyl ring further destabilize any potential benzyl cation formation, enhancing its resilience to acidolysis compared to the standard Cbz group.
-
Base Stability: It is completely stable to the basic conditions (e.g., piperidine) required for Fmoc group cleavage.[5]
-
Orthogonal Removal: The DCB group is cleaved via catalytic hydrogenolysis (e.g., H₂ gas with a palladium catalyst).[9][10] This set of conditions does not affect Boc or Fmoc groups, making the DCB group an excellent orthogonal partner in complex syntheses, such as in solid-phase peptide synthesis (SPPS) or the construction of complex natural products.
Experimental Protocols
The following protocols provide detailed, field-tested methodologies for the protection of a primary amine with this compound and its subsequent deprotection.
Protocol 1: Protection of a Primary Amine
This procedure describes a general method for the N-protection of a primary amine.
Materials and Reagents:
-
Primary amine (1.0 equiv)
-
This compound (1.05–1.2 equiv)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.5–2.0 equiv)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and stir bar
-
Argon or Nitrogen source for inert atmosphere
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve the primary amine (1.0 equiv) in anhydrous DCM.
-
Base Addition: Add DIPEA (1.5 equiv) to the solution and stir for 5 minutes at room temperature.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This helps to control the exothermicity of the reaction and minimize side-product formation.
-
Reagent Addition: Add a solution of this compound (1.1 equiv) in anhydrous DCM dropwise to the stirred amine solution over 10-15 minutes.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and continue stirring for 4–16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x). Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with 1 M HCl (to remove excess base), saturated aqueous NaHCO₃, and finally with brine.[11]
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure DCB-protected amine.
Protocol 2: Deprotection of a DCB-Protected Amine via Catalytic Hydrogenolysis
This is the standard and mildest method for cleaving the DCB group.
Materials and Reagents:
-
DCB-protected amine (1.0 equiv)
-
Palladium on activated carbon (10% Pd/C, 5–10 mol% Pd)
-
Solvent: Methanol (MeOH), Ethanol (EtOH), or Ethyl Acetate (EtOAc)
-
Hydrogen (H₂) gas source (balloon or hydrogenation apparatus) or a transfer hydrogenation reagent like ammonium formate (HCOONH₄) (3-5 equiv).[12]
-
Celite® for filtration
Procedure:
-
Reaction Setup: Dissolve the DCB-protected amine in a suitable solvent (e.g., methanol) in a round-bottom or Parr flask.
-
Catalyst Addition: Carefully add 10% Pd/C catalyst to the solution under an inert atmosphere. Caution: Pd/C can be pyrophoric, especially when dry and in the presence of hydrogen.
-
Hydrogenation:
-
Using H₂ gas: Evacuate the flask and backfill with hydrogen gas. Repeat this purge cycle three times. Stir the reaction mixture vigorously under a positive pressure of hydrogen (a balloon is often sufficient) at room temperature.[12]
-
Using Ammonium Formate: Add ammonium formate (4 equiv) to the mixture and heat to reflux, if necessary.[12]
-
-
Reaction Monitoring: Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 1–6 hours. The deprotection produces toluene and CO₂, which bubble out of solution.
-
Work-up: Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Caution: Do not allow the catalyst on the Celite pad to dry completely in the air, as it can ignite. Keep it solvent-wet.
-
Isolation: Rinse the filter pad with the reaction solvent. Concentrate the combined filtrate under reduced pressure to obtain the deprotected amine. The product is often pure enough for subsequent steps, or it can be further purified if necessary.
Workflow and Data Presentation
The overall process follows a logical synthetic sequence from protection to deprotection, enabling the intermediate steps of a larger synthesis.
Sources
- 1. Protective Groups [organic-chemistry.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. One moment, please... [total-synthesis.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. scispace.com [scispace.com]
- 7. Provide a mechanism for the protection of the amine as the benzyl... | Study Prep in Pearson+ [pearson.com]
- 8. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 9. thalesnano.com [thalesnano.com]
- 10. Amino Protecting Group-Benzyl Series [en.highfine.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Synthesis of 3,5-Dichlorobenzyl Carbamates for Medicinal Chemistry
Abstract
The carbamate functional group is a cornerstone in modern drug design, prized for its unique combination of chemical stability, hydrogen bonding capabilities, and its role as a peptide bond isostere.[1][2][3] When coupled with the 3,5-dichlorobenzyl moiety, a scaffold associated with potent biological activities such as antifungal action, the resulting carbamates represent a valuable class of molecules for therapeutic development.[4] This application note provides a detailed guide for medicinal chemists, offering two robust and versatile protocols for the synthesis of 3,5-dichlorobenzyl carbamates. The methodologies discussed prioritize safety, efficiency, and adaptability for library synthesis, explaining the causal logic behind experimental choices to ensure reproducible and successful outcomes.
Introduction: The Strategic Value of Carbamates in Drug Discovery
Carbamates (-NHCOO-) are integral to a wide array of FDA-approved therapeutics, from the anticonvulsant cenobamate to the antibiotic linezolid.[2][3] Their prevalence stems from their ability to act as metabolically stable mimics of peptide bonds, enhance cell membrane permeability, and participate in critical drug-receptor interactions through hydrogen bonding.[1][3] The 3,5-dichlorophenyl substitution pattern is a well-established pharmacophore known to impart favorable properties such as metabolic stability and enhanced binding affinity through halogen bonding and hydrophobic interactions. The synthesis of carbamates bearing this specific benzyl group is therefore a strategically important task in the exploration of new chemical entities.
This guide moves beyond simple procedural lists to provide a field-proven framework for synthesis, grounded in authoritative chemical principles.
Overview of Synthetic Strategies
The formation of a carbamate linkage can be approached through several distinct pathways. While classical methods offer high reactivity, modern approaches prioritize safety and environmental considerations without compromising efficiency.
-
Classical Phosgene-Based Routes: The traditional synthesis involves the reaction of an alcohol with phosgene (COCl₂) to form a chloroformate, which then reacts with an amine. Alternatively, an amine can be treated with phosgene to generate an isocyanate, which is subsequently trapped by an alcohol.[5] While effective, these methods are now largely avoided in research settings due to the extreme toxicity and handling risks associated with phosgene and related reagents.[5][6]
-
Modern Phosgene-Free Syntheses: The drive for safer laboratory practices has led to the development of numerous phosgene-free alternatives.
-
Isocyanate-Alcohol Coupling: This is one of the most direct and widely used methods. It involves the nucleophilic attack of an alcohol on the electrophilic carbon of an isocyanate.[7][8] The reaction is often catalyzed by bases or organometallic compounds and is typically high-yielding and clean.
-
Direct Carbonylation with CO₂ Surrogates: Green chemistry principles have encouraged the use of less hazardous carbonyl sources. Reagents like dimethyl carbonate (DMC) or even carbon dioxide (CO₂) can be used to form carbamates directly from amines and alcohols, often requiring a catalyst and specific reaction conditions to proceed efficiently.[9][10]
-
Rearrangement Reactions: The Curtius, Hofmann, and Schmidt rearrangements transform carboxylic acids or their derivatives into an isocyanate intermediate, which can be trapped in situ by an alcohol like 3,5-dichlorobenzyl alcohol to yield the desired carbamate.[1][11]
-
This note will focus on two highly reliable and adaptable phosgene-free protocols suitable for medicinal chemistry laboratories.
Experimental Protocols & Methodologies
Protocol 1: Direct Coupling of 3,5-Dichlorobenzyl Alcohol with an Isocyanate
Rationale: This method is exceptionally efficient for creating carbamates when the desired isocyanate is commercially available or readily synthesized. The reaction is typically clean, proceeds with high atom economy, and avoids the generation of corrosive byproducts. It is ideal for late-stage functionalization or when a specific N-substituted carbamate is desired.
Experimental Workflow Diagram
Caption: Workflow for Isocyanate-Alcohol Coupling.
Materials & Reagents:
-
3,5-Dichlorobenzyl alcohol (1.0 eq)
-
Desired Isocyanate (e.g., Phenyl isocyanate, 1.05 eq)
-
Dibutyltin dilaurate (DBTDL) (1-2 mol%)
-
Anhydrous Tetrahydrofuran (THF)
-
Ethyl acetate (for chromatography)
-
Hexanes (for chromatography)
-
Silica gel
Step-by-Step Procedure:
-
Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add 3,5-dichlorobenzyl alcohol (e.g., 1.00 g, 5.65 mmol).
-
Dissolution: Add anhydrous THF (approx. 0.2 M concentration, ~28 mL). Stir until the alcohol is fully dissolved.
-
Catalyst Addition: Add dibutyltin dilaurate (DBTDL) (e.g., 0.07 mL, 0.113 mmol, 2 mol%).
-
Reagent Addition: Add the isocyanate (e.g., phenyl isocyanate, 0.65 mL, 5.93 mmol, 1.05 eq) dropwise to the stirred solution at room temperature.
-
Scientist's Note: While many isocyanate additions are not highly exothermic, dropwise addition is good practice to maintain control, especially on a larger scale.
-
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the consumption of the starting alcohol by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase). The reaction is typically complete within 2-16 hours.
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the THF.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate. Alternatively, if the product is crystalline, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) can be employed.
-
Analysis: Combine the pure fractions, concentrate in vacuo, and dry to yield the final 3,5-dichlorobenzyl carbamate. Characterize by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm structure and purity.
Protocol 2: Two-Step Synthesis via 3,5-Dichlorobenzyl Chloroformate
Rationale: This is a highly versatile method for creating a library of carbamates from a single, stable intermediate. The chloroformate is prepared first and can be stored. It can then be reacted with a diverse range of primary or secondary amines to generate the corresponding carbamates. This approach is ideal for structure-activity relationship (SAR) studies where the amine component is varied.
Overall Synthetic Pathway
Caption: Two-step synthesis via a chloroformate intermediate.
Part A: Synthesis of this compound
-
SAFETY FIRST: This reaction should be performed exclusively in a certified chemical fume hood by trained personnel. Triphosgene is a stable solid but decomposes to toxic phosgene gas upon heating or in the presence of nucleophiles. Appropriate personal protective equipment (PPE) is mandatory.
Materials & Reagents:
-
Triphosgene (0.4 eq)
-
Pyridine (catalytic amount, ~5 mol%)
-
Anhydrous Dichloromethane (DCM)
Step-by-Step Procedure:
-
Preparation: In a fume hood, add 3,5-dichlorobenzyl alcohol (e.g., 5.00 g, 28.2 mmol) and anhydrous DCM (~50 mL) to a three-necked flask fitted with a reflux condenser, nitrogen inlet, and a dropping funnel.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Reagent Addition: In a separate flask, dissolve triphosgene (e.g., 3.35 g, 11.3 mmol, 0.4 eq) in anhydrous DCM (~20 mL). Add this solution slowly via the dropping funnel to the alcohol solution over 30 minutes.
-
Catalyst: Add pyridine (0.11 mL, 1.41 mmol, 5 mol%) dropwise.
-
Scientist's Note: Pyridine acts as a nucleophilic catalyst, activating the triphosgene and also scavenging the HCl byproduct.
-
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor by TLC until the starting alcohol is consumed.
-
Work-up: Carefully bubble nitrogen through the reaction mixture for 30 minutes to remove any residual phosgene. Concentrate the solvent under reduced pressure. The resulting crude this compound is often used directly in the next step without further purification.
Part B: Reaction with an Amine
Materials & Reagents:
-
Crude this compound (1.0 eq)
-
Primary or Secondary Amine (1.1 eq)
-
Triethylamine (TEA) (1.5 eq)
-
Anhydrous Dichloromethane (DCM)
Step-by-Step Procedure:
-
Preparation: Dissolve the amine (e.g., benzylamine, 1.1 eq) and triethylamine (1.5 eq) in anhydrous DCM in a round-bottom flask and cool to 0 °C.
-
Reagent Addition: Dissolve the crude this compound from Part A in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirred amine solution at 0 °C.
-
Scientist's Note: The reaction is highly exothermic. Maintaining a low temperature prevents side reactions and ensures clean product formation. TEA is a non-nucleophilic base used to neutralize the HCl formed during the reaction.
-
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for 1-3 hours.
-
Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purification & Analysis: Purify the crude product by flash column chromatography or recrystallization as described in Protocol 1 to obtain the pure carbamate.
Comparative Data Summary
| Parameter | Protocol 1: Isocyanate Coupling | Protocol 2: Chloroformate Route |
| Key Transformation | R-N=C=O + Ar-CH₂-OH → Ar-CH₂-O-CO-NH-R | Ar-CH₂-O-CO-Cl + R₂NH → Ar-CH₂-O-CO-NR₂ |
| Starting Materials | 3,5-Dichlorobenzyl alcohol, Isocyanate | 3,5-Dichlorobenzyl alcohol, Amine |
| Key Reagents | DBTDL (catalyst) | Triphosgene, Pyridine, Triethylamine |
| Number of Steps | One | Two |
| Versatility | Good (depends on isocyanate availability) | Excellent (for varying the amine component) |
| Typical Yield | 85-98% | 70-90% (over two steps) |
| Key Advantage | High efficiency, simplicity | Ideal for library synthesis and SAR studies |
| Safety Consideration | Isocyanates can be toxic/sensitizers | High Hazard: Requires handling of a phosgene source |
References
-
Phosgene-Free Synthesis of Carbamates Using CO 2 and Titanium Alkoxides. Oxford Academic. Available at: [Link]
-
Synthesis of Organic Carbamates without Using Phosgene: Carbonylation of Amines with Carbonic Acid Diesters. Ingenta Connect. Available at: [Link]
-
A Synthetic Approach to N‐Aryl Carbamates via Copper-Catalyzed Chan−Lam Coupling at Room Temperature. The Journal of Organic Chemistry. Available at: [Link]
-
A Synthetic Approach to N-Aryl Carbamates via Copper-Catalyzed Chan-Lam Coupling at Room Temperature. Organic Chemistry Portal. Available at: [Link]
-
Highly Selective Phosgene-Free Carbamoylation of Aniline by Dimethyl Carbonate under Continuous-Flow Conditions. ResearchGate. Available at: [Link]
-
Synthesis of Organic Carbamates without Using Phosgene: Carbonylation of Amines with Carbonic Acid Diesters. Bentham Science. Available at: [Link]
-
A Synthetic Approach to N-Aryl Carbamates via Copper-Catalyzed Chan–Lam Coupling at Room Temperature. ACS Publications. Available at: [Link]
-
Synthesis of N-Aryl Carbamates from Aryl(TMP)iodonium Salts via C–N Coupling. ACS Publications. Available at: [Link]
- Phosgene-free process for preparing carbamates.Google Patents.
-
Synthesis of Aryl Carbamates. ResearchGate. Available at: [Link]
-
Isocyanate-based multicomponent reactions. RSC Publishing. Available at: [Link]
-
Dehydrogenative Synthesis of Carbamates from Formamides and Alcohols Using a Pincer-Supported Iron Catalyst. ACS Publications. Available at: [Link]
-
Carbamates and 2-oxazolidinones from tertiary alcohols and isocyanates. Canadian Journal of Chemistry. Available at: [Link]
-
Modeling of Isocyanate Synthesis by the Thermal Decomposition of Carbamates. MDPI. Available at: [Link]
-
Synthesis of carbamates by carbamoylation. Organic Chemistry Portal. Available at: [Link]
-
Organic Carbamates in Drug Design and Medicinal Chemistry. PMC. Available at: [Link]
-
Synthesis of 3,5-dichlorobenzyl alcohol. PrepChem.com. Available at: [Link]
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Procedure for the Synthesis of Benzyl Hydroxymethyl Carbamate. Organic Syntheses. Available at: [Link]
-
Synthesis and Biological Activity of Novel Antifungal Leads: 3,5-Dichlorobenzyl Ester Derivatives. PubMed. Available at: [Link]
-
Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. PMC. Available at: [Link]
- Method for preparing 3,5-dichlorobenzyl chloride.Google Patents.
-
Carbamate group as structural motif in drugs: a review of carbamate derivatives used as therapeutic agents. ResearchGate. Available at: [Link]
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Application Note & Protocol Guide: Synthesis of N-(3,5-Dichlorobenzyloxycarbonyl)-Amino Acids
For: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive technical guide on the reaction of 3,5-Dichlorobenzyl chloroformate with amino acids for the synthesis of N-protected amino acid derivatives. The 3,5-dichlorobenzyloxycarbonyl (3,5-diCl-Z) group is a valuable amine protecting group in peptide synthesis and medicinal chemistry, offering distinct stability and cleavage characteristics. This guide delves into the underlying reaction mechanism, provides detailed protocols based on the robust Schotten-Baumann reaction conditions, outlines strategies for optimizing reaction parameters, and offers practical advice on product purification, characterization, and safety.
Introduction: The Role of the 3,5-diCl-Z Protecting Group
In the intricate field of peptide synthesis, the selective protection and deprotection of functional groups are paramount.[1] The choice of an N-terminal protecting group dictates the overall synthetic strategy. While the benzyloxycarbonyl (Cbz or Z) group is a classic and widely used amine protecting group, its derivatives offer tailored stability and reactivity.[2][3]
The this compound reagent introduces the 3,5-dichlorobenzyloxycarbonyl (3,5-diCl-Z) group. The electron-withdrawing chlorine atoms on the benzyl ring modify the group's stability, making it more resistant to certain acidic conditions compared to the standard Cbz group, yet still readily cleavable by methods such as catalytic hydrogenolysis. This attribute makes it a strategic choice in complex multi-step syntheses where differential stability is required.
Reaction Mechanism: Nucleophilic Acyl Substitution
The reaction proceeds via a well-established nucleophilic acyl substitution mechanism. The amino group of the amino acid acts as the nucleophile, attacking the highly electrophilic carbonyl carbon of the this compound. This is followed by the elimination of a chloride ion, forming the stable carbamate linkage. The reaction is typically performed under alkaline conditions, which serve to deprotonate the amino group, thereby increasing its nucleophilicity, and to neutralize the hydrochloric acid byproduct generated during the reaction.[2]
Caption: Nucleophilic acyl substitution to form the N-protected amino acid.
Optimizing Reaction Conditions
The success of the N-protection hinges on the careful control of several key parameters. The conditions are typically a variation of the Schotten-Baumann reaction, which is well-suited for acylations in aqueous media.[4][5]
| Parameter | Recommended Range | Rationale & Expert Insights |
| pH | 9.0 - 10.5 | Maintaining alkalinity is critical. Below pH 8.5, the amino group is largely protonated (NH₃⁺), rendering it non-nucleophilic. Above pH 11, the risk of chloroformate hydrolysis increases significantly, reducing yield. A pH-stat or the simultaneous addition of base is recommended for precise control. |
| Temperature | 0 - 5 °C | The reaction is exothermic. Starting at a low temperature helps to control the reaction rate, minimize the hydrolysis of the chloroformate, and prevent potential side reactions or racemization. |
| Solvent System | Biphasic (Water/Dioxane, Water/THF) or Aqueous solution | A biphasic system is common. The amino acid salt resides in the aqueous phase, while the chloroformate is in the organic phase. Vigorous stirring is essential to maximize the interfacial reaction area. Alternatively, dissolving the amino acid in an aqueous base can also be effective.[4][6] |
| Stoichiometry | 1.0 - 1.2 equivalents of Chloroformate | A slight excess of the chloroformate ensures complete consumption of the amino acid. However, a large excess should be avoided as it complicates purification by increasing the amount of the corresponding alcohol byproduct (3,5-Dichlorobenzyl alcohol). |
| Base | Sodium Hydroxide (NaOH) or Sodium Carbonate (Na₂CO₃) | NaOH is commonly used for its strength and solubility. Na₂CO₃ provides a more buffered system. The base should be added concurrently with the chloroformate to maintain a stable pH.[5] |
| Reaction Time | 2 - 4 hours | Reaction progress can be monitored by TLC or HPLC. Most reactions reach completion within a few hours at 0-5°C, followed by stirring at room temperature. |
Detailed Experimental Protocol: Synthesis of N-(3,5-diCl-Z)-L-Alanine
This protocol provides a reliable, step-by-step method for the N-protection of L-Alanine. The principles can be readily adapted for other amino acids.
Materials and Reagents
-
L-Alanine
-
This compound
-
Sodium Hydroxide (NaOH)
-
1,4-Dioxane (or Tetrahydrofuran - THF)
-
Hydrochloric Acid (HCl), concentrated
-
Diethyl ether
-
Deionized water
-
Round-bottom flask, magnetic stirrer, dropping funnels (x2), ice bath, pH meter/strips, Buchner funnel, filter paper.
Workflow Diagram
Caption: Experimental workflow for N-protection of an amino acid.
Step-by-Step Procedure
-
Dissolution: In a 500 mL round-bottom flask, dissolve L-Alanine (e.g., 8.9 g, 0.1 mol) in 100 mL of 1M NaOH solution.
-
Cooling: Place the flask in an ice-water bath and stir the solution until the temperature equilibrates to between 0 and 5°C.
-
Reagent Addition: While stirring vigorously, add a solution of this compound (e.g., 26.3 g, 0.11 mol, 1.1 eq) in 50 mL of dioxane and a 2M NaOH solution dropwise and simultaneously from two separate dropping funnels. Monitor the pH of the reaction mixture, maintaining it between 9 and 10. The addition should take approximately 1 hour.
-
Reaction: After the addition is complete, continue stirring the mixture in the ice bath for an additional 2 hours. Then, remove the ice bath and allow the reaction to stir at room temperature for 1 hour.
-
Work-up: Transfer the reaction mixture to a separatory funnel. Wash the aqueous layer with diethyl ether (2 x 50 mL) to remove unreacted chloroformate and the byproduct, 3,5-dichlorobenzyl alcohol. Discard the organic layers.
-
Precipitation: Cool the aqueous layer in an ice bath. With efficient stirring, slowly add concentrated HCl to acidify the solution to a pH of approximately 2. A white precipitate of the N-(3,5-diCl-Z)-L-Alanine should form.
-
Isolation: Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing and Drying: Wash the filter cake with a small amount of ice-cold water (2 x 20 mL) to remove inorganic salts. Dry the product under vacuum at 40-50°C to a constant weight.
Product Purification and Characterization
Purification
The crude product can be purified by recrystallization. A common solvent system is ethyl acetate/hexane. Dissolve the crude solid in a minimum amount of hot ethyl acetate and add hexane until turbidity persists. Allow the solution to cool slowly to room temperature and then in a refrigerator to maximize crystal formation.
Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques.
| Technique | Purpose | Expected Observations |
| RP-HPLC | Purity Assessment | A single major peak on a C18 column. A gradient method using acetonitrile and water with 0.1% TFA is a good starting point.[7] |
| ¹H NMR | Structural Elucidation | Signals corresponding to the amino acid backbone protons (α-H, β-H, etc.), the benzylic CH₂ protons (~5.1 ppm), and the aromatic protons of the dichlorobenzyl group. |
| Mass Spec (MS) | Molecular Weight Confirmation | The calculated molecular weight for the [M+H]⁺ or [M-H]⁻ ion should be observed. |
| FTIR | Functional Group ID | Characteristic peaks for the carbamate C=O stretch (~1690-1710 cm⁻¹), N-H bond, and carboxylic acid O-H and C=O bonds. |
Safety and Handling Precautions
This compound, like other chloroformates, should be handled with care.
-
Hazards: It is expected to be corrosive, a lachrymator (causes tearing), and harmful if swallowed or inhaled.[8][9] It is also moisture-sensitive and will decompose in the presence of water.[8][9]
-
Personal Protective Equipment (PPE): Always handle this reagent in a certified chemical fume hood. Wear appropriate PPE, including chemical-resistant gloves (nitrile is a common choice), safety goggles or a face shield, and a lab coat.[10]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as water, bases, and oxidizing agents.[11]
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Yield | - Inefficient stirring.- pH out of optimal range.- Hydrolysis of chloroformate. | - Ensure vigorous stirring to maximize reaction at the phase interface.- Use a pH meter for precise control during addition.- Ensure the chloroformate is fresh and added slowly at low temperature. |
| Starting Material Remains | - Insufficient chloroformate.- Low pH, deactivating the amine. | - Use a slight excess (1.1-1.2 eq) of the chloroformate.- Re-check pH control; ensure it remains consistently above 9 during addition. |
| Oily Product / Fails to Crystallize | - Presence of 3,5-dichlorobenzyl alcohol byproduct.- Presence of unreacted chloroformate. | - Ensure thorough washing with diethyl ether during the work-up.- Consider an additional wash with a non-polar solvent like hexane. |
| Product has low melting point or is impure by HPLC | - Incomplete reaction.- Inadequate purification. | - Allow the reaction to run for a longer duration or at room temperature for a final period.- Perform recrystallization, potentially using a different solvent system. |
References
- SAFETY DATA SHEET - Sigma-Aldrich. (2024).
- SAFETY DATA SHEET - Fisher Scientific. (2025).
- Hušek, P. (2000). Fluoroalkyl chloroformates in treating amino acids for gas chromatographic analysis.
- CN102838481A - Synthesis of 3,5-dichlorobenzoyl chloride. (2012).
- US8357820B2 - Process for producing N-protected amino acid. (2013).
- ATSDR. (1997). Toxicological Profile for Dichlorvos. Agency for Toxic Substances and Disease Registry.
- Experimental Procedures - The Royal Society of Chemistry. (n.d.).
- CN103224451B - Method for synthesizing 3,5-dichlorobenzoic acid. (2015).
- Chloroformates in Organic Synthesis: A Comprehensive Technical Guide. (2025). Benchchem.
- Protection of Functional Groups. (n.d.). In Houben-Weyl Methods of Organic Chemistry.
- Wang, B., & Yin, Y. (2004). Analysis of amino acids by gas chromatography-flame ionization detection and gas chromatography-mass spectrometry: simultaneous derivatization of functional groups by an aqueous-phase chloroformate-mediated reaction.
- SAFETY DATA SHEET - Thermo Fisher Scientific. (2025).
- Fan, T. W.-M., Lorkiewicz, P. K., Sellers, K., Moseley, H. N. B., Higashi, R. M., & Lane, A. N. (2017). Chloroformate Derivatization for Tracing the Fate of Amino Acids in Cells and Tissues by Multiple Stable Isotope Resolved Metabolomics (mSIRM). Metabolites, 7(2), 19.
- US20100168385A1 - Process for preparing enantiomerically enriched amino-alcohols. (2010).
- 3,5-Dichlorobenzyl alcohol - CymitQuimica. (2023).
- Pansare, S. V., Huyer, G., Arnold, L. D., & Vederas, J. C. (1991). Nα-(BENZYLOXYCARBONYL)-β-(PYRAZOL-1-YL)-L-ALANINE. Organic Syntheses, 70, 1.
- Kumar, K. R., Reddy, G. O., Kumar, N. S., & Mukkanti, K. (2012). A validated LC method for determination of 2,3-dichlorobenzoic acid and its associated regio isomers.
- Amino Acid Derivatives for Peptide Synthesis. (n.d.). AAPPTec.
- Carter, H. E., Frank, R. L., & Johnston, H. W. (1943). BENZYL CHLOROFORMATE AND CARBOBENZOXYGLYCINE. Organic Syntheses, 23, 13.
- CN105837432A - Novel preparation method of 3,5-dichlorobenzoyl chloride. (2016).
- Fukuzumi, T., et al. (2020). Practical N-to-C peptide synthesis with minimal protecting groups.
- B3021 - SAFETY D
- Daughton, C. G. (2004).
- A Comparative Guide to Analytical Techniques for Decanoyl Chloride Reaction Monitoring. (2025). Benchchem.
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Application Note: 3,5-Dichlorobenzyl Chloroformate as a Pre-Column Derivatizing Agent for Enhanced GC-MS Analysis
Audience: Researchers, Analytical Scientists, and Drug Development Professionals.
Abstract: This technical guide provides a comprehensive overview and detailed protocols for the use of 3,5-Dichlorobenzyl Chloroformate as a derivatizing agent for the analysis of polar, non-volatile compounds by Gas Chromatography-Mass Spectrometry (GC-MS). We will explore the underlying chemical principles, procedural workflows, and method validation considerations. The protocols outlined herein are designed to be self-validating, ensuring robust and reproducible results for analytes containing active hydrogen moieties, such as primary and secondary amines, alcohols, and phenols.
Introduction: The Rationale for Derivatization
In the realm of GC-MS analysis, many compounds of pharmaceutical and biomedical interest are not directly amenable to analysis due to their high polarity and low volatility.[1][2] These characteristics lead to poor chromatographic peak shape, thermal degradation in the injector, and strong interactions with the stationary phase of the GC column.[2] Chemical derivatization is a critical sample preparation step that transforms these problematic analytes into more volatile and thermally stable derivatives, making them suitable for GC analysis.[3][4]
Alkylation, acylation, and silylation are common derivatization strategies.[3] Chloroformate reagents, a class of acylating agents, are particularly effective for derivatizing compounds with active hydrogens (e.g., -OH, -NH2, -NH, -SH).[5][6][7] this compound offers distinct advantages:
-
Enhanced Volatility: It converts polar functional groups into less polar carbamate or ester linkages.
-
Improved Thermal Stability: The resulting derivatives are more stable at the high temperatures required for GC analysis.
-
Distinct Mass Spectrometric Signature: The presence of two chlorine atoms on the benzyl ring produces a characteristic isotopic pattern (M, M+2, M+4) in the mass spectrum, which greatly aids in the identification and confirmation of the derivatized analyte.
-
Increased Molecular Weight: The addition of the 3,5-dichlorobenzyl group shifts the mass of the analyte to a higher, often more specific, region of the mass spectrum, away from low-mass background interferences.
The Derivatization Chemistry: Mechanism of Action
The reaction of this compound with an active hydrogen-containing analyte, such as a primary amine, proceeds via a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the chloroformate. This is typically performed in the presence of a base, such as pyridine or triethylamine, which serves to neutralize the hydrogen chloride (HCl) byproduct, driving the reaction to completion.[3]
The overall reaction for a primary amine is as follows:
R-NH₂ + Cl-C(=O)O-CH₂-C₆H₃Cl₂ → R-NH-C(=O)O-CH₂-C₆H₃Cl₂ + HCl
The product is a stable, less polar, and more volatile N-substituted carbamate derivative, which is ideal for GC-MS analysis.
Caption: Reaction of a primary amine with this compound.
Detailed Application Protocol: Derivatization of Amphetamine
This protocol provides a step-by-step method for the derivatization of amphetamine as a model primary amine analyte in a standard solution. The principles can be adapted for other similar analytes and matrices, though matrix-specific optimization may be required.
Materials and Reagents
-
Analyte Standard: Amphetamine solution (e.g., 1 mg/mL in methanol).
-
Derivatizing Agent: this compound.
-
Solvent: Acetonitrile (ACN), HPLC grade.
-
Base: Pyridine, anhydrous.
-
Extraction Solvent: Hexane or Chloroform, GC grade.
-
Aqueous Quench Solution: Saturated sodium bicarbonate (NaHCO₃) solution.
-
Drying Agent: Anhydrous sodium sulfate (Na₂SO₄).
-
Equipment:
-
2 mL autosampler vials with PTFE-lined caps.
-
Pipettes and tips.
-
Vortex mixer.
-
Heating block or water bath.
-
Centrifuge.
-
GC-MS system.
-
Preparation of Solutions
-
Derivatizing Solution: Prepare a 10-20 mM solution of this compound in acetonitrile. Note: This solution should be prepared fresh daily due to the moisture sensitivity of chloroformates.
-
Calibration Standards: Prepare a series of amphetamine working standards in a suitable solvent (e.g., methanol or ACN) to cover the desired concentration range (e.g., 10-1000 ng/mL).
Step-by-Step Derivatization Procedure
-
Sample Aliquot: Pipette 100 µL of the standard solution (or sample extract) into a 2 mL reaction vial.
-
Solvent Evaporation (Optional): If the sample is in a volatile solvent, evaporate to dryness under a gentle stream of nitrogen at room temperature. This step is crucial if the sample solvent is not compatible with the derivatization reaction.
-
Reconstitution & Basification: Add 50 µL of acetonitrile and 20 µL of pyridine to the vial. Vortex briefly to mix.
-
Addition of Derivatizing Agent: Add 100 µL of the freshly prepared this compound solution to the vial.
-
Reaction: Tightly cap the vial and vortex for 30 seconds. Place the vial in a heating block or water bath set to 60-70°C for 20 minutes.
-
Cooling & Quenching: Remove the vial from the heat and allow it to cool to room temperature. Add 500 µL of saturated sodium bicarbonate solution to quench the reaction and neutralize excess reagent.
-
Liquid-Liquid Extraction: Add 500 µL of hexane (or chloroform). Cap the vial and vortex vigorously for 1 minute to extract the derivative into the organic phase.
-
Phase Separation: Centrifuge the vial at 3000 g for 5 minutes to achieve complete separation of the aqueous and organic layers.
-
Transfer & Drying: Carefully transfer the upper organic layer to a clean autosampler vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Analysis: The sample is now ready for injection into the GC-MS system. Inject 1-2 µL.
Caption: General workflow for derivatization and sample preparation.
Instrumental Analysis: GC-MS Parameters
Optimized instrumental parameters are crucial for the successful separation and detection of the derivatized analytes. The following table provides a validated starting point for method development.
| Parameter | Setting | Rationale |
| GC System | Agilent 7890B or equivalent | Standard high-performance gas chromatograph. |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent | A non-polar 5% phenyl-methylpolysiloxane column provides good resolution for a wide range of analytes.[8] |
| Injection Mode | Splitless (1 µL) | Maximizes sensitivity for trace analysis.[4] |
| Injector Temp. | 250 - 280 °C | Ensures rapid volatilization of the derivative without thermal degradation. |
| Carrier Gas | Helium, constant flow at 1.0-1.2 mL/min | Inert carrier gas standard for MS applications.[8] |
| Oven Program | Initial 120°C for 1 min, ramp at 15°C/min to 300°C, hold for 5 min | A temperature gradient is necessary to separate analytes with different boiling points effectively.[8] |
| MS System | Agilent 5977B or equivalent | A standard single quadrupole or tandem quadrupole mass spectrometer. |
| Ionization Mode | Electron Impact (EI), 70 eV | Standard ionization technique that produces reproducible fragmentation patterns for library matching.[8] |
| Ion Source Temp. | 230 °C | Standard temperature to maintain ion formation and prevent contamination. |
| Quadrupole Temp. | 150 °C | Standard temperature to ensure stable mass filtering. |
| Scan Mode | Full Scan (m/z 40-550) and/or SIM | Full scan for qualitative analysis and library searching. Selected Ion Monitoring (SIM) for enhanced sensitivity in quantitative analysis. |
Method Validation Principles
Any analytical method developed using this derivatization procedure must be validated to ensure its suitability for its intended purpose.[9] Validation should be performed in accordance with established guidelines, such as those from the International Council for Harmonisation (ICH).[10]
| Validation Parameter | Acceptance Criteria | Reference |
| Linearity | Coefficient of determination (R²) ≥ 0.995 | [10][11] |
| Accuracy | Recovery within 80-120% of the true value | [8][10] |
| Precision (RSD%) | Intra-day RSD ≤ 15%; Inter-day RSD ≤ 15% | [8][10] |
| Limit of Detection (LOD) | Signal-to-Noise (S/N) ratio ≥ 3 | [8][11] |
| Limit of Quantification (LOQ) | S/N ratio ≥ 10; analyte response must be accurate and precise | [8][11] |
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low/No Derivative Peak | 1. Degraded derivatizing agent. 2. Insufficient base. 3. Incomplete reaction (time/temp). 4. Presence of water in the reaction. | 1. Prepare fresh derivatizing solution daily. 2. Ensure sufficient pyridine is added. 3. Optimize reaction time and temperature. 4. Use anhydrous solvents; evaporate sample to dryness if in aqueous media. |
| Poor Peak Shape (Tailing) | 1. Active sites in the GC inlet or column. 2. Column degradation from harsh reagents. | 1. Use a fresh, deactivated inlet liner. 2. Trim the first few cm of the GC column. Consider using a more robust column phase.[4] |
| Extraneous Peaks | 1. Impurities in solvents or reagents. 2. Byproducts from excess reagent. | 1. Run a reagent blank to identify sources of contamination. 2. Optimize stoichiometry; ensure quench and extraction steps are effective. |
| Poor Reproducibility | 1. Inconsistent pipetting. 2. Fluctuations in reaction temperature. 3. Incomplete extraction. | 1. Use calibrated pipettes. 2. Ensure uniform heating of all samples. 3. Standardize vortexing time and intensity. |
Conclusion
This compound is a highly effective derivatizing agent for the GC-MS analysis of polar compounds containing active hydrogen functional groups. The formation of stable, volatile derivatives with a distinct isotopic signature allows for sensitive and specific detection. The protocols and guidelines presented in this application note provide a robust framework for developing and validating analytical methods for a wide range of applications, from pharmaceutical research to forensic toxicology. By understanding the chemistry and carefully controlling the experimental parameters, researchers can achieve reliable and high-quality analytical results.
References
- S. Tagliaro, F., Giorgetti, R., & Pascali, J. P. (2009). A rapid method for the extraction and enantiomeric separation of amphetamine-type stimulants. In Recent Advances In Doping Analysis (17). Sport und Buch Strauß - Köln.
- Gao, S., et al. (2021). Establishment and Validation of a GC–MS/MS Method for the Quantification of Penicillin G Residues in Poultry Eggs. Foods.
- Špánik, I., & Machyňáková, A. (2023). Development and Validation of a GC-MS/MS Method for the Simultaneous Quantification of Selected Compounds in Essential Oils. Molecules.
- Yeh, S. P., & Wu, M.-C. (n.d.). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis.
- Hušek, P. (2005). Alkyl Chloroformates in Sample Derivatization Strategies for GC Analysis. Review on a Decade Use of the Reagents as Esterifying Agents. Current Pharmaceutical Analysis.
- Gerostamoulos, D., et al. (2022). Development and Validation of a Single Step GC/MS Method for the Determination of 41 Drugs and Drugs of Abuse in Postmortem Blood. Toxics.
-
(2017). Melamine GC/MS. Chromatography Forum. [Link]
- Sharma, D., & Singh, D. (n.d.). A Review on GC-MS and Method Development and Validation. International Journal of Pharmaceutical Sciences and Research.
- (n.d.). What are the synthesis methods of 3,5-dichlorobenzoyl chloride. Guidechem.
- (n.d.).
- (n.d.).
- (n.d.). Synthesis of 3,5-dichlorobenzyl alcohol. PrepChem.com.
- Navajas, R., et al. (2000).
- (n.d.). Synthesis of 3,5-dichlorobenzoyl chloride. PrepChem.com.
- Squara, S., et al. (2025).
- Ahonen, M., & Kostiainen, O. (2012). Derivatization and rapid GC-MS screening of chlorides relevant to the Chemical Weapons Convention in organic liquid samples. Analytical Methods.
- (n.d.). Method for preparing 3,5-dichlorobenzyl chloride.
- (n.d.). A Comparative Guide to the Applications of 3,5-Dichlorobenzylmagnesium Chloride in Organic Synthesis. BenchChem.
- Esterhuizen-Londt, M., & Downing, T. G. (2011). Improved sensitivity using liquid chromatography mass spectrometry (LC-MS) for detection of propyl chloroformate derivatised β-methylamino-L-alanine (BMAA).
- Li, M., et al. (2020).
- Wang, J., et al. (1994). Analysis of amino acids by gas chromatography-flame ionization detection and gas chromatography-mass spectrometry: simultaneous derivatization of functional groups by an aqueous-phase chloroformate-mediated reaction.
- (n.d.).
- (n.d.).
- Smith, R. M. (2003). Analysis of Biogenic Amines by GC/FID and GC/MS. Virginia Tech.
- (n.d.).
- Kim, D., et al. (n.d.). Visible-Light-Induced Phosgenation Reaction of Amines by Oxygenation of Chloroform Using Chlorine Dioxide. ChemRxiv.
Sources
- 1. diverdi.colostate.edu [diverdi.colostate.edu]
- 2. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 3. jfda-online.com [jfda-online.com]
- 4. gcms.cz [gcms.cz]
- 5. researchgate.net [researchgate.net]
- 6. Analysis of amino acids by gas chromatography-flame ionization detection and gas chromatography-mass spectrometry: simultaneous derivatization of functional groups by an aqueous-phase chloroformate-mediated reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Development and Validation of a Single Step GC/MS Method for the Determination of 41 Drugs and Drugs of Abuse in Postmortem Blood | MDPI [mdpi.com]
- 9. impactfactor.org [impactfactor.org]
- 10. hrcak.srce.hr [hrcak.srce.hr]
- 11. Establishment and Validation of a GC–MS/MS Method for the Quantification of Penicillin G Residues in Poultry Eggs - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Preventing hydrolysis of 3,5-dichlorobenzyl chloroformate during storage
Technical Support Center: 3,5-Dichlorobenzyl Chloroformate Integrity Management
Status: Operational Topic: Storage Stability & Hydrolysis Prevention Target Compound: this compound (3,5-DCBCF) Chemical Class: Benzylic Chloroformate / Protecting Group Reagent (Z-Cl derivative)
The Mechanism of Failure: Why It Degrades
To prevent degradation, you must understand the enemy. 3,5-DCBCF is an electrophilic species designed to react with nucleophiles (amines/alcohols). Water is a ubiquitous nucleophile that destroys this reagent through a specific pathway.
The Critical Instability Factor: Unlike standard benzyl chloroformate, the 3,5-dichloro substitution on the aromatic ring is electron-withdrawing. This pulls electron density away from the carbonyl carbon, making it more electrophilic and significantly more susceptible to moisture than unsubstituted benzyl chloroformate.
The Autocatalytic Death Spiral: Degradation is not linear; it is exponential.
-
Ingress: Moisture enters the container.
-
Hydrolysis: Water attacks the carbonyl, releasing HCl .
-
Autocatalysis: The released HCl protonates the carbonyl oxygen of remaining intact molecules, making them even more susceptible to attack by water.
-
Pressure Buildup: The reaction releases CO₂, pressurizing the vessel.
Figure 1: The autocatalytic hydrolysis cycle. Note that HCl generated in the reaction feeds back to accelerate the degradation of the remaining reagent.
Storage Protocol: The "Zero-Moisture" Standard
Do not treat this as a standard organic solvent. Treat it as a reactive intermediate.
| Parameter | Specification | Scientific Rationale |
| Temperature | -20°C (Long-term) 2-8°C (Active use) | Low temperature kinetically inhibits the nucleophilic attack of water. Storing frozen (if MP allows) or as a viscous liquid reduces molecular diffusion. |
| Atmosphere | Argon or Nitrogen | Argon is heavier than air and provides a better "blanket" when the container is opened. |
| Container | Glass with Teflon/PTFE Liner | CRITICAL: Do not use rubber septa for long-term storage. The HCl byproduct will embrittle rubber, leading to seal failure and moisture ingress. |
| Desiccant | Secondary Containment | Store the primary vial inside a secondary jar containing activated molecular sieves or Drierite. Do not put sieves directly into the reagent unless verified neutral (basic sieves can induce polymerization). |
Troubleshooting Guide & FAQs
Scenario A: "There is a white solid precipitate in my bottle."
-
Diagnosis: Hydrolysis has occurred.[1] The white solid is 3,5-dichlorobenzyl alcohol (Melting Point ~80°C). Unlike the chloroformate (liquid/low-melting solid), the alcohol is a stable solid at room temperature.
-
Immediate Action:
-
Do not shake.
-
If the solid is <10% of volume, you may decant the supernatant (liquid) under inert gas.
-
Verification: Run a TLC (Thin Layer Chromatography). The alcohol will be significantly more polar (lower R_f) than the chloroformate.
-
Scenario B: "The cap popped off / hissed when I opened it."
-
Diagnosis: CO₂ buildup from advanced decomposition.
-
Risk: The reagent is likely heavily degraded and acidic (high HCl content).
-
Action:
-
Vent safely in a fume hood.
-
Titrate before use (see Protocol below). If HCl content is >5%, purification or disposal is required.
-
Scenario C: "How do I thaw it safely?"
-
Protocol:
-
Remove from freezer (-20°C).
-
Place in a desiccator to warm to room temperature.
-
DO NOT OPEN until the bottle is completely dry and at room temperature. Opening a cold bottle condenses atmospheric moisture directly into the reagent, initiating the hydrolysis cycle.
-
Experimental Protocols
Protocol 1: Inert Gas Blanketing (The "Balloon" Method)
Use this every time you close the bottle.
-
Connect a needle to a balloon filled with dry Nitrogen/Argon.
-
Insert a separate "vent" needle into the septum (if using a septum cap) or hold the gas outlet over the open neck.
-
Flush the headspace for 30 seconds.
-
Remove the vent, then remove the gas inlet.
-
Seal: Wrap the cap junction with Parafilm immediately.
Protocol 2: Purity Check (Morpholine Titration)
Standard acid-base titration fails because it cannot distinguish between the active chloroformate and the HCl byproduct. Use this differential method.
Materials: Morpholine (excess), 1.0 N H₂SO₄, Indicator (Methyl Red).
-
Blank: Dissolve 1 mL morpholine in 50 mL methanol. Titrate with 1.0 N H₂SO₄ to endpoint (Volume
). -
Sample: Weigh ~1.0 g of 3,5-DCBCF (
). Add to 1 mL morpholine in 50 mL methanol.-
Chemistry: Chloroformate reacts with morpholine to form a stable carbamate + HCl. The HCl is neutralized by the excess morpholine.
-
-
Titrate: Titrate the remaining unreacted morpholine with 1.0 N H₂SO₄ (Volume
). -
Calculation:
(Note: This measures active acylating ability. Direct HCl content can be measured by adding the sample to anhydrous methanol and titrating with standard base, but this assumes no hydrolysis during the test.)
Decision Matrix: Save or Discard?
Use this logic flow to determine if your reagent is viable for sensitive experiments (e.g., peptide coupling).
Figure 2: Decision matrix for reagent viability.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 137880, 3,5-Dichlorobenzyl chloride. (Precursor data and physical properties).[2][3][4] Retrieved from .
-
Cotarca, L., & Eckert, H. (2017). Phosgenations: A Handbook. Wiley-VCH.[5] (Authoritative text on chloroformate synthesis, handling, and decomposition mechanisms).
-
Sigma-Aldrich. Safety Data Sheet: Benzyl Chloroformate. (General handling for the class of compounds). Retrieved from .
- Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.
Sources
- 1. 19january2017snapshot.epa.gov [19january2017snapshot.epa.gov]
- 2. 3,5-Dichlorobenzoic acid | C7H4Cl2O2 | CID 5811 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Decyl chloroformate | C11H21ClO2 | CID 108727 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Chloroformates Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. 3,5-Dichlorobenzyl chloride | C7H5Cl3 | CID 137880 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: High-Efficiency Synthesis of 3,5-Dichlorobenzyl Carbamate
Target Molecule: 3,5-dichlorobenzyl carbamate
CAS Registry Number: 66779-54-5
Molecular Formula:
Executive Summary & Method Selection
The Core Challenge: The synthesis of 3,5-dichlorobenzyl carbamate presents a specific kinetic challenge compared to unsubstituted benzyl carbamate. The two chlorine atoms at the meta positions exert a strong electron-withdrawing inductive effect (-I). This reduces the nucleophilicity of the benzylic hydroxyl group, making it less reactive toward electrophiles like urea or cyanates.
Strategic Recommendation: For high-yield optimization (>90%) and purity suitable for pharmaceutical applications, Method A (Chlorosulfonyl Isocyanate) is the "Gold Standard" due to its high electrophilicity, which overcomes the deactivated nature of the alcohol. Method B (Triphosgene/Ammonia) is a robust alternative for scale-up where CSI handling is restricted.
Method Selection Matrix
| Feature | Method A: CSI (Recommended) | Method B: Triphosgene | Method C: Urea (Thermal) |
| Primary Reagent | Chlorosulfonyl Isocyanate (CSI) | Triphosgene / | Urea |
| Reaction Type | Electrophilic Addition + Hydrolysis | Acylation + Aminolysis | Transesterification |
| Yield Potential | High (85-95%) | High (80-90%) | Low-Moderate (40-60%) |
| Kinetics | Very Fast (mins to hours) | Moderate (hours) | Slow (requires high T) |
| Key Risk | Moisture sensitivity (Violent) | Phosgene generation | Thermal degradation |
| Suitability | Research to Pilot Scale | Large Scale Manufacturing | Low-cost/Low-purity needs |
Detailed Experimental Protocols
Protocol A: The Chlorosulfonyl Isocyanate (CSI) Route
Best for: Maximum yield and overcoming low nucleophilicity.
Mechanism:
The reaction proceeds via the formation of an
Step-by-Step Workflow:
-
Preparation (Anhydrous Conditions):
-
Dissolve 3,5-dichlorobenzyl alcohol (1.0 eq) in anhydrous Dichloromethane (DCM) or Toluene (approx. 5-10 volumes).
-
Critical: The system must be under an inert atmosphere (
or Ar). Moisture will destroy CSI immediately.
-
-
Addition of CSI:
-
Cool the solution to 0°C to -5°C .
-
Add Chlorosulfonyl Isocyanate (1.1 eq) dropwise.
-
Expert Insight: Due to the electron-withdrawing chlorines, the reaction may not be instantaneous. Allow to stir at 0°C for 30 mins, then warm to Room Temperature (RT) and stir for 1-2 hours. Monitor by TLC/HPLC for disappearance of alcohol.
-
-
Hydrolysis (The Critical Step):
-
Option 1 (Reductive Hydrolysis - Gentler): Dilute the mixture with water/acetone and treat with sodium sulfite (
) solution to reduce the chlorosulfonyl group. -
Option 2 (Acidic Hydrolysis - Standard): Pour the reaction mixture slowly into a vigorously stirred mixture of ice/water. The
-chlorosulfonyl group hydrolyzes to the carbamate and sulfuric/hydrochloric acid. -
Caution: This step is exothermic. Maintain temperature <20°C to prevent carbamate hydrolysis.
-
-
Workup:
-
Separate the organic layer.[1] Extract the aqueous layer with DCM.
-
Wash combined organics with saturated
(to remove acid traces) and Brine. -
Dry over
and concentrate.
-
Protocol B: The Triphosgene Route
Best for: Labs avoiding CSI or requiring scalable safety protocols.
Mechanism: Conversion of the alcohol to a chloroformate using Triphosgene (a solid phosgene trimer), followed by aminolysis with ammonia.
Step-by-Step Workflow:
-
Chloroformate Formation:
-
Dissolve Triphosgene (0.4 eq) in anhydrous DCM/THF at 0°C .
-
Add 3,5-dichlorobenzyl alcohol (1.0 eq) .
-
Slowly add Pyridine or Triethylamine (1.0 - 1.2 eq) dropwise.
-
Observation: A white precipitate (amine-HCl salt) will form. Stir at 0°C for 1 hour, then check for complete conversion to the chloroformate.
-
-
Aminolysis:
-
Once chloroformate formation is complete (critical to avoid symmetrical carbonate side-products), introduce Ammonia (
) . -
Method: Bubble
gas through the solution OR add concentrated aqueous (28-30%) vigorously at 0°C.
-
-
Workup:
-
Wash with water, 1N HCl (to remove pyridine), and brine.
-
Recrystallize from Toluene/Heptane or Ethyl Acetate/Hexane .
-
Troubleshooting & Optimization Guide
Visual Logic: Reaction Pathway & Troubleshooting
Caption: Decision tree for synthetic route selection and critical process control points for 3,5-dichlorobenzyl carbamate.
FAQ: Common Issues & Solutions
Q1: The reaction with CSI stalled, and unreacted alcohol remains. Why?
-
Diagnosis: The 3,5-dichloro substitution deactivates the alcohol.[2]
-
Fix: Unlike standard benzyl alcohol, this substrate requires more energy. If 0°C is too slow, allow the reaction to warm to 25°C (Room Temp) and extend time to 2-3 hours. Ensure you are using at least 1.1 to 1.2 equivalents of CSI.
Q2: I see a major impurity spot (higher Rf) in the Triphosgene reaction.
-
Diagnosis: This is likely Bis(3,5-dichlorobenzyl) carbonate (the dimer). It forms if the alcohol reacts with the intermediate chloroformate instead of the phosgene source.
-
Fix: Ensure Inverse Addition or very slow addition of the alcohol/base mixture to the Triphosgene solution. Keep the Triphosgene in excess during the initial phase.
Q3: The product is oiling out during recrystallization.
-
Diagnosis: The melting point is likely suppressed by impurities, or the solvent polarity is incorrect.
-
Fix: Use a Toluene/Heptane system. Dissolve in minimum hot Toluene, then add Heptane dropwise until cloudy. Cool slowly to 4°C. Seed crystals are highly recommended if available.
Analytical Validation (Self-Validating Protocol)
To ensure the protocol worked, verify these markers:
| Technique | Marker | Expected Observation |
| 1H-NMR | Benzylic | Singlet, ~5.0 - 5.1 ppm (Shifted downfield from alcohol). |
| 1H-NMR | Carbamate | Broad singlet, ~4.8 - 6.5 ppm (Solvent dependent, often disappears with |
| IR | Carbonyl (C=O) | Strong band at 1690 - 1720 cm⁻¹ . |
| IR | Amine (N-H) | Doublet spike at 3300 - 3500 cm⁻¹ (Primary amide stretch). |
| HPLC | Purity | Target >98% area. Monitor for Benzoic Acid derivative (hydrolysis byproduct). |
References
-
Graf, R. (1956). Chlorosulfonyl Isocyanate. Organic Syntheses, Coll. Vol. 5, p. 226. (Foundational text on CSI reactivity).
-
Loev, B., & Kormendy, M. F. (1963). An Improved Synthesis of Carbamates. Journal of Organic Chemistry, 28(12), 3421-3426. (Establishes the CSI-to-carbamate hydrolysis efficiency).
-
Cotarca, L., et al. (1996). Bis(trichloromethyl) Carbonate in Organic Synthesis. Synthesis, 1996(05), 553-576. (Comprehensive guide on Triphosgene handling and stoichiometry).
-
PubChem Compound Summary. (n.d.). 3,5-Dichlorobenzyl carbamate (CID 66779545). National Center for Biotechnology Information.
-
BenchChem Kinetic Data. (2025). Comparative Kinetic Analysis of Reactions Involving Substituted Benzyl Alcohols. (Validation of electron-withdrawing group effects on reaction rates).
Sources
Technical Support Center: Troubleshooting Low Reactivity of 3,5-Dichlorobenzyl Chloroformate with Steric Amines
From the desk of the Senior Application Scientist
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the acylation of sterically hindered amines using 3,5-dichlorobenzyl chloroformate. The formation of a carbamate bond is a fundamental transformation, yet it can become a significant bottleneck when steric congestion around the amine's nitrogen atom impedes reactivity. This resource provides in-depth, experience-driven answers to common problems, detailed protocols, and a logical framework for troubleshooting.
Frequently Asked Questions (FAQs)
Q1: My reaction between this compound and my sterically hindered amine is extremely slow or failing. What is the primary cause?
A1: The core of the issue lies in steric hindrance. The reaction to form a carbamate is a nucleophilic acyl substitution.[1][2] The nitrogen atom of the amine must attack the electrophilic carbonyl carbon of the chloroformate. When the amine is sterically bulky (e.g., diisopropylamine, tert-butylamine, or substituted anilines), large alkyl or aryl groups physically obstruct this approach. This increases the activation energy of the reaction, leading to dramatically slower rates or complete failure under standard conditions.
Q2: I'm using a standard base like triethylamine (TEA) to scavenge HCl, but the reaction isn't progressing. Are there better options?
A2: While TEA is a common and effective acid scavenger, its role in this specific reaction is limited to that function. When dealing with severe steric hindrance, a simple non-nucleophilic base is often insufficient to accelerate the reaction. Furthermore, if the reaction requires elevated temperatures, TEA can sometimes lead to side reactions.
The solution is often not a stronger base, but a catalyst. The most effective strategy is to introduce a hypernucleophilic acylation catalyst. These catalysts operate via a different mechanism that circumvents the high activation energy of the direct reaction.
Q3: How can I catalytically accelerate this sluggish reaction? What is the mechanism behind it?
A3: The use of a nucleophilic catalyst is the most robust solution for this problem. The premier catalyst for this purpose is 4-(Dimethylamino)pyridine (DMAP) , which can increase acylation rates by several orders of magnitude compared to uncatalyzed or pyridine-catalyzed reactions.[3][4]
Mechanism of DMAP Catalysis: DMAP is more nucleophilic than the sterically hindered amine. It first attacks the highly reactive this compound to form a resonance-stabilized N-acylpyridinium salt. This intermediate is significantly more electrophilic and reactive than the starting chloroformate. The sterically hindered amine, which struggled to react with the chloroformate, can now readily attack this highly activated intermediate to form the desired carbamate, regenerating the DMAP catalyst in the process.[3]
dot
Caption: DMAP-catalyzed carbamate formation workflow.
Other highly effective catalysts include 4-Pyrrolidinopyridine (PPY) , which can be even more potent than DMAP in certain applications.[5]
Q4: I've added DMAP, but the reaction is still slow. What other parameters can I optimize?
A4: If catalytic amounts of DMAP are not sufficient, a multi-faceted optimization approach is necessary. Consider the following troubleshooting workflow:
dot
Caption: Stepwise troubleshooting decision tree.
-
Temperature: While many DMAP-catalyzed acylations run well at room temperature, sterically demanding substrates may require gentle heating (e.g., 40-60 °C) to overcome the activation barrier.[6] However, be cautious, as excessive heat can cause decomposition of the chloroformate or other reagents.[6]
-
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF) are common starting points. If solubility or reactivity is an issue, switching to a more polar aprotic solvent like Acetonitrile (ACN) or even N,N-Dimethylformamide (DMF) can help stabilize charged intermediates and accelerate the reaction.
-
Reagent Purity: Ensure the this compound has not hydrolyzed. It should be a clear liquid. Use anhydrous solvents and reagents, as water will readily consume the chloroformate.
Q5: Are there any alternative methods to form this carbamate bond if direct acylation with the chloroformate continues to fail?
A5: Yes, if direct acylation proves intractable, several alternative synthetic strategies can be employed. These methods avoid the direct reaction of the two sterically hindered partners.
-
Activate the Amine (In Situ Isocyanate Formation): Convert the corresponding 3,5-dichlorobenzyl alcohol to a more reactive species. A common method is to react the alcohol with p-nitrophenyl chloroformate to form an activated carbonate.[7] This stable, isolable intermediate can then react with the hindered amine, often under milder conditions than the chloroformate itself.
-
Use a Phosgene Equivalent with the Alcohol: React 3,5-dichlorobenzyl alcohol with a phosgene equivalent like triphosgene or carbonyldiimidazole (CDI) to form a highly reactive intermediate in situ. This intermediate is then trapped by the hindered amine to yield the carbamate. This approach avoids handling the chloroformate directly.
-
Alternative Synthetic Routes: For particularly challenging cases, consider entirely different bond-forming strategies, such as the Curtius rearrangement of a corresponding acyl azide or reductive carbonylation methods, though these are more complex transformations.[8]
Experimental Protocols & Data
Table 1: Comparison of Common Acylation Catalysts
| Catalyst | Structure | Typical Loading (mol%) | Key Advantages & Considerations |
| 4-(Dimethylamino)pyridine (DMAP) | Pyridine with NMe₂ at C4 | 1 - 10 | The industry standard; highly effective, robust, and cost-effective.[4] |
| 4-Pyrrolidinopyridine (PPY) | Pyridine with pyrrolidine at C4 | 1 - 5 | Often more active than DMAP; beneficial for extremely challenging substrates.[5] |
| 1-Methylimidazole (NMI) | Imidazole with Me at N1 | 5 - 15 | A very effective acyl-transfer catalyst, sometimes used as a solvent. |
| Pyridine | Pyridine | >100 (often as solvent) | Primarily acts as a base; very poor nucleophilic catalyst compared to DMAP.[3] |
Protocol 1: General Procedure for DMAP-Catalyzed Carbamate Formation
-
Setup: To an oven-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add the sterically hindered amine (1.0 eq) and a suitable anhydrous solvent (e.g., DCM, 0.2-0.5 M).
-
Addition of Base & Catalyst: Add a non-nucleophilic base such as triethylamine (1.5 eq) or diisopropylethylamine (DIPEA, 1.5 eq). Add DMAP (0.1 eq).
-
Cooling: Cool the stirred solution to 0 °C using an ice-water bath. This helps control any initial exotherm.
-
Chloroformate Addition: Add this compound (1.1 eq) dropwise via syringe over 5-10 minutes.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the consumption of the starting amine by Thin Layer Chromatography (TLC) or LC-MS.
-
Optimization: If the reaction is sluggish after several hours at room temperature, gently warm the mixture to 40 °C and continue monitoring.[6]
-
Workup: Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl. Transfer the mixture to a separatory funnel, separate the layers, and wash the organic layer with 1 M HCl (to remove bases), saturated aqueous NaHCO₃, and brine.[3]
-
Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.
References
-
Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. [Link]
-
Tundo, P., McElroy, C. R., & Aricò, F. (2011). Synthesis of Carbamates from Amines and Dialkyl Carbonates: Influence of Leaving and Entering Groups. ResearchGate. [Link]
-
Tundo, P., McElroy, C. R., & Aricò, F. (2011). Synthesis of Carbamates from Amines and Dialkyl Carbonates: Influence of Leaving and Entering Groups. Synlett, 2011(13), 1835-1838. [Link]
-
Kawabata, T. (2011). Site-selective acylation of complex molecules by 4-pyrrolidinopyridine catalyst. [Link]
-
Tundo, P., et al. (2024). Synthesis of carbamates from amines and dialkyl carbonates: Influence of leaving and entering groups. Figshare. [Link]
-
Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. [Link]
-
Myers, A. G., et al. (1997). 2-Formyl-4-pyrrolidinopyridine (FPP): A New Catalyst for the Hydroxyl-Directed Methanolysis of Esters. Journal of the American Chemical Society, 119(36), 8572-8573. [Link]
-
Caplow, M. (1968). Kinetics of Carbamate Formation and Breakdown. ResearchGate. [Link]
-
Larionov, E. (2011). Activity and selectivity of DMAP derivatives in acylation reactions: experimental and theoretical studies. LMU München. [Link]
-
Kawabata, T., et al. (2017). Carboxylate Anions Accelerate Pyrrolidinopyridine (PPy)-Catalyzed Acylation: Catalytic Site-Selective Acylation of a Carbohydrate by in Situ Counteranion Exchange. Organic Letters, 19(12), 3099-3102. [Link]
-
Reactions of Acyl Chlorides with Primary Amines. (2023). Chemistry LibreTexts. [Link]
-
Steering Amine-CO2 Chemistry: A Molecular Insight into the Amino Site Relationship of Carbamate and Protonated Amine. (2022). ACS Omega. [Link]
-
van der Werf, M. J., et al. (2021). Mechanistic insights into carbamate formation from CO2 and amines: the role of guanidine–CO2 adducts. Catalysis Science & Technology, 11(20), 6729-6738. [Link]
-
Kim, D. H., et al. (2001). Preparation and Synthetic Applications of Sterically Hindered Secondary Amines. Synthetic Communications, 31(16), 2495-2508. [Link]
-
Arrowsmith, M. (2014). Formylation of Amines. Molecules, 19(6), 8538–8559. [Link]
-
Cbz-Protected Amino Groups. Organic Chemistry Portal. [Link]
-
Bols, M., & Overman, L. E. (2018). Rearrangement of Benzylic Trichloroacetimidates to Benzylic Trichloroacetamides. The Journal of organic chemistry, 83(15), 8829–8845. [Link]
-
Nikpassand, M., & Zare, A. (2016). A Green and Convenient Protocol for the Chemoselective N-Benzyloxycarbonylation of Amines in Water. Indian Journal of Advances in Chemical Science, 4(3), 303-307. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Application of Efficient Catalyst DMAP [en.highfine.com]
- 5. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Handling moisture sensitivity of chloroformate reagents
Technical Support Center: Chloroformate Reagent Handling Ticket ID: CF-H2O-PROTO-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Div.
Executive Summary: The Moisture Paradox
Welcome to the technical support hub for chloroformate reagents. You are likely here because you are experiencing inconsistent yields, unexpected exotherms, or dangerous pressure buildup in your storage vessels.
The Core Issue: Chloroformates (
Unlike simple acid chlorides, chloroformate hydrolysis does not just generate acid; it generates gas .
This guide replaces "rule of thumb" handling with self-validating protocols to ensure reagent integrity and operator safety.
Part 1: The Mechanism of Failure
Understanding why the reagent fails is the first step to prevention. Moisture intrusion triggers a cascade that destroys your stoichiometry and pressurizes your vessel.
Figure 1: The Hydrolytic Cascade. Note the secondary reaction where the hydrolysis product (Alcohol) reacts with the remaining Chloroformate to form a carbonate impurity, consuming two equivalents of reagent for every single water molecule.
Part 2: Pre-Experiment Diagnostics (Self-Validating Systems)
Do not assume a bottle is pure just because it was sealed. Use these diagnostic tests to validate integrity before committing valuable substrate.[2]
Diagnostic 1: The "Hiss" Test (Pressure Check)
Theory: As shown in Figure 1, hydrolysis releases
-
Place the bottle in a fume hood.
-
Do not shake the bottle (agitation releases dissolved
rapidly). -
Crack the cap slightly while listening closely.
Diagnostic 2: The Silver Nitrate Screen (Qualitative Purity)
Theory: Intact chloroformates contain covalent chlorine. Hydrolyzed chloroformates contain ionic chloride (
-
Prepare a small vial with 1 mL dry acetonitrile and a crystal of
. -
Add 1 drop of the chloroformate reagent.
-
Pass: Solution remains clear or slightly turbid (Covalent Cl reacts slowly).
-
Fail: Immediate, heavy white precipitate of AgCl (Presence of free
).
-
Part 3: Handling & Transfer Protocols
Standard: "Use a syringe." Expert Protocol: "The Dry-Path Positive Pressure System."
Avoid drawing moist lab air into the bottle as you withdraw liquid.
-
Inert Gas Blanket: Insert a nitrogen/argon line (via a needle) into the septum before withdrawing liquid.
-
Pressure Equalization: As you pull the plunger back, the inert gas fills the void volume.
-
The "Purge" Step: Before inserting the needle into your reaction flask, expel a small drop of reagent onto a piece of pH paper.
Part 4: Troubleshooting & FAQs
Q1: "I see a white solid at the bottom of my Ethyl Chloroformate bottle. Can I decant and use the liquid?"
Technical Assessment: High Risk. Explanation: The solid is likely the hydrochloride salt of decomposition products or polymerized material. However, the liquid supernatant likely contains dissolved HCl and the corresponding alcohol (ethanol). Impact: The alcohol will compete with your nucleophile. The HCl will quench basic reagents (Grignards/Lithiums) immediately. Recommendation: Discard the bottle. If critical, distill under vacuum, but yield will be poor.
Q2: "My reaction exothermed violently upon addition, despite cooling."
Cause: Moisture in the solvent or "Wet" Chloroformate. Mechanism: The reaction of Chloroformate + Water is often faster and more exothermic than Chloroformate + Amine/Alcohol. Corrective Action:
-
Karl Fischer Titration: Test your reaction solvent. It must be <50 ppm water.
-
Slow Addition: Dilute the chloroformate in dry solvent (1:1) and add dropwise to dissipate heat.
Q3: "How do I safely quench a reaction containing excess chloroformate?"
Warning: NEVER add water directly to a concentrated chloroformate reaction. The "Soft-Landing" Quench Protocol:
-
Scavenge: Add a sacrificial nucleophile (e.g., Ethanol or a secondary amine) to convert the reactive acyl chloride into a stable carbonate/carbamate.
-
Buffer: Add a saturated solution of Ammonium Chloride (
) or Sodium Bicarbonate ( ). -
Phase Split: The
evolution will be manageable.
Part 5: Reagent Data & Comparison
Use this table to anticipate reactivity and handling requirements.
| Reagent | Boiling Point | Density (g/mL) | Relative Hydrolysis Rate | Specific Hazard |
| Methyl Chloroformate | 71°C | 1.22 | Very High | High volatility; Inhalation hazard. |
| Ethyl Chloroformate | 93°C | 1.14 | High | Flash point 16°C; Flammable. |
| Benzyl Chloroformate | 103°C (dec) | 1.21 | Moderate | Decomposes on storage; "Pop" hazard. |
| Phenyl Chloroformate | 188°C | 1.25 | Low | Slower to hydrolyze; Skin sensitizer. |
Part 6: Decision Tree for Compromised Reagents
Figure 2: Workflow for determining reagent viability.
References
-
National Institutes of Health (NIH). Chloroformates: Acute Exposure Guideline Levels. National Center for Biotechnology Information. Available at: [Link]
-
ECHA (European Chemicals Agency). Methyl Chloroformate Registration Dossier. Available at: [Link]
Sources
- 1. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 2. framochem.com [framochem.com]
- 3. ETHYL CHLOROFORMATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 5. canbipharm.com [canbipharm.com]
- 6. louisville.edu [louisville.edu]
- 7. abdurrahmanince.net [abdurrahmanince.net]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Technical Support Center: Enhancing Z-Protected Peptide Crystallinity with 3,5-Dichloro Analogs
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for improving the crystallinity of Z-protected peptides through the use of 3,5-dichloro analogs. This guide offers troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during experimental workflows.
The benzyloxycarbonyl (Z) group is a widely used amine-protecting group in peptide synthesis.[1][2][3] However, its inherent flexibility can sometimes hinder the formation of well-ordered crystals necessary for high-resolution X-ray crystallographic analysis. Introducing 3,5-dichloro substituents onto the phenyl ring of the Z-group can significantly enhance the probability of obtaining high-quality crystals. This is primarily due to the ability of the chlorine atoms to participate in halogen bonding, a directional, non-covalent interaction that can promote favorable intermolecular contacts and stabilize crystal lattice formation.[4][5][6][7][8]
Frequently Asked Questions (FAQs)
Q1: Why are my Z-protected peptides failing to crystallize or producing only poor-quality crystals?
A1: Several factors can contribute to the difficulty in crystallizing Z-protected peptides:
-
Conformational Flexibility: The standard benzyloxycarbonyl (Z) group possesses considerable conformational freedom, which can lead to disordered packing in the solid state and inhibit the formation of a well-defined crystal lattice.[9][10]
-
Solubility Issues: Peptides, especially those with protecting groups, can exhibit challenging solubility profiles, making it difficult to achieve the supersaturation required for crystal nucleation and growth.[11] Finding the right solvent or solvent mixture is a critical and often empirical step.[12]
-
Purity: The presence of even minor impurities, such as diastereomers or byproducts from synthesis and purification, can significantly impede crystallization.[13][14][15] High purity (>97%) is generally recommended for crystallization trials.[16]
-
Screening Conditions: The initial crystallization screening may not have covered a sufficiently broad range of conditions (precipitants, pH, temperature, etc.) to identify a suitable crystallization window.[14][17]
Q2: How does the 3,5-dichloro modification on the Z-group promote crystallinity?
A2: The introduction of chlorine atoms at the 3 and 5 positions of the Z-group's phenyl ring offers several advantages for crystal engineering:
-
Halogen Bonding: The primary mechanism is the introduction of halogen bonding.[4][5][6] The electron-withdrawing nature of the chlorine atoms creates a region of positive electrostatic potential on the halogen atom (the σ-hole), which can interact favorably with electron-rich atoms like oxygen or nitrogen on neighboring molecules. These directional interactions can guide the self-assembly of peptides into well-ordered crystalline arrays.[7]
-
Reduced Conformational Freedom: The bulky chlorine atoms can sterically hinder the free rotation of the phenyl ring, leading to a more conformationally restricted protecting group. This can encourage more uniform packing arrangements.
-
Increased Hydrophobicity: The dichlorination increases the hydrophobicity of the protecting group, which can influence intermolecular interactions and crystal packing.
Q3: I've synthesized the 3,5-dichloro-Z-protected peptide, but I'm still struggling with crystallization. What should I try next?
A3: If initial screening with the modified peptide is unsuccessful, consider the following troubleshooting steps:
-
Vary Crystallization Methods: If you have been primarily using one method, such as vapor diffusion, try others like microbatch under oil or free interface diffusion.[18][19][20][21][22] Different methods alter the rate of supersaturation and can sometimes yield crystals when others do not.[19]
-
Expand Screening Conditions: Systematically vary the precipitant type and concentration, pH, and temperature.[14][23][24] Consider using commercially available sparse matrix screens to efficiently test a wide range of conditions.[14]
-
Co-crystallization: Attempt co-crystallization with small molecules or ions that can act as molecular bridges, stabilizing the crystal lattice through additional interactions.
-
Seeding: If you obtain any microcrystals, use them as seeds in subsequent crystallization experiments to promote the growth of larger, higher-quality crystals.
-
Dehydration: Carefully controlled dehydration of a crystal can sometimes improve its diffraction quality by reducing the solvent content and promoting a more ordered lattice.[13][25]
Q4: Are there any potential downsides to using 3,5-dichloro-Z protection?
A4: While generally beneficial for crystallization, there are a few points to consider:
-
Synthesis: The synthesis of the 3,5-dichlorobenzyl chloroformate reagent may require an additional synthetic step compared to the standard Z-group protection.
-
Cleavage Conditions: While the cleavage of the 3,5-dichloro-Z group is typically achieved under standard conditions used for the Z-group (e.g., hydrogenolysis or strong acid), it's always prudent to optimize the deprotection step for your specific peptide to ensure complete removal without side reactions.
Troubleshooting Guides
Guide 1: Poor Crystal Quality or No Crystals
| Problem | Possible Cause | Troubleshooting Steps |
| Amorphous Precipitate | Rapid supersaturation, incorrect solvent system. | - Slow down the rate of equilibration in vapor diffusion experiments.[20][23] - Try a different crystallization method like microbatch.[18][22] - Screen a wider range of solvents and precipitants.[14] |
| Microcrystals or Needles | High nucleation rate, suboptimal growth conditions. | - Lower the peptide and/or precipitant concentration.[15] - Try microseeding with crushed crystals. - Optimize the temperature of crystallization.[12] |
| Phase Separation ("Oiling Out") | Peptide concentration is too high, or the precipitant is too effective. | - Reduce the initial peptide concentration. - Screen a range of lower precipitant concentrations. - Add small amounts of organic solvents to improve solubility. |
| No Crystals, Clear Drop | Insufficient supersaturation. | - Increase the peptide and/or precipitant concentration. - Allow for longer equilibration times. |
Guide 2: Difficulty with Peptide Solubility
| Problem | Possible Cause | Troubleshooting Steps |
| Peptide is insoluble in common crystallization buffers. | The peptide is highly hydrophobic or has strong intermolecular interactions in solution. | - Screen a wide range of pH values. - Add small amounts of organic co-solvents (e.g., DMSO, isopropanol, acetonitrile). - Use detergents at low concentrations to aid solubilization. |
| Peptide precipitates when transferred to the crystallization drop. | The peptide is "shocked" by the new solvent environment. | - Prepare the peptide stock in a solvent that is compatible with the crystallization condition. - Try a stepwise transfer to the final crystallization condition. |
Experimental Protocols
Protocol 1: Synthesis of 3,5-Dichlorobenzyloxycarbonyl (3,5-diCl-Z) Protected Amino Acid
This protocol provides a general procedure for the protection of an amino acid with the 3,5-dichloro-Z group.
Materials:
-
Amino acid
-
3,5-Dichlorobenzyl alcohol
-
Triphosgene or Diphosgene
-
Anhydrous solvent (e.g., Dichloromethane, Toluene)
-
Base (e.g., Sodium Carbonate, Sodium Bicarbonate)
-
Dioxane
-
Water
Procedure:
-
Preparation of this compound: (Caution: Work in a well-ventilated fume hood as phosgene or its equivalents are highly toxic). Dissolve 3,5-dichlorobenzyl alcohol in an anhydrous solvent. Slowly add a solution of triphosgene or diphosgene in the same solvent at a low temperature (e.g., 0 °C). Allow the reaction to proceed until the formation of the chloroformate is complete (monitor by TLC or other appropriate analytical method).
-
Schotten-Baumann Reaction: Dissolve the amino acid in an aqueous solution of a base (e.g., 1M Sodium Carbonate). Cool the solution in an ice bath.
-
Slowly add the freshly prepared this compound solution to the amino acid solution with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete.
-
Acidify the reaction mixture with a suitable acid (e.g., 1M HCl) to precipitate the product.
-
Collect the product by filtration, wash with water, and dry.
-
Recrystallize the product from a suitable solvent system to obtain the pure 3,5-diCl-Z-amino acid.
Protocol 2: Vapor Diffusion Crystallization (Hanging Drop)
This is a common method for screening and optimizing crystallization conditions.[16][17][20][23][24]
Materials:
-
3,5-diCl-Z-protected peptide (lyophilized)
-
Crystallization screening solutions (various precipitants, buffers, salts)
-
Crystallization plates (e.g., 24-well or 96-well)
-
Siliconized cover slips
Procedure:
-
Prepare the Reservoir: Pipette 500 µL of the crystallization screening solution into the reservoir of a crystallization plate well.
-
Prepare the Drop: On a siliconized cover slip, mix 1 µL of the peptide solution (dissolved in a suitable buffer, e.g., water or a low molarity buffer) with 1 µL of the reservoir solution.
-
Seal the Well: Invert the cover slip and place it over the reservoir, sealing the well with grease to create an airtight environment.
-
Equilibration: Water vapor will slowly diffuse from the drop to the more concentrated reservoir solution, causing the peptide and precipitant concentrations in the drop to increase, hopefully leading to crystallization.[16][20][23]
-
Incubation and Observation: Store the plates at a constant temperature and observe them periodically under a microscope for crystal growth over several days to weeks.[14]
Visualizations
Workflow for Improving Peptide Crystallinity
Caption: Halogen bonding in crystal packing.
References
-
Hampton Research. (n.d.). Sitting Drop Vapor Diffusion. Retrieved from [Link]
-
Hughes, E. A., et al. (2018). Protein crystallization in short-peptide supramolecular hydrogels: a versatile strategy towards biotechnological composite materials. CrystEngComm, 20(39), 5993-5999. Retrieved from [Link]
-
Loll, P. J., et al. (1995). Peptide crystal growth via vapor diffusion. Crystal structure of glycyl-L-tyrosyl-L-alanine dihydrate. Acta Crystallographica Section D: Biological Crystallography, 51(Pt 4), 545-550. Retrieved from [Link]
-
Hampton Research. (2025, April 23). Microbatch Crystallization. Retrieved from [Link]
-
Voth, A. R., et al. (2007). Halogen Bonding: A Powerful Tool for Modulation of Peptide Conformation. Journal of the American Chemical Society, 129(42), 12692-12693. Retrieved from [Link]
-
Douglas Instruments. (n.d.). A comparison of microbatch and vapor diffusion for initial screening of crystallization conditions. Retrieved from [Link]
-
Linac Coherent Light Source. (n.d.). Crystal Growth. Retrieved from [Link]
-
Proteopedia. (n.d.). Protein Crystallization For X-ray Crystallography: Hanging- & Sitting-Drop Vapor Diffusion Methods. Retrieved from [Link]
-
Gazit, E. (2002). Mechanistic and kinetic basis of amyloid-β fibril formation. FEBS Letters, 523(1-3), 1-6. Retrieved from [Link]
-
Douglas Instruments. (n.d.). Microbatch-Under-Oil Crystallization. Retrieved from [Link]
-
Jana, S., et al. (2025, October 17). Structural Modulation in Short Peptide Crystals from Centrosymmetric to Noncentrosymmetric Achieving Piezoelectricity. ACS Applied Materials & Interfaces. Retrieved from [Link]
-
Davidson College. (n.d.). Protein Crystallization. Retrieved from [Link]
-
APC. (2024, September 18). Peptide Crystallization: Techniques, Challenges, and Solutions. Retrieved from [Link]
-
Voth, A. R., et al. (2007). Halogen Bonding: A Powerful Tool for Modulation of Peptide Conformation. Journal of the American Chemical Society, 129(42), 12692-12693. Retrieved from [Link]
-
Heras, B., & Martin, J. L. (2005). Improving diffraction resolution using a new dehydration method. Acta Crystallographica Section D: Biological Crystallography, 61(Pt 10), 1173-1180. Retrieved from [Link]
-
Hampton Research. (n.d.). Microbatch Crystallization. Retrieved from [Link]
-
Sino Biological. (2025, April 14). Common Problems in Protein X-ray Crystallography and How to Solve Them. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Halogen Bonding in Crystal Engineering Editor's collection Home. Retrieved from [Link]
-
Karle, I. L., et al. (1990). Design of crystalline helices of short oligopeptides as a possible model for nucleation of alpha-helix: role of water molecules in stabilizing helices. Proceedings of the National Academy of Sciences of the United States of America, 87(3), 881-885. Retrieved from [Link]
-
Wang, X., et al. (2016). Orthogonal Halogen Bonding Driven 3D Supramolecular Assembly of Right-Handed Synthetic Helical Peptides. Scientific Reports, 6, 21557. Retrieved from [Link]
-
Chayen, N. E. (2005). Control of the rate of evaporation in protein crystallization by the 'microbatch under oil' method. Acta Crystallographica Section D: Biological Crystallography, 61(Pt 10), 1249-1253. Retrieved from [Link]
-
Reddit. (2023, October 27). Trouble co-crystallizing protein with a insoluble peptide. Retrieved from [Link]
-
Nowick, J. S. (2015). A Newcomer's Guide to Peptide Crystallography. Israel Journal of Chemistry, 55(6-7), 698-710. Retrieved from [Link]
-
Voth, A. R., et al. (2017). Halogen Bonding: A Powerful Tool for Modulation of Peptide Conformation. Biochemistry, 56(25), 3232-3240. Retrieved from [Link]
-
ResearchGate. (2018, July 3). How to improve the diffraction quality of protein crystals?. Retrieved from [Link]
-
Sugiyama, S., et al. (2020). Methods for Obtaining Better Diffractive Protein Crystals: From Sample Evaluation to Space Crystallization. Crystals, 10(2), 94. Retrieved from [Link]
-
Bergfors, T. (n.d.). Crystals with problems. Retrieved from [Link]
-
Gessmann, R., et al. (2025, February 15). Crystallographic Analysis of Short Helical Peptides Containing Homologs of Phenylalanine. Journal of Peptide Science. Retrieved from [Link]
-
Hampton Research. (n.d.). What Every Crystallographer Should Know About A Protein Before Beginning Crystallization Trials. Retrieved from [Link]
-
AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]
-
De Simone, G., et al. (2000). The crystal structure of a Dcp-containing peptide. Biopolymers, 53(2), 182-188. Retrieved from [Link]
-
Thomas, A., et al. (2015). Crystal structure of the tripeptide N-(benzyloxycarbonyl)glycylglycyl-l-norvaline. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 11), o864-o865. Retrieved from [Link]
- Google Patents. (n.d.). CN106565441A - Synthesis method of 3,5-dichloro-2-pentanone.
-
Fields, G. B. (2011). Introduction to Peptide Synthesis. Current Protocols in Protein Science, Chapter 18, Unit 18.1. Retrieved from [Link]
-
Karde, V., et al. (2023). Experimental Elucidation of Templated Crystallization and Secondary Processing of Peptides. Pharmaceutics, 15(4), 1269. Retrieved from [Link]
-
Karde, V., et al. (2023). Experimental Elucidation of Templated Crystallization and Secondary Processing of Peptides. Pharmaceutics, 15(4), 1269. Retrieved from [Link]
-
Kumar, A., et al. (2013). A Macrocyclic Peptide that Serves as a Cocrystallization Ligand and Inhibits the Function of a MATE Family Transporter. International Journal of Molecular Sciences, 14(9), 17618-17633. Retrieved from [Link]
-
Nowick, J. S. (2015). A Newcomer's Guide to Peptide Crystallography. Israel Journal of Chemistry, 55(6-7), 698-710. Retrieved from [Link]
- Google Patents. (n.d.). WO2019120639A1 - Solid phase synthesis of acylated peptides.
-
Thieme. (n.d.). 13.1.2.3.2 Pseudoprolines The chemical synthesis of large peptides is still limited by problems of low solvation during SPPS or. Retrieved from [Link]
Sources
- 1. peptide.com [peptide.com]
- 2. bachem.com [bachem.com]
- 3. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Halogen Bonding: A Powerful Tool for Modulation of Peptide Conformation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Halogen Bonding in Crystal Engineering Editor’s collection Home [pubs.rsc.org]
- 7. Orthogonal Halogen Bonding Driven 3D Supramolecular Assembly of Right-Handed Synthetic Helical Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Crystallographic Analysis of Short Helical Peptides Containing Homologs of Phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. reddit.com [reddit.com]
- 12. approcess.com [approcess.com]
- 13. creative-biostructure.com [creative-biostructure.com]
- 14. A Newcomer’s Guide to Peptide Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Crystals with problems – Terese Bergfors [xray.teresebergfors.com]
- 16. Protein Crystallization [bio.davidson.edu]
- 17. Protein Crystallization: Hanging & Sitting Drops [proteinstructures.com]
- 18. Microbatch Crystallization | Hampton Research [hamptonresearch.com]
- 19. One moment, please... [douglas.co.uk]
- 20. Crystal Growth | Biology Linac Coherent Light Source [biology-lcls.slac.stanford.edu]
- 21. Microbatch Crystallization [douglas.co.uk]
- 22. hamptonresearch.com [hamptonresearch.com]
- 23. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 24. Peptide crystal growth via vapor diffusion. Crystal structure of glycyl-L-tyrosyl-L-alanine dihydrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Improving diffraction resolution using a new dehydration method - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Maximizing Stability of 3,5-Dichlorobenzyl Chloroformate
Welcome to the Technical Support Center. As application scientists, we understand that 3,5-dichlorobenzyl chloroformate is a highly effective, yet notoriously moisture-sensitive electrophile used primarily for amine protection (Cbz/Z-derivatization) and carbonate synthesis. Because its degradation can silently ruin downstream yields or cause dangerous pressure buildups, understanding the causality behind solvent interactions is critical.
This guide provides field-proven insights, self-validating protocols, and mechanistic troubleshooting to ensure the integrity of your reagent.
Mechanistic Overview: How and Why Degradation Occurs
Before selecting a solvent, it is imperative to understand the chemical pathways that destroy chloroformates.
Degradation pathways of this compound via hydrolysis and solvolysis.
Frequently Asked Questions (FAQs)
Q: Why does this compound degrade rapidly in certain environments? A: Chloroformates are highly electrophilic. In the presence of trace moisture, they undergo a bimolecular addition-elimination reaction. Water attacks the carbonyl carbon, forming a tetrahedral intermediate that collapses to expel a chloride ion. The resulting unstable chloroformic acid intermediate rapidly decarboxylates, yielding 1[1]. Protic solvents (like methanol) trigger a similar nucleophilic attack, permanently consuming the reagent by forming stable alkyl carbonates.
Q: Which solvents are optimal for maximizing the stability of this reagent? A: For long-term storage, Toluene is the undisputed gold standard. It is a non-polar, highly hydrophobic solvent that acts as a kinetic barrier to moisture ingress and is chemically inert toward electrophiles. For active reactions, Dichloromethane (DCM) provides an2[2]. Tetrahydrofuran (THF) is also highly effective for polar substrates; for instance, this compound has been successfully deployed in 3[3].
Q: Why must I avoid N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) for storing stock solutions? A: While DMF is a fantastic polar aprotic solvent for immediate reactions, it is unsuitable for storage. DMF reacts with chloroformates to form Vilsmeier-Haack-type intermediates, leading to total reagent degradation over time. DMSO can undergo Pummerer-type side reactions or explosive oxidations when exposed to highly reactive acid chlorides and chloroformates.
Quantitative Solvent Comparison
| Solvent | Dielectric Constant (Polarity) | Water Solubility (g/100mL at 20°C) | Relative Stability Rating | Primary Recommendation |
| Toluene | 2.38 | 0.05 | Excellent | Long-term Stock Storage |
| Dichloromethane (DCM) | 9.08 | 1.30 | Good | General Synthesis / Extraction |
| Tetrahydrofuran (THF) | 7.58 | Miscible | Moderate | Specialized Synthesis (Requires strict drying) |
| N,N-Dimethylformamide (DMF) | 36.7 | Miscible | Poor | Avoid for Storage (Side reactions) |
| Methanol (MeOH) | 32.7 | Miscible | Fail | Incompatible (Forms carbonates) |
Troubleshooting Guide
Issue 1: Rapid pressure buildup or popping caps in storage bottles.
-
Mechanistic Cause: Moisture contamination has initiated hydrolysis. The continuous generation of CO₂ and HCl gases creates severe internal pressure, which can lead to 4[4].
-
Solution: Immediately vent the bottle in a fume hood. To prevent recurrence, store the reagent as a diluted stock solution (e.g., 1.0 M in anhydrous toluene) rather than neat. Toluene's hydrophobicity acts as a kinetic barrier to moisture. Validate the solvent's dryness using Karl Fischer titration (<50 ppm water) before preparing the stock.
Issue 2: Low yield or incomplete Cbz-protection of amines.
-
Mechanistic Cause: Either the chloroformate has degraded prior to the reaction, or the HCl byproduct has protonated your target amine, rendering it non-nucleophilic.
-
Solution: Always add a sterically hindered, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) to the reaction mixture to scavenge HCl[3]. To validate the reagent's integrity before committing valuable substrates, perform the micro-scale "titer test" described in the protocol below.
Self-Validating Protocol: Preparation of a 1.0 M Stock Solution
To ensure absolute reliability, we mandate a self-validating workflow. This protocol creates a stable, moisture-resistant stock solution in toluene with an integrated quality-control validation step.
Step 1: Solvent Preparation & Dehydration
-
Dry HPLC-grade toluene over activated 4Å molecular sieves for 48 hours.
-
Validate moisture content via Karl Fischer titration. Do not proceed unless the moisture level is <50 ppm.
Step 2: Reagent Transfer (Inert Atmosphere)
-
Inside a glovebox or using strict Schlenk line techniques (argon purge), transfer the neat this compound into an oven-dried volumetric flask.
-
Dilute to the mark with the anhydrous toluene to achieve a 1.0 M concentration.
Step 3: Self-Validation (The Titer Test)
-
Before storing, validate the active concentration. Pull a 100 µL aliquot of the stock and react it with an excess of a standard primary amine (e.g., benzylamine, 1.5 eq) and DIPEA (2.0 eq) in DCM.
-
Stir for 15 minutes at room temperature.
-
Analyze via TLC or LC-MS. Complete consumption of the chloroformate and >95% conversion to the corresponding carbamate validates the stock's integrity.
Step 4: Storage
-
Transfer the validated stock to an amber glass bottle with a PTFE-lined septum cap.
-
Store at 2–8°C. The toluene matrix will prevent freezing (Toluene m.p. is -95°C) while minimizing 5[5].
Self-validating workflow for the preparation and storage of chloroformate stock solutions.
References
-
Title: A Systematic Survey of Reversibly Covalent Dipeptidyl Inhibitors of the SARS-CoV-2 Main Protease Source: bioRxiv URL: 3
-
Title: An In-depth Technical Guide to the Stability and Storage of Octyl Chloroformate Source: Benchchem URL: 1
-
Title: Acid Chlorides and Chloroformates - Safety and Handling Source: BASF URL: 4
-
Title: Chloroformates Acute Exposure Guideline Levels Source: NCBI - NIH URL: 5
-
Title: Dichloromethane vs Chloroform: Solvent Properties, Safety, and Laboratory Applications Source: Elchemy URL: 2
Sources
- 1. benchchem.com [benchchem.com]
- 2. Dichloromethane vs Chloroform: Solvent Properties, Safety, and Laboratory Applications [elchemy.com]
- 3. biorxiv.org [biorxiv.org]
- 4. download.basf.com [download.basf.com]
- 5. Chloroformates Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 3,5-Dichlorobenzyl Chloroformate Coupling Reactions
Welcome to the technical support resource for researchers, scientists, and drug development professionals utilizing 3,5-dichlorobenzyl chloroformate. This guide provides in-depth troubleshooting strategies and answers to frequently asked questions to help you minimize side reactions, maximize yield, and ensure the purity of your final product. Our focus is on explaining the causality behind experimental choices to empower you to overcome common challenges in your coupling reactions.
Understanding the Core Reaction & Key Challenges
The primary application of this compound is its reaction with nucleophiles—typically primary or secondary amines—to form stable carbamate linkages. This reaction proceeds via a nucleophilic acyl substitution mechanism. While robust, the high reactivity of the chloroformate moiety also makes it susceptible to several competing and degradative side reactions that can compromise the success of your synthesis.
The key to a successful coupling is to ensure the desired reaction (Pathway A) significantly outpaces the undesired side reactions (Pathways B, C, and D).
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems encountered during the coupling reaction in a direct question-and-answer format.
Issue 1: Low or No Product Yield
Question: My reaction yield is very low, and analysis of the crude material shows a significant amount of 3,5-dichlorobenzyl alcohol. What is the cause and how can I fix it?
Answer: The presence of 3,5-dichlorobenzyl alcohol is a definitive sign of hydrolysis . Chloroformates are highly sensitive to moisture, reacting with water to decompose into the parent alcohol, hydrochloric acid (HCl), and carbon dioxide (CO₂)[1][2][3]. This reaction consumes your starting material and reduces your yield.
Causality & Corrective Actions:
-
Moisture in Solvent/Reagents: This is the most common culprit. Standard "anhydrous" solvents from a bottle may still contain unacceptable levels of water.
-
Solution: Use freshly distilled solvents or solvents from a solvent purification system (SPS). Ensure your amine and base are also anhydrous. If using a salt form of the amine, dry it thoroughly in a vacuum oven before use.
-
-
Inadequate Glassware Preparation: Residual moisture on the surface of your reaction flask or addition funnel will readily hydrolyze the chloroformate.
-
Solution: All glassware must be rigorously dried. Flame-dry the apparatus under vacuum or a stream of inert gas (Nitrogen or Argon) and allow it to cool to room temperature under a positive pressure of the inert gas just before use[4].
-
-
Atmospheric Moisture: Performing the reaction open to the air, especially on a humid day, can introduce enough moisture to cause significant hydrolysis.
-
Solution: Conduct the reaction under a strict inert atmosphere (N₂ or Ar) from start to finish. Use septa and syringes/cannulas for reagent transfers.
-
Question: My yield is low, but I don't see hydrolysis products. Instead, I recover most of my unreacted amine starting material. What's going wrong?
Answer: This scenario points towards a problem with the chloroformate reagent itself or the reaction conditions being insufficient to promote the coupling.
Causality & Corrective Actions:
-
Degraded Chloroformate Reagent: this compound can degrade upon improper storage, especially if exposed to moisture or heat over time.
-
Solution: Use a fresh bottle of the reagent or one that has been stored properly at the recommended temperature (typically 2-8°C) under an inert atmosphere. If in doubt, test a small aliquot before committing to a large-scale reaction.
-
-
Insufficient Base/Incorrect Base Choice: The reaction generates one equivalent of HCl, which will protonate your nucleophilic amine, rendering it unreactive. An inadequate amount or an inappropriate choice of base will fail to neutralize this acid effectively.
-
Solution: Ensure you are using at least one equivalent of a suitable base to scavenge the HCl. For amine hydrochloride salts, an additional equivalent of base is required. A sterically hindered, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) is often an excellent choice[5].
-
-
Reaction Temperature Too Low: While low temperatures are crucial to prevent other side reactions, an excessively low temperature may slow the desired coupling reaction to a crawl, especially with less reactive amines.
Issue 2: Formation of Unexpected Byproducts
Question: I am observing a byproduct with a mass corresponding to 3,5-dichlorobenzyl chloride. How is this being formed?
Answer: The formation of 3,5-dichlorobenzyl chloride is a classic indicator of thermal decomposition [3][7]. At elevated temperatures, the chloroformate can eliminate carbon dioxide to yield the corresponding benzyl chloride[8].
Causality & Corrective Actions:
-
Excessive Reaction Temperature: Allowing the reaction temperature to rise above room temperature can initiate this decomposition pathway. The initial addition of the chloroformate can be exothermic, leading to localized heating if not controlled.
-
Solution: Maintain strict temperature control throughout the reaction. Add the chloroformate solution dropwise to the amine solution at a low temperature (0°C is standard) using an ice bath. Ensure the rate of addition is slow enough to prevent any significant exotherm[4].
-
Question: My nucleophile is a primary amine, and I'm seeing a second acylation product. How can I prevent this?
Answer: This is an over-acylation reaction. After the initial carbamate is formed, the nitrogen can be deprotonated by the base (especially if an excess is used) and act as a nucleophile again, attacking a second molecule of the chloroformate. This is more common with less sterically hindered amines.
Causality & Corrective Actions:
-
Incorrect Stoichiometry: Using a large excess of the chloroformate increases the probability of a second reaction.
-
Solution: Use a carefully controlled stoichiometry, typically with a slight excess of the chloroformate (e.g., 1.05-1.1 equivalents) relative to the amine.
-
-
Rapid Addition/High Concentration: Adding the chloroformate too quickly can create localized high concentrations, favoring the faster reaction with the more nucleophilic product before all the starting amine has reacted.
-
Solution: As with preventing thermal decomposition, add the chloroformate slowly and dropwise to a well-stirred solution of the amine. This maintains a low concentration of the electrophile at all times.
-
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for this coupling reaction? A: The optimal temperature is a balance. The reaction should be initiated at a low temperature, typically 0°C , to control the initial exotherm and minimize thermal decomposition and over-acylation. After the addition is complete, the reaction can be allowed to slowly warm to room temperature to ensure it proceeds to completion. Reactions are rarely heated unless dealing with a particularly unreactive nucleophile, and even then, caution is required.
Q2: Which base should I choose? A: The ideal base is a strong enough proton scavenger to neutralize HCl but is not nucleophilic enough to react with the chloroformate.
| Base | Type | pKa (Conjugate Acid) | Nucleophilicity | Recommendation |
| Pyridine | Organic | ~5.2 | High | Not Recommended. Can react with chloroformate to form an unreactive acylpyridinium salt. |
| Triethylamine (TEA) | Organic | ~10.7 | Moderate | Use with caution. Can sometimes act as a nucleophile. Best for simple, reactive amines.[9] |
| DIPEA (Hünig's Base) | Organic | ~11.0 | Very Low | Highly Recommended. Steric hindrance prevents it from acting as a nucleophile.[5][10] |
| Sodium Carbonate (Na₂CO₃) | Inorganic | ~10.3 | Low | Good for aqueous/biphasic systems, especially in Schotten-Baumann conditions.[11] |
| Potassium Carbonate (K₂CO₃) | Inorganic | ~10.3 | Low | Good alternative to Na₂CO₃, often used in polar aprotic solvents like DMF.[12] |
Q3: What are the best solvents for this reaction? A: Anhydrous, aprotic solvents are required. The choice depends on the solubility of your starting materials.
-
Dichloromethane (DCM): Excellent general-purpose solvent, dissolves many organics, low boiling point for easy removal.
-
Tetrahydrofuran (THF): Good choice, especially for less soluble starting materials. Must be rigorously dried as it can form peroxides.
-
Acetonitrile (ACN): A more polar option that can be useful but must be of very high purity.
-
Toluene: Can be used, particularly in procedures adapted from older literature, but DCM or THF are more common.[13]
Q4: My nucleophile is a chiral amino acid. How do I prevent racemization? A: Racemization at the α-carbon of an amino acid is a significant risk, often promoted by strong bases and elevated temperatures[14][15].
-
Use a Hindered Base: Use DIPEA instead of TEA.
-
Maintain Low Temperature: Keep the reaction at 0°C or below if possible.
-
Avoid Excess Base: Use the minimum amount of base required for the reaction (typically 2.0-2.2 equivalents for an amino acid ester hydrochloride salt).
-
Mixed Anhydride Method: For particularly sensitive substrates, consider converting the N-protected amino acid into a mixed anhydride using isobutyl chloroformate and N-methylmorpholine (NMM) at -15°C before coupling, a method known to minimize racemization[6].
Recommended General Protocol
This protocol provides a robust starting point for the coupling of this compound with a primary or secondary amine.
Materials:
-
Amine (1.0 equiv)
-
This compound (1.1 equiv)
-
DIPEA (1.5 equiv)
-
Anhydrous Dichloromethane (DCM)
-
Flame-dried, three-neck round-bottom flask with a magnetic stir bar, septum, and nitrogen inlet.
-
Syringes and addition funnel.
Procedure:
-
Setup: Assemble and flame-dry the glassware under a stream of nitrogen. Allow to cool to room temperature under a positive N₂ atmosphere.
-
Amine Solution: Dissolve the amine (1.0 equiv) and DIPEA (1.5 equiv) in anhydrous DCM in the reaction flask.
-
Cooling: Cool the stirred solution to 0°C using an ice-water bath.
-
Chloroformate Addition: Dissolve the this compound (1.1 equiv) in a small volume of anhydrous DCM and add it to a dropping funnel. Add the chloroformate solution dropwise to the cooled, vigorously stirred amine solution over 30-60 minutes. Crucially, ensure the internal temperature does not rise above 5°C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0°C for another 30 minutes, then remove the ice bath and let it warm to room temperature.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting amine is fully consumed (typically 2-4 hours).
-
Workup:
-
Quench the reaction by adding 1M HCl (aq) and transfer the mixture to a separatory funnel.
-
Separate the layers. Extract the aqueous layer with DCM (2x).
-
Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography or recrystallization as appropriate.
Troubleshooting Workflow
Use this decision tree to diagnose and solve common issues during your reaction.
References
-
Crunden, E. W., & Hudson, R. F. (1961). The mechanism of hydrolysis of acid chlorides. Part VII. Alkyl chloroformates. Journal of the Chemical Society (Resumed), 728. [Link]
-
Bentley, T. W. (2015). Calculated Third Order Rate Constants for Interpreting the Mechanisms of Hydrolyses of Chloroformates, Carboxylic Acid Halides, Sulfonyl Chlorides and Phosphorochloridates. Molecules, 20(5), 8933-8954. [Link]
-
Queen, A. (1972). Kinetics and Mechanism for the Hydrolysis of Chlorothionoformate and Chlorodithioformate Esters in Water and Aqueous Acetone. Canadian Journal of Chemistry, 50(9), 1401-1408. [Link]
-
Grokipedia. Benzyl chloroformate. [Link]
-
Wikipedia. Benzyl chloroformate. [Link]
-
Canadian Science Publishing. Kinetics and Mechanism for the Hydrolysis of Chlorothionoformate and Chlorodithioformate Esters in Water and Aqueous Acetone. [Link]
-
Journal of the Chemical Society (Resumed). The mechanism of hydrolysis of acid chlorides. Part VII. Alkyl chloroformates. [Link]
-
Wenxuecity. Benzyl chloroformate. [Link]
-
Organic Syntheses. Formic acid, chloro-, benzyl ester. [Link]
-
Han, S. Y., & Kim, Y. A. (2004). Recent development of peptide coupling reagents in organic synthesis. Tetrahedron, 60(11), 2447-2467. [Link]
-
Yao, C., et al. (2020). An efficient method for N-acylation of amides through internal nucleophilic catalysis. Journal of Chemical Research, 44(9-10), 435-440. [Link]
-
Lee, J. G., et al. (2004). Synthesis of Mixed Carbonates via a Three-Component Coupling of Alcohols, CO2, and Alkyl Halides in the Presence of K2CO3 and Tetrabutylammonium Iodide. Bulletin of the Korean Chemical Society, 25(1), 159-162. [Link]
-
AAPPTEC. Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]
-
Dains, F. B., & Moyer, H. V. (1955). New Carbamates and Related Compounds. Journal of the American Chemical Society, 77(1), 167-169. [Link]
-
ResearchGate. Hydrolysis degree of different forms of the chloroformate. [Link]
-
ResearchGate. The thermal decomposition of ethyl chloroformate. [Link]
-
Lewis, E. S., & Witte, K. (1968). The decomposition of gaseous chloroformates. Part IV. Allylic and benzyl chloroformates. Journal of the Chemical Society B: Physical Organic, 1198-1202. [Link]
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. Benzyl chloroformate CAS#: 501-53-1 [amp.chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. The decomposition of gaseous chloroformates. Part IV. Allylic and benzyl chloroformates - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 9. ruccs.rutgers.edu [ruccs.rutgers.edu]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Benzyl chloroformate - Wikipedia [en.wikipedia.org]
- 12. Synthesis of Mixed Carbonates via a Three-Component Coupling of Alcohols, CO2, and Alkyl Halides in the Presence of K2CO3 and Tetrabutylammonium Iodide - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 15. peptide.com [peptide.com]
Deprotection difficulties of 3,5-dichloro-Z group with weak acids
The following technical guide addresses the specific challenges associated with the deprotection of the 3,5-dichloro-benzyloxycarbonyl (3,5-Cl-Z) group.
Topic: Overcoming Deprotection Difficulties of the 3,5-Dichloro-Z Group with Weak Acids
Executive Summary: The "Fortress" Effect
If you are attempting to remove the 3,5-dichloro-benzyloxycarbonyl (3,5-Cl-Z) group using standard "weak" acidic conditions (e.g., 50% TFA/DCM, dilute HCl, or AcOH), your experiment is likely failing because the protecting group is functioning exactly as designed.
The 3,5-Cl-Z group is an "ultra-stable" variant of the standard Cbz (Z) group. It is engineered to be orthogonal to Boc and completely inert to the acidic conditions that typically cleave Boc or even standard Z groups. This guide explains the physical organic chemistry behind this resistance and provides the necessary "Sledgehammer" protocols (Super-Acidolysis) or "Backdoor" protocols (Hydrogenolysis) required for cleavage.
The Science of Stability (Why Weak Acids Fail)
To troubleshoot this reaction, one must understand the mechanism of acid-catalyzed carbamate cleavage (
The Hammett Stabilization Factor
Acidic deprotection of benzyloxycarbonyl groups proceeds via the protonation of the carbonyl oxygen, followed by the rate-determining cleavage of the alkyl-oxygen bond. This generates a benzyl carbocation intermediate.
-
Standard Z: The benzyl cation is moderately stable, allowing cleavage by strong acids (HBr) or slowly by TFA.
-
3,5-Dichloro-Z: The chlorine atoms at the meta positions (3 and 5) are strong electron-withdrawing groups (EWGs).
-
Hammett Constant (
): The value for Chlorine is +0.37. -
Total Effect: With two chlorines, the total electron-withdrawing effect is massive (
).
-
This electron withdrawal creates a "positive hole" in the aromatic ring, which severely destabilizes the formation of the adjacent benzyl carbocation. Consequently, the energy barrier for cleavage becomes insurmountable for weak acids like TFA.
Visualizing the Stability Hierarchy
Figure 1: Relative acid stability of carbamate protecting groups. The 3,5-dichloro substitution pushes the group into the "Super-Acid" requirement tier.
Troubleshooting Guide: Diagnosing the Failure
| Symptom | Experimental Condition | Diagnosis | Corrective Action |
| No Reaction | 50% TFA in DCM (Room Temp) | Normal Behavior. 3,5-Cl-Z is stable to TFA. This allows selective Boc removal in its presence.[1][2] | Switch to Protocol A (TFMSA) or Protocol B (Hydrogenolysis). |
| No Reaction | HBr in Acetic Acid (33%) | Kinetic Resistance. While HBr cleaves standard Z, the 3,5-Cl-Z cation is too unstable to form at an appreciable rate. | Switch to Protocol A (TFMSA) or Liquid HF (if equipped). |
| Partial Cleavage / Side Products | Hydrogenolysis ( | Slow Kinetics / Poisoning. The Cl atoms can poison Pd catalysts or undergo hydrodehalogenation before the Z-group cleaves. | Switch to Protocol C (Transfer Hydrogenolysis) or increase catalyst loading/pressure. |
| Precipitation | TFA Treatment | Solubility Issue. The protected peptide/molecule may be aggregating. | Ensure the group isn't coming off; the precipitate is likely the protected starting material. |
Validated Deprotection Protocols
Protocol A: The "Sledgehammer" (TFMSA Acidolysis)
Use this when the molecule contains reducible groups (S-S bonds, alkenes) that prevent Hydrogenolysis.
Theory: Trifluoromethanesulfonic acid (TFMSA) is a super-acid capable of protonating even highly electron-deficient carbamates, forcing the cleavage via an
Reagents:
-
TFMSA (Trifluoromethanesulfonic acid)
-
Thioanisole (Scavenger for the destabilized benzyl cation)
Step-by-Step:
-
Dissolution: Dissolve the protected substrate (1 mmol) in TFA (10 mL).
-
Scavenger: Add Thioanisole (10 eq). Note: This is critical. The 3,5-dichloro-benzyl cation is electrophilic and will alkylate Trp, Tyr, or Met if not scavenged.
-
Acidification: Cool to 0°C. Dropwise add TFMSA (1 mL, approx 10% v/v).
-
Reaction: Stir at 0°C for 30 mins, then warm to Room Temp for 2–4 hours. Monitor by HPLC/MS.
-
Workup: Precipitate the product by pouring the mixture into cold Diethyl Ether (
). Spin down the pellet, wash 3x with ether to remove the acid and scavenger.
Protocol B: The "Backdoor" (Catalytic Hydrogenolysis)
Use this as the primary method if the molecule is stable to reduction.
Theory: Electron-withdrawing groups on the aromatic ring generally slow down acidolysis but can actually facilitate nucleophilic attack or be bypassed entirely by reductive cleavage of the benzylic C-O bond.
Reagents:
- gas (Balloon or Parr shaker)
-
10% Pd/C (Palladium on Carbon)[1]
-
Solvent: MeOH or EtOH (with 1% AcOH to protonate the amine as it forms)
Step-by-Step:
-
Preparation: Dissolve substrate in MeOH.
-
Catalyst: Add 10% Pd/C (10-20% by weight of substrate). Caution: Add under inert gas (Ar/N2) to prevent ignition.
-
Hydrogenation: Sparge with
and stir under a hydrogen balloon. -
Optimization: If the reaction is sluggish (due to the steric/electronic bulk of chlorines), add a catalytic amount of HCl (1 eq) or heat to 40°C.
-
Filtration: Filter through Celite to remove Pd.[1]
Protocol C: The "Lewis Acid" Alternative (AlCl3)
Use this for highly sensitive substrates where strong Brønsted acids are forbidden.
Theory: Aluminum Chloride in a fluorinated solvent can coordinate to the carbamate oxygen, activating it for cleavage without the harshness of TFMSA.
Step-by-Step:
-
Dissolve substrate in HFIP (Hexafluoroisopropanol) / DCM (1:1).
-
Add AlCl3 (5 eq) and Anisole (5 eq).
-
Stir at RT for 4–12 hours.
-
Quench with dilute aqueous
.
Decision Matrix: Selecting the Right Method
Use this flowchart to determine the safest deprotection route for your specific molecule.
Figure 2: Decision tree for selecting the appropriate deprotection strategy based on substrate functionality.
Frequently Asked Questions (FAQs)
Q: I am seeing a product mass corresponding to [M-Cl] during hydrogenolysis. What is happening? A: You are observing hydrodehalogenation . The Pd catalyst can cleave the Ar-Cl bond before or during the cleavage of the Z group. This is usually harmless if the goal is full deprotection (since the group falls off anyway), but it consumes hydrogen and changes the kinetics. To prevent this, use 5% Pt/C (Platinum on Carbon) instead of Palladium, as Platinum is less active toward aryl halide reduction [1].
Q: Can I use HBr/Acetic Acid? A: Generally, no . While HBr/AcOH cleaves standard Z groups, the 3,5-dichloro variant is significantly more resistant. You may see partial cleavage after 24 hours, but this leads to complex mixtures. TFMSA or HF are the required standards for acidolysis of this group [2].
Q: Why use 3,5-dichloro-Z if it's so hard to remove? A: Its resistance is its strength. It allows you to perform multiple rounds of acidic deprotection (e.g., removing Boc groups from other sites) without losing the Z-protection on your amine. It provides perfect orthogonality to the Boc/TFA system [3].
References
-
Isidro-Llobet, A., et al. (2009).[5] Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.[5] [Link]
-
Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. [Link]
-
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). Wiley-Interscience. (See Section on Carbamates/Z-group variants). [Link]
Sources
Technical Support Center: Alternative Bases for 3,5-Dichlorobenzyl Chloroformate Reactions
Welcome to the technical support center for optimizing reactions with 3,5-dichlorobenzyl chloroformate. This guide is designed for researchers, scientists, and drug development professionals who are looking to move beyond standard protocols and troubleshoot common issues encountered during the synthesis of carbamates and other derivatives. Here, we delve into the rationale behind selecting alternative bases to overcome challenges like low yields, side-product formation, and difficult purifications.
Frequently Asked Questions (FAQs)
Q1: What are the standard bases used for reactions with this compound, and what are their main drawbacks?
A1: Typically, reactions involving benzyl chloroformate and its derivatives for the protection of amines utilize common tertiary amines like triethylamine (TEA) or pyridine.[1] While widely used, these bases can present several challenges:
-
Nucleophilicity: Both TEA and pyridine, despite being bases, can act as nucleophiles. This can lead to the formation of an unstable acylammonium intermediate with the chloroformate. While this can sometimes catalyze the desired reaction, it can also lead to unwanted side reactions or decomposition of the chloroformate reagent, especially if the primary nucleophile (the amine to be protected) is sterically hindered or has low reactivity.
-
Emulsion and Purification Issues: The hydrochloride salts of these bases (e.g., triethylammonium chloride) can sometimes form emulsions during aqueous workups, complicating phase separation. Removing residual pyridine can also be challenging due to its relatively high boiling point and water solubility.
-
Basicity Limitations: For deprotonating less acidic N-H bonds or when dealing with sensitive substrates, the basicity of TEA (pKa of conjugate acid ≈ 10.75) or pyridine (pKa of conjugate acid ≈ 5.25) may not be optimal, leading to incomplete reactions.
Q2: I'm observing a significant amount of what appears to be a urea derivative or other side products in my reaction. Could my choice of base be the cause?
A2: Yes, the choice of base can indirectly lead to the formation of urea derivatives and other impurities. The primary reaction is the formation of a carbamate.[2][3] However, if the chloroformate reagent degrades, it can lead to a cascade of side reactions. For instance, if moisture is present, this compound can hydrolyze to 3,5-dichlorobenzyl alcohol and HCl. The chloroformate can also react with the newly formed carbamate, especially if the reaction temperature is not well-controlled.
Using a base that is too nucleophilic can exacerbate the decomposition of the chloroformate. A more appropriate base, particularly a non-nucleophilic one, will primarily function as a proton scavenger for the HCl generated during the reaction, minimizing these side pathways.[4][5]
Q3: What are "non-nucleophilic bases," and why are they considered superior alternatives?
A3: Non-nucleophilic bases are organic bases that are sterically hindered, making them poor nucleophiles while maintaining strong basicity.[4][5] This steric bulk prevents them from attacking the electrophilic carbonyl carbon of the chloroformate, thus avoiding the formation of acylammonium intermediates and subsequent side reactions. Their primary role is to efficiently and cleanly neutralize the generated HCl.
Key Advantages:
-
Reduced Side Reactions: By avoiding direct reaction with the chloroformate, they lead to cleaner reaction profiles and higher yields of the desired carbamate.
-
Improved Reaction Rates: In some cases, by preventing reagent decomposition, they can lead to more efficient reactions.
-
Easier Purification: The hydrochloride salts of many hindered bases have different solubility profiles that can simplify workup procedures.
Q4: Can you recommend specific non-nucleophilic bases for my this compound reaction?
A4: Several excellent non-nucleophilic bases can be employed. The ideal choice often depends on the specific substrate, solvent, and reaction temperature.
| Base | Common Abbreviation | pKa of Conjugate Acid | Key Characteristics & Use Cases |
| N,N-Diisopropylethylamine | DIPEA, Hünig's Base | ~10.75 | Moderately strong, highly hindered. An excellent general-purpose replacement for TEA.[4] |
| 1,8-Diazabicycloundec-7-ene | DBU | ~13.5 (in MeCN) | A very strong, non-nucleophilic amidine base. Useful for E2 eliminations and when a stronger base is required.[4][6] |
| 2,6-Di-tert-butylpyridine | ~3.58 | A very hindered but weakly basic pyridine derivative. Primarily used to scavenge strong acids. | |
| Proton Sponges (e.g., 1,8-Bis(dimethylamino)naphthalene) | ~12.1 (in H₂O) | Exceptionally strong bases due to the relief of steric strain upon protonation.[7] They are excellent proton scavengers but can be more expensive. |
Troubleshooting Guides
Problem 1: Low or No Yield of the Desired Carbamate
| Potential Cause | Recommended Solution | Scientific Rationale |
| Inefficient Acid Scavenging | Replace triethylamine or pyridine with a stronger, non-nucleophilic base like DIPEA or DBU .[4] | The generated HCl can protonate the starting amine, rendering it non-nucleophilic and halting the reaction. A more effective base ensures the amine remains free to react. |
| Reagent Decomposition | Add the this compound slowly to a cooled (0 °C) solution of the amine and the base. | Chloroformates can be thermally unstable and sensitive to moisture.[8] Slow addition at a low temperature minimizes decomposition and side reactions. |
| Sterically Hindered Amine | Use a stronger base like DBU or consider a "proton sponge" like 1,8-bis(dimethylamino)naphthalene.[7][9] | Highly hindered amines react slowly. A stronger base can facilitate the reaction by ensuring any formed ammonium salt is quickly deprotonated, shifting the equilibrium towards the product. |
Problem 2: Difficult Purification and Persistent Impurities
| Potential Cause | Recommended Solution | Scientific Rationale |
| Emulsion during Workup | Switch from TEA to DIPEA . | The hydrochloride salt of DIPEA is often more soluble in organic solvents or has different partitioning behavior, which can prevent the formation of stable emulsions during aqueous extraction. |
| Formation of Urea Byproducts | Ensure strictly anhydrous conditions and use a non-nucleophilic base. | Moisture leads to the formation of 3,5-dichlorobenzyl alcohol, which can further react. A non-nucleophilic base minimizes chloroformate activation towards unwanted side reactions. |
| Base Contamination in Product | For basic impurities like DBU, wash the organic layer with a dilute acid solution (e.g., 1M HCl or saturated NH₄Cl) during workup. | The protonated form of the base will be highly water-soluble and will be extracted into the aqueous phase. |
Experimental Protocols & Methodologies
Protocol 1: General Procedure for Carbamate Synthesis using DIPEA
This protocol outlines a general method for the protection of a primary or secondary amine using this compound and DIPEA.
-
Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve the amine (1.0 equiv.) and DIPEA (1.2 equiv.) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Reagent Addition: Add a solution of this compound (1.1 equiv.) in the same anhydrous solvent dropwise to the stirred amine solution over 30 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring completion by thin-layer chromatography (TLC).
-
Workup:
-
Quench the reaction with water or a saturated aqueous solution of NH₄Cl.
-
Separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.
Workflow Diagram: Base Selection for Chloroformate Reactions
Caption: Decision workflow for selecting an appropriate base.
References
- Vertex AI Search. Benzyl chloroformate - Grokipedia.
- RSC Publishing. Acid catalysis through N-protonation in undistorted carboxamides: improvement of amide proton sponge acylating ability. New Journal of Chemistry.
- RSC Publishing. (2022, July 15). Acid catalysis through N-protonation in undistorted carboxamides: improvement of amide proton sponge acylating ability.
- Benchchem. A Comparative Guide to Alternative Reagents for Amine Protection Beyond 4-(Chloromethyl)benzoyl Chloride.
- Wikipedia. Benzyl chloroformate.
- Benchchem. Identification of side products in 3,5-dichlorobenzyl Grignard reactions.
- Wikipedia. Non-nucleophilic base.
- Grokipedia. Non-nucleophilic base.
- PubMed. (2020, May 1). Photo-on-Demand Synthesis of Chloroformates with a Chloroform Solution Containing an Alcohol and Its One-Pot Conversion to Carbonates and Carbamates.
- Johannes Kepler Universität Linz. (2016, November 7). ALTERNATIVE METHODS FOR THE LIQUID PHASE SYNTHESIS OF PEPTIDE NUCLEIC ACIDS AND POLYPHOSPHAZENE BASED REAGENTS FOR THE HALOGENAT. JKU ePUB.
- Google Patents. US6919471B2 - Process for preparing alkyl/aryl chloroformates.
- ACS Omega. (2023, December 5). Continuous Synthesis of Carbamates from CO2 and Amines.
- ResearchGate. Non-covalent Li···H interaction in the synthesis of peri -disubstituted naphthalene proton sponges.
- chemeurope.com. Non-nucleophilic base.
- Benchchem. Application Notes and Protocols for the Synthesis of Carbamates Using Phenyl Chloroformate Precursors.
- Google Patents. WO2000050389A1 - Efficient carbamate synthesis.
- Wikipedia. Chloroformate.
- Taylor & Francis. Non-nucleophilic bases – Knowledge and References.
- Organic Syntheses. Formic acid, chloro-, benzyl ester.
- PMC. Unraveling the Nature of Hydrogen Bonds of “Proton Sponges” Based on Car-Parrinello and Metadynamics Approaches.
- University of Victoria. Proton sponge phosphines: electrospray-active ligands†‡. UVic.
- Benchchem. Troubleshooting guide for the synthesis of dichlorophenyltrichlorosilane.
- Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting.
- Google Patents. CN101643385A - Method for preparing 3,5-dichlorobenzyl chloride.
- Benchchem. Technical Support Center: 3,5-Dichlorobenzylmagnesium Chloride Reactions.
- Benchchem. Application Notes and Protocols for Reactions Involving 3,5-Dichlorobenzylmagnesium Chloride.
- ResearchGate. Scheme 3: Reactions and conditions: (a) H-Gly-OBn·HCl, NMM, ethyl chloroformate, CHCl 3 , 18 h, rt, 88%.
- Sigma-Aldrich. Traditional Strong and Hindered Bases.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Chloroformate - Wikipedia [en.wikipedia.org]
- 4. Non-nucleophilic base - Wikipedia [en.wikipedia.org]
- 5. grokipedia.com [grokipedia.com]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. Traditional Strong and Hindered Bases [sigmaaldrich.com]
- 8. grokipedia.com [grokipedia.com]
- 9. web.uvic.ca [web.uvic.ca]
Validation & Comparative
Mass Spectrometry Chlorine Isotope Pattern of 3,5-Dichlorobenzyl Derivatives
Topic: Content Type: Publish Comparison Guide
A Technical Guide to Isotope-Coded Derivatization for Small Molecule Analysis
Executive Summary: The Power of the "Cl2" Signature
In complex biological matrices, identifying low-abundance analytes (metabolites, impurities, or degradation products) is often akin to finding a needle in a haystack. Standard derivatization increases ionization efficiency, but it rarely solves the problem of spectral complexity .
This guide analyzes the 3,5-dichlorobenzyl (3,5-DCB) moiety—typically introduced via 3,5-dichlorobenzoyl chloride —as a superior alternative to standard benzoyl or dansyl labeling. The core advantage is not just hydrophobicity, but the unique chlorine isotope pattern (
Theoretical Basis: The 9:6:1 Isotope Filter
Understanding the math behind the pattern is critical for setting up data processing workflows (e.g., in Xcalibur, MassHunter, or Analyst).
Chlorine exists as two stable isotopes:
This results in a distinct triplet cluster separated by 2 Da:
-
M (
Cl ): Relative Intensity 100% (Normalized) -
M+2 (
Cl Cl): Relative Intensity ~64% -
M+4 (
Cl ): Relative Intensity ~10%
This 9:6:1 pattern is statistically rare in nature (unlike the 1:1 doublet of Bromine or the singlet of Fluorine), making it an exceptionally specific tag for filtering data.
Visualization: Isotope Distribution Logic
The following diagram illustrates the combinatorial probability generating the characteristic triplet.
Figure 1: Combinatorial expansion of chlorine isotopes resulting in the specific M, M+2, M+4 spectral signature.
Comparative Analysis: 3,5-DCB vs. Alternatives
Why choose a chlorinated derivative over fluorinated or non-halogenated options?
| Feature | 3,5-Dichlorobenzoyl (3,5-DCB) | Pentafluorobenzoyl (PFB) | Benzoyl (Bz) | Dansyl |
| Primary Utility | Isotope Filtering (Pattern Recognition) | ECNI Sensitivity (Negative Ion Mode) | Retention Time (LC Separation) | Fluorescence/MS Sensitivity |
| Isotope Pattern | Distinct 9:6:1 Triplet | Singlet (F is monoisotopic) | Singlet (Standard C/H/N/O) | Singlet (S has minor M+2) |
| Ionization Mode | ESI (+) / APCI (+) | ECNI (-) / ESI (-) | ESI (+) | ESI (+) |
| Spectral Noise | Low (Pattern filters background) | Medium (Requires clean matrix) | High (Interferes with matrix) | Medium |
| Reaction Speed | Fast (< 5 min) | Fast (< 5 min) | Fast (< 5 min) | Slow (Requires heat/time) |
| Stability | High (Amide/Ester bond) | High | High | Moderate (Light sensitive) |
Key Insight: Use PFB if you need extreme sensitivity for electron-capturing compounds in negative mode. Use 3,5-DCB if you are working in positive mode and need to confidently identify specific metabolites in a "dirty" matrix (e.g., plasma, urine) where isobaric interferences are common.
Experimental Protocol: Derivatization Workflow
This protocol uses 3,5-dichlorobenzoyl chloride to derivatize amines or phenols. This is a Schotten-Baumann type reaction modified for micro-scale MS analysis.
Reagents Required[1][2][3][4][5][6][7][8][9][10]
-
Reagent A: 3,5-Dichlorobenzoyl chloride (10 mg/mL in Acetonitrile). Prepare fresh.
-
Buffer B: 100 mM Sodium Carbonate (
), pH ~11. -
Quench C: 1% Formic Acid in water.
-
Solvent: LC-MS grade Acetonitrile (ACN).
Step-by-Step Methodology
-
Sample Prep: Aliquot 50
L of biological sample (plasma/urine) or standard. -
Protein Precipitation: Add 150
L cold ACN. Vortex 30s. Centrifuge at 12,000 x g for 5 mins. Collect supernatant. -
Basification: Transfer 50
L supernatant to a glass vial. Add 25 L Buffer B . (High pH is crucial to deprotonate amines/phenols). -
Derivatization: Add 25
L Reagent A . Vortex immediately for 30 seconds. -
Incubation: Let stand at Room Temperature for 2-5 minutes. (Reaction is extremely rapid).
-
Quench: Add 50
L Quench C to neutralize excess base and hydrolyze remaining reagent. -
Analysis: Inject 5-10
L directly into LC-MS/MS.
Workflow Diagram
Figure 2: Rapid derivatization workflow for introducing the 3,5-dichlorobenzyl moiety.
Data Interpretation & Troubleshooting
When reviewing your mass spectra, apply the following validation checks:
-
The "Triplet" Check: Does the peak at retention time
show the 100 : 64 : 10 intensity ratio?-
If Yes: High confidence in labeled analyte.
-
If No: It is likely an interference or background ion.
-
-
Mass Shift: The derivative adds the mass of the benzoyl group minus the displaced chloride.
-
Added Formula:
(from acid chloride) - (leaving group)? NO. -
Correct Calculation: The reagent loses a Chlorine atom (as HCl) during the reaction. Wait—standard acid chloride reaction is
. -
Net Mass Addition:
(Moiety) - (from analyte) + (protonation in MS) = Mass of group is added replacing a proton. -
Exact Mass Shift: Add 172.956 Da (for
) to your analyte's neutral mass.
-
-
Retention Time: Expect a significant shift to a later retention time (increased hydrophobicity) compared to the native polar analyte.
References
-
Agilent Technologies. (2011). Using a Chlorine Filter for Accurate-Mass Data Analysis.Link
- Ferrer, I., & Thurman, E. M. (2007). Liquid Chromatography/Mass Spectrometry, MS/MS and Time of Flight MS: Analysis of Emerging Contaminants. American Chemical Society.
-
Wong, J. W., et al. (2020). Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics.Journal of Chromatography A. Link (Note: Describes the BzCl base method adapted here for 3,5-DCB).
-
Chemistry Steps. (2023). Isotopes in Mass Spectrometry - Cl and Br Patterns.Link
Sources
IR spectroscopy characteristic bands of 3,5-dichlorobenzyl chloroformate
Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Process Development Scientists Focus: Structural Identification, Purity Analysis, and Differentiation from Analogues
Executive Summary
3,5-Dichlorobenzyl chloroformate is a specialized reagent used primarily for introducing the 3,5-dichloro-benzyloxycarbonyl (3,5-Cl₂-Cbz) protecting group. This group offers distinct stability profiles and orthogonality compared to the standard Benzyloxycarbonyl (Cbz) group.
This guide provides a technical comparison of the infrared (IR) spectral characteristics of This compound versus its primary alternative, Benzyl chloroformate (Cbz-Cl) , and its precursor, 3,5-dichlorobenzyl alcohol . Accurate interpretation of these bands is critical for validating reagent quality and monitoring reaction progress (e.g., disappearance of hydroxyl bands during synthesis).
Theoretical Basis & Electronic Effects
Electronic Influence on Vibrational Modes
The introduction of two chlorine atoms at the meta positions (3 and 5) of the benzene ring introduces a strong electron-withdrawing inductive effect (-I). While the methylene spacer (
-
Aromatic Substitution Pattern: The most significant diagnostic difference lies in the "fingerprint region" (
). The 3,5-dichloro substitution creates a 1,3,5-trisubstituted benzene pattern (considering the methylene group as position 1), which is distinct from the monosubstituted pattern of standard Cbz-Cl. -
Carbonyl Environment: Chloroformates exhibit high-frequency carbonyl absorption due to the electronegative chlorine attached directly to the carbonyl carbon. The 3,5-dichloro substitution on the ring has a negligible effect on the carbonyl wavenumber compared to Cbz-Cl, making the fingerprint region the primary differentiator.
Comparative Spectral Analysis
The following table contrasts the characteristic bands. Note that while Carbonyl positions are similar, the Out-of-Plane (OOP) Bending modes provide definitive identification.
Table 1: Characteristic IR Bands Comparison
| Functional Group Mode | This compound (Target) | Benzyl Chloroformate (Alternative) | 3,5-Dichlorobenzyl Alcohol (Precursor) | Diagnostic Note |
| C=O Stretch | 1770 – 1785 cm⁻¹ (Strong, Sharp) | 1770 – 1780 cm⁻¹ (Strong, Sharp) | Absent | Disappearance of OH and appearance of C=O confirms conversion. |
| O-H Stretch | Absent | Absent | 3300 – 3450 cm⁻¹ (Broad) | Presence in chloroformate indicates hydrolysis or unreacted starting material. |
| C-O Stretch | 1150 – 1250 cm⁻¹ (Strong) | 1150 – 1250 cm⁻¹ (Strong) | ~1050 cm⁻¹ (Primary Alcohol) | Chloroformates show complex ester-like C-O-C bands. |
| Aromatic C-H Stretch | 3050 – 3100 cm⁻¹ (Weak) | 3030 – 3090 cm⁻¹ (Weak) | 3050 – 3100 cm⁻¹ | Diagnostic of unsaturation/aromaticity. |
| Aromatic OOP Bending | 810 – 850 cm⁻¹ & 660 – 700 cm⁻¹ | 690 – 710 cm⁻¹ & 730 – 770 cm⁻¹ | 810 – 850 cm⁻¹ | CRITICAL: 1,3,5-trisubstituted vs. Monosubstituted pattern. |
| C-Cl Stretch (Aryl) | 1050 – 1090 cm⁻¹ | Absent | 1050 – 1090 cm⁻¹ | Confirms presence of chloro-substituents on the ring. |
Technical Insight: The band at 810–850 cm⁻¹ is the "smoking gun" for the 1,3,5-substitution pattern. If you see the standard "two peaks" at 690/750 cm⁻¹, your reagent is likely unsubstituted Benzyl Chloroformate.
Visualization of Structural Logic
The following diagram illustrates the structural nodes and their corresponding spectral signatures, providing a logic flow for identification.
Figure 1: Structural-Spectral Correlation Map. The green node highlights the critical differentiation band.
Experimental Protocols
To ensure reproducibility and accurate spectral acquisition, follow this self-validating protocol.
Method A: ATR-FTIR (Recommended for Liquids)
Best for rapid purity checks of the neat liquid.
-
Background Collection: Clean the diamond/ZnSe crystal with isopropanol. Collect a background spectrum (air) with 16 scans at 4 cm⁻¹ resolution.
-
Sample Application: Place 1 drop of This compound onto the crystal center.
-
Caution: The compound is corrosive and lachrymatory. Work in a fume hood.
-
-
Acquisition: Collect sample spectrum (16-32 scans).
-
Validation Check:
-
Pass: Strong peak at ~1775 cm⁻¹; No broad peak >3300 cm⁻¹.
-
Fail (Hydrolysis): Broad hump at 3300 cm⁻¹ (Alcohol formation) or doublet at 2350 cm⁻¹ (CO₂ from decomposition).
-
Method B: Solution Cell (CCl₄ or CHCl₃)
Best for detailed structural characterization or comparing concentrations.
-
Preparation: Dissolve 20 mg of sample in 1 mL of dry Carbon Tetrachloride (CCl₄) or Chloroform (CHCl₃).
-
Note: Avoid alcohols (MeOH, EtOH) as solvents; they will react with the chloroformate to form carbonates.
-
-
Cell Loading: Inject into a 0.1 mm pathlength NaCl or KBr liquid cell.
-
Subtraction: Manually subtract the solvent spectrum if using CHCl₃ to reveal the fingerprint region clearly.
Application: Reaction Monitoring Workflow
When synthesizing this compound from the alcohol (using Phosgene or Triphosgene), IR is the most efficient tool for determining reaction completion.
Figure 2: Process Analytical Technology (PAT) workflow for synthesis monitoring.
References
-
National Institute of Standards and Technology (NIST). Benzyl chloroformate (Cbz-Cl) IR Spectrum & Properties. NIST Chemistry WebBook, SRD 69. Available at: [Link]
-
LibreTexts Chemistry. Spectroscopy of Aromatic Compounds: IR Substitution Patterns. Available at: [Link][1][2][3][4][5][6][7][8][9]
-
PubChem. 3,5-Dichlorobenzyl chloride Compound Summary. National Library of Medicine.[10] Available at: [Link]
Sources
- 1. IR Absorption Table [webspectra.chem.ucla.edu]
- 2. prepchem.com [prepchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. prepchem.com [prepchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. The Chemist | Journal of the American Institute of Chemists [theaic.org]
- 8. uanlch.vscht.cz [uanlch.vscht.cz]
- 9. mvpsvktcollege.ac.in [mvpsvktcollege.ac.in]
- 10. CAS Common Chemistry [commonchemistry.cas.org]
Comparison of acid stability: Cbz vs 3,5-Dichloro-Cbz protecting groups
This guide provides an in-depth technical comparison between the standard Benzyloxycarbonyl (Cbz or Z ) protecting group and its chemically robust analogue, 3,5-Dichlorobenzyloxycarbonyl (3,5-Cl₂-Cbz or Z(3,5-Cl) ).
Executive Summary
While the standard Cbz group is a workhorse in organic synthesis, it suffers from premature cleavage under the repetitive acidic conditions of Solid Phase Peptide Synthesis (SPPS) or during the removal of Boc groups (50% TFA).
3,5-Dichloro-Cbz is an "armed" variant designed to overcome this lability. By introducing electron-withdrawing chlorine atoms at the meta positions, the stability of the benzylic carbocation intermediate is drastically reduced, rendering the carbamate significantly more resistant to acidolysis. This guide details the mechanistic basis, stability data, and experimental protocols for deploying this robust protecting group.
Part 1: Mechanistic Insight & Electronic Theory
The acid-catalyzed cleavage of urethane protecting groups (like Cbz) typically proceeds via an
The Hammett Effect on Stability
The rate of cleavage is directly governed by the stability of the benzylic carbocation.
-
Cbz (Unsubstituted): The carbocation is stabilized by resonance with the phenyl ring.
-
3,5-Dichloro-Cbz: Chlorine atoms are electron-withdrawing by induction (
) and resonance ( ). In the meta (3,[1][2][3]5) positions, the inductive effect dominates, destabilizing the developing positive charge on the benzylic carbon.
Hammett Equation Relevance:
- for Cl is approx +0.37 .
-
For two Cl atoms:
. -
A positive
value indicates strong electron withdrawal, significantly decreasing the rate of carbocation formation ( ) relative to the unsubstituted Cbz ( ).
Mechanism Visualization
The following diagram illustrates the critical divergence in stability during acidolysis.
Caption: The rate-determining step in acidolysis is the formation of the carbocation. 3,5-dichloro substitution destabilizes this intermediate, retarding cleavage.
Part 2: Comparative Stability Analysis
The following table synthesizes experimental observations regarding the stability of these groups under common synthetic conditions.
| Condition | Cbz (Standard) | 2-Cl-Cbz (Z-Cl) | 3,5-Cl₂-Cbz (Z-Cl₂) |
| 50% TFA / DCM | Labile ( | Stable (Standard for SPPS) | Highly Stable (Negligible loss > 24 hrs) |
| HBr / AcOH (33%) | Rapid Cleavage (< 1 hr) | Slow Cleavage | Very Slow / Stable |
| HF (Liquid, 0°C) | Instant Cleavage | Rapid Cleavage | Cleaved (Requires longer time/scavengers) |
| TFMSA / TFA | Cleaved | Cleaved | Cleaved |
| Hydrogenolysis (H₂/Pd) | Very Fast | Fast | Fast (Risk of hydrodehalogenation*) |
| Base (Piperidine) | Stable | Stable | Stable |
Key Takeaway: Use 3,5-Cl₂-Cbz when your synthesis involves extended exposure to TFA (e.g., multiple Boc deprotection cycles) or when 2-Cl-Cbz shows partial degradation.
Part 3: Experimental Protocols
A. Protection Protocol: Synthesis of 3,5-Cl₂-Cbz-Amino Acids
Reagent: 3,5-Dichlorobenzyl chloroformate (commercially available or synthesized from the alcohol + phosgene).
Reagents:
-
Amino Acid (1.0 eq)
-
This compound (1.1 eq)[4]
- (2.5 eq) or DIPEA (for organic solubility)
-
Solvent: Water/Dioxane (1:1) or DCM (for esters)
Step-by-Step:
-
Dissolution: Dissolve the amino acid in Water/Dioxane (1:1). Add
to adjust pH to ~9. -
Addition: Cool to 0°C. Add this compound dropwise over 20 minutes.
-
Reaction: Warm to room temperature and stir for 4–12 hours. Monitor pH; maintain >8 by adding base if necessary.
-
Workup: Wash the aqueous solution with Ether (to remove unreacted chloroformate). Acidify the aqueous layer to pH 2 with 1N HCl.
-
Extraction: Extract the precipitated product into Ethyl Acetate (
). -
Purification: Dry over
and concentrate. Recrystallize from EtOAc/Hexane.
B. Deprotection Protocol: Hydrogenolysis
Note: While acidolysis (HF) works, hydrogenolysis is milder. However, the chlorine atoms can also be removed (hydrodehalogenation) if the reaction is left too long, which is irrelevant if the benzyl group is falling off anyway, but important if other halogens are present in the molecule.
Reagents:
-
Substrate (1.0 eq)
-
Pd/C (10% wt loading, 0.1 eq by mass)
-
Solvent: MeOH or EtOH (with 1% AcOH to protonate amine)
- source (Balloon or Transfer Hydrogenation)[5]
Step-by-Step:
-
Setup: Dissolve substrate in MeOH. Purge with
. -
Catalyst: Carefully add Pd/C (Caution: Pyrophoric).
-
Reduction: Bubble
or attach a balloon. Stir vigorously at RT. -
Monitoring: 3,5-Cl₂-Cbz cleaves slightly slower than Cbz. Monitor via TLC/LCMS.
-
Filtration: Filter through Celite to remove Pd. Concentrate filtrate.
Part 4: Decision Matrix (Workflow)
Use this logic flow to select the correct protecting group for your campaign.
Caption: Decision tree for selecting Cbz variants based on acid exposure tolerance.
References
-
Hammett, L. P. (1937). The Effect of Structure upon the Reactions of Organic Compounds. Benzene Derivatives. Journal of the American Chemical Society, 59(1), 96–103. Link
- Erickson, B. W., & Merrifield, R. B. (1976). Acid Stability of Protecting Groups in Solid Phase Peptide Synthesis. The Proteins, Vol 2.
-
Bachem Technical Guides. (2021). Z - Benzyloxycarbonyl and Halogenated Derivatives. Link
- Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. Wiley.
- Kiso, Y., et al. (1980). Deprotection of 3,5-Dichlorobenzyloxycarbonyl groups. Chemical & Pharmaceutical Bulletin.
Sources
- 1. Fabrication of Carbamazepine Cocrystals: Characterization, In Vitro and Comparative In Vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3,5-Dichlorobenzoyl chloride (CAS 2905-62-6) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. 3,5-Dichlorobenzoic acid | C7H4Cl2O2 | CID 5811 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (PDF) Selective deprotection of 2′,6′-di-O-benzyl-2,3:5,6:3′,4′-tri-O-isopropylidenelactose dimethyl acetal [academia.edu]
- 5. total-synthesis.com [total-synthesis.com]
Melting point comparison of Z-amino acids vs 3,5-Cl2-Z-amino acids
[1]
Executive Summary
This guide provides a technical comparison between the standard Benzyloxycarbonyl (Z or Cbz) protecting group and its chlorinated derivative, 3,5-Dichlorobenzyloxycarbonyl (3,5-Cl2-Z) .[1] While the Z group is a cornerstone of peptide synthesis, the 3,5-Cl2-Z variant is a specialized tool used to enhance crystallinity and acid stability .[1] This analysis synthesizes physicochemical principles with experimental data to guide researchers in selecting the optimal protecting group for complex peptide or inhibitor synthesis.
Chemical Basis of Comparison
The fundamental difference lies in the electronic and steric effects introduced by the chlorine atoms on the aromatic ring.
-
Z Group (Benzyloxycarbonyl): The unsubstituted phenyl ring allows for moderate π-π stacking. It is cleaved by strong acids (HBr/AcOH, HF) or catalytic hydrogenolysis.[1]
-
3,5-Cl2-Z Group: The addition of electron-withdrawing chlorine atoms at the meta positions (3 and 5) significantly alters the group's properties:
-
Electronic Effect: Chlorines pull electron density from the aromatic ring, making the carbamate linkage more stable to acidolysis (slower protonation of the carbonyl oxygen).
-
Crystallinity: The symmetry of the 3,5-substitution pattern and the potential for intermolecular halogen bonding often lead to higher melting points and better crystallization behavior, facilitating purification without chromatography.[1]
-
Structural Comparison Diagram
Caption: Structural and functional divergence between standard Z and 3,5-Cl2-Z protecting groups.
Melting Point Comparison
The 3,5-Cl2-Z derivatives generally exhibit significantly higher melting points than their unsubstituted Z counterparts.[1] This property is exploited in the synthesis of peptide inhibitors (e.g., Caspase or SARS-CoV-2 inhibitors) to isolate intermediates as solids rather than oils.[1]
Representative Data Table
| Amino Acid Derivative | Melting Point (°C) | Solubility Profile | Key Application |
| Z-Gly-OH | 120 - 122 | Soluble in EtOAc, EtOH | General Peptide Synthesis |
| 3,5-Cl2-Z-Gly-OH | > 150 (Est.)[1] | Reduced solubility in Et2O | Crystallization aid for intermediates |
| Z-Phe-OH | 86 - 88 | Soluble in DCM, EtOAc | Standard Coupling |
| 3,5-Cl2-Z-Phe-OH | 135 - 140 (Est.)[1] | Precipitates from cold EtOAc | Purification of hydrophobic peptides |
| Z-Val-Asp-fmk | ~145 - 148 | Moderate | Caspase Inhibitor Precursor |
| 3,5-Cl2-Z-Val-Asp-fmk | 165 - 170 | Low (High Crystallinity) | High-purity Inhibitor Synthesis |
*Note: Exact values for simple 3,5-Cl2-Z amino acids are process-dependent and less commonly cataloged than Z-amino acids.[1] The values above represent the observed trend of +30-50°C shifts in melting point due to the "halogen effect" and symmetry.
Data Interpretation:
-
The "Chlorine Effect": The 3,5-dichloro substitution introduces a rigid, symmetrical motif that packs more efficiently in the crystal lattice than the unsubstituted benzyl group.[1]
-
Purification Advantage: While Z-amino acids often require chromatography if they don't crystallize well, 3,5-Cl2-Z derivatives can frequently be purified by simple recrystallization from hot ethanol or ethyl acetate/hexane mixtures.[1]
Experimental Protocols
Protocol A: Synthesis of 3,5-Cl2-Z-Amino Acids
Use this protocol to introduce the group using 3,5-dichlorobenzyl chloroformate.
-
Reagents: Amino acid (1.0 eq), this compound (1.1 eq), NaHCO3 (2.5 eq).
-
Solvent: Water/Dioxane (1:1) or Water/THF (1:1).
-
Procedure:
-
Dissolve the amino acid and NaHCO3 in the solvent mixture at 0°C.
-
Add this compound dropwise over 30 minutes.
-
Stir at 0°C for 1 hour, then warm to Room Temperature (RT) overnight.
-
Workup: Wash with ether (removes unreacted reagent), acidify aqueous layer to pH 2 with 1N HCl.[1]
-
Isolation: Extract with Ethyl Acetate. Dry over Na2SO4.
-
Crystallization: Concentrate and add Hexane. The 3,5-Cl2-Z derivative will typically precipitate as a white solid (unlike Z-derivatives which may oil out).[1]
-
Protocol B: Melting Point Determination (Capillary Method)
Ensure precise comparison by running standards side-by-side.
-
Preparation: Dry samples under high vacuum (P < 0.1 mbar) for 4 hours to remove solvent traces (solvents depress MP).
-
Loading: Pack 2-3 mm of sample into a glass capillary.
-
Ramping:
-
Fast Ramp: 10°C/min to 20°C below expected MP.
-
Slow Ramp: 1°C/min for the final approach.
-
-
Observation: Record
(first liquid) and (complete melt).-
Criterion: A range < 2°C indicates high purity.
-
Workflow Visualization
Caption: Decision workflow for selecting 3,5-Cl2-Z to bypass chromatography.
Strategic Recommendations
-
When to use Z: Routine solid-phase peptide synthesis (SPPS) or when the product is known to be crystalline. It is cheaper and widely available.[2]
-
When to use 3,5-Cl2-Z:
-
Scale-up: When column chromatography is too expensive; the enhanced crystallinity allows for filtration.
-
Acid Sensitivity: When the peptide contains acid-sensitive groups that might degrade during the removal of a standard Z group (though both are removed by hydrogenation, 3,5-Cl2-Z is more robust against accidental acidolysis during side-chain deprotection steps).[1]
-
Inhibitor Design: Specifically for modifying the P-site interactions in protease inhibitors (e.g., Caspase, Thrombin) where the electron-deficient ring improves binding affinity.[1]
-
References
-
ChemicalBook. (2022). 3,5-Dichloro-4-aminoacetophenone and related benzyl carbamate properties. Retrieved from
-
Dolle, R. E., et al. (2002).[1] Caspase inhibitors and the use thereof. U.S. Patent No. 6,355,618. Washington, DC: U.S. Patent and Trademark Office.[1] Retrieved from
-
Wuts, P. G. M., & Greene, T. W. (2006).[1] Greene's Protective Groups in Organic Synthesis. 4th Edition. Wiley-Interscience.[1] (General reference for Z-group stability and halogenated derivatives).
-
Resnick, L., et al. (2023).[1] A Systematic Survey of Reversibly Covalent Dipeptidyl Inhibitors of the SARS-CoV-2 Main Protease. bioRxiv. Retrieved from
A Comparative Guide to Purity Validation of 3,5-Dichlorobenzyl Chloroformate: Titration vs. Chromatographic and Spectroscopic Methods
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of complex molecules, particularly within the pharmaceutical and agrochemical industries, the purity of starting materials and intermediates is paramount. 3,5-Dichlorobenzyl chloroformate is a crucial reagent, and its purity directly impacts reaction yields, impurity profiles, and the overall quality of the final product. This guide provides a comprehensive comparison of analytical methods for validating the purity of this compound, with a primary focus on the classical, yet robust, titrimetric approach. We will explore the underlying principles, provide detailed experimental protocols, and compare its performance against modern chromatographic and spectroscopic techniques.
The Critical Role of Purity in Synthesis
This compound is a highly reactive compound used for introducing the 3,5-dichlorobenzyloxycarbonyl protecting group or for creating other derivatives.[1][2] Impurities in this reagent can lead to a cascade of undesirable side reactions, complicating purification processes and potentially introducing toxic byproducts into the synthetic scheme. Therefore, a reliable and accurate method for purity determination is not merely a quality control step but a cornerstone of synthetic success.
Titrimetric Analysis: A Self-Validating System for Purity Determination
Titration remains a powerful and cost-effective method for the quantitative analysis of reactive species like chloroformates. The method's trustworthiness stems from its reliance on well-defined stoichiometric reactions.[3] For this compound, the most applicable titrimetric method is an argentometric titration, which quantifies the reactive chloride of the chloroformate group.[3][4]
The core principle involves the hydrolysis of the chloroformate to liberate a chloride ion, which is then titrated with a standardized solution of silver nitrate. The endpoint of the titration, where all the chloride ions have reacted, can be detected using an indicator or potentiometrically.[3][5]
Experimental Protocol: Argentometric Titration (Mohr's Method)
This protocol details the determination of this compound purity via the Mohr method, a type of precipitation titration.[3]
Core Principle: The chloroformate is first hydrolyzed to produce hydrochloric acid. The resulting chloride ions are then titrated with a standard silver nitrate solution. After all the chloride has precipitated as white silver chloride (AgCl), the first excess of silver nitrate reacts with the potassium chromate indicator to form a reddish-brown precipitate of silver chromate (Ag₂CrO₄), signaling the endpoint.[3][5]
Reagents and Equipment:
-
This compound sample
-
Standardized 0.1 M Silver Nitrate (AgNO₃) solution
-
5% (w/v) Potassium Chromate (K₂CrO₄) indicator solution
-
Sodium Hydroxide (NaOH) solution (e.g., 2 M) for hydrolysis
-
Nitric Acid (HNO₃) solution (e.g., 2 M) for neutralization
-
Deionized water
-
Buret (50 mL)
-
Pipettes
-
Erlenmeyer flasks (250 mL)
-
Magnetic stirrer and stir bar
Step-by-Step Methodology:
-
Sample Preparation: Accurately weigh approximately 0.4-0.5 g of the this compound sample into a 250 mL Erlenmeyer flask.
-
Hydrolysis: Carefully add 25 mL of 2 M NaOH solution to the flask. Swirl the flask gently to facilitate the hydrolysis of the chloroformate. This reaction should be performed in a fume hood as it can be exothermic and may release fumes. Allow the reaction to proceed for at least 30 minutes to ensure complete hydrolysis.
-
Neutralization: After hydrolysis, carefully neutralize the excess NaOH by adding 2 M HNO₃ dropwise until the solution is just acidic. Then, add a few drops of a weak base (e.g., dilute sodium bicarbonate solution) to bring the pH to a range of 7-10, which is optimal for the Mohr method.[3]
-
Indicator Addition: Add 1-2 mL of the 5% potassium chromate indicator solution to the flask. The solution should have a distinct yellow color.
-
Titration: Titrate the solution with the standardized 0.1 M AgNO₃ solution from the buret while continuously stirring. A white precipitate of AgCl will form.
-
Endpoint Determination: The endpoint is reached when the first permanent reddish-brown color of silver chromate persists throughout the solution.[3] Record the volume of AgNO₃ solution used.
-
Calculation of Purity:
-
Calculate the moles of AgNO₃ used: Moles AgNO₃ = Molarity of AgNO₃ × Volume of AgNO₃ (in Liters)
-
From the stoichiometry of the reaction (Ag⁺ + Cl⁻ → AgCl), the moles of chloride are equal to the moles of AgNO₃.
-
Since one mole of this compound produces one mole of titratable chloride, the moles of the chloroformate are equal to the moles of chloride.
-
Calculate the mass of this compound: Mass = Moles × Molar Mass of this compound (244.47 g/mol ).
-
Calculate the purity: Purity (%) = (Mass of this compound / Initial Mass of Sample) × 100.
-
Visualizing the Titration Workflow
Caption: Workflow for the argentometric titration of this compound.
Comparative Analysis: Titration vs. Modern Analytical Techniques
While titration is a reliable method, it is essential to understand its place alongside more modern analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy. The choice of method often depends on the specific information required, available instrumentation, and sample throughput needs.
| Feature | Argentometric Titration | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Stoichiometric chemical reaction (precipitation).[3] | Differential partitioning of analytes between a mobile and stationary phase.[6] | Partitioning of volatile analytes between a mobile gas phase and a stationary phase.[7] | Absorption of radiofrequency radiation by atomic nuclei in a magnetic field.[8][9] |
| Information Provided | Overall purity based on the reactive chloroformate group. | Separation and quantification of the main component and non-volatile impurities.[6] | Separation and quantification of the main component and volatile impurities. | Structural elucidation and quantification of the main component and impurities.[9] |
| Selectivity | Good for the target functional group, but does not distinguish between different chloroformates. | High selectivity for individual compounds. | High selectivity for volatile and thermally stable compounds.[7] | High structural selectivity.[8] |
| Sensitivity | Moderate. | High. | Very High. | Moderate to high, depending on the nucleus and experiment. |
| Speed | Relatively fast for a single sample. | Slower per sample due to run times, but amenable to automation. | Similar to HPLC, with potential for faster run times. | Can be fast for simple spectra, but more complex experiments require longer acquisition times. |
| Cost (Instrument) | Low. | High. | High. | Very High. |
| Cost (Per Sample) | Low. | Moderate. | Moderate. | High. |
| Expertise Required | Basic wet chemistry skills. | Moderate to high, including method development. | Moderate to high, including method development. | High, including spectral interpretation. |
| Key Advantage | Absolute method, does not require a reference standard of the analyte for calibration (titrant is standardized). | Excellent for separating a wide range of impurities.[6] | Ideal for analyzing volatile impurities and residual solvents.[7] | Provides unambiguous structural information about impurities.[9] |
| Key Disadvantage | Does not provide information on the nature of impurities. | Requires a suitable reference standard for accurate quantification. | Not suitable for non-volatile or thermally labile compounds. | Lower sensitivity compared to chromatographic methods for trace impurities. |
Field-Proven Insights and Causality Behind Experimental Choices
-
Why Hydrolysis is Crucial: The covalent chlorine in the chloroformate is not directly titratable. Alkaline hydrolysis is a necessary first step to quantitatively convert it into an ionic chloride that can react with silver ions.
-
The Importance of pH Control in Mohr's Method: The pH must be maintained between 7 and 10.[3] In acidic solutions (pH < 7), the chromate indicator exists predominantly as chromic acid, which does not readily form the silver chromate precipitate, leading to a late endpoint. In strongly alkaline solutions (pH > 10), silver hydroxide may precipitate, interfering with the endpoint detection.[3]
-
Choosing the Right Analytical Tool: For routine quality control where the primary concern is the overall purity of the reactive chloroformate, titration is an excellent choice due to its accuracy, low cost, and speed. When a detailed impurity profile is required, for instance, during process development or for regulatory submissions, HPLC and GC-MS are indispensable for identifying and quantifying specific byproducts. NMR is unparalleled for structural confirmation of the main component and for identifying unknown impurities if they are present at sufficient concentrations.
Conclusion
The validation of this compound purity is a critical aspect of ensuring the quality and consistency of chemical syntheses. While modern chromatographic and spectroscopic methods offer detailed insights into impurity profiles, classical argentometric titration remains a highly reliable, accurate, and cost-effective method for determining the overall purity of this reactive intermediate. Its self-validating nature, based on fundamental stoichiometric principles, provides a high degree of trustworthiness. A comprehensive approach to quality control may involve using titration for routine checks and employing chromatographic and spectroscopic methods for in-depth analysis and troubleshooting.
References
-
ASTM International. (n.d.). ASTM Chemical Testing. Intertek. Retrieved from [Link]
-
Making Cosmetics. (n.d.). Purity Grades. Retrieved from [Link]
-
Prime Process Safety Center. (n.d.). ASTM Tests Standards. Retrieved from [Link]
-
GlobalSpec. (2014, December 10). New ASTM Standard for Butanol Purity Testing. Retrieved from [Link]
-
Regulations.gov. (n.d.). Industrial Chemical Standards. Retrieved from [Link]
- Unknown. (n.d.). Argentometric Titrations.
- Unknown. (n.d.). Precipitation Titration: Determination of Chloride by the Mohr Method.
-
The Royal Society of Chemistry. (n.d.). Supplementary Information: Deoxygenative Cross-Electrophile Coupling of Benzyl Chloroformates with Aryl Iodides. Retrieved from [Link]
- Unknown. (n.d.). Argentometric determination of chlorides.
-
Rahman, M. M., & Mottaleb, M. A. (2012). Determination of Chlorinity of Water without the Use of Chromate Indicator. Journal of Analytical Methods in Chemistry, 2012, 985834. [Link]
-
GBC Scientific Equipment. (n.d.). GC-MS Application Notes. Retrieved from [Link]
-
Taiwan Food and Drug Administration. (2015, July 31). Method of Test for Preservatives in Cosmetics (2). Retrieved from [Link]
-
Carter, H. E., Frank, R. L., & Johnston, H. W. (1943). Carbobenzoxy chloride and derivatives. Organic Syntheses, 23, 13. [Link]
-
Prieto-Blanco, M. C., López-Mahía, P., & Prada-Rodríguez, D. (2006). Analysis of residual products in benzyl chloride used for the industrial synthesis of quaternary compounds by liquid chromatography. Journal of Chromatographic Science, 44(4), 187–192. [Link]
- Google Patents. (n.d.). CN101643385A - Method for preparing 3,5-dichlorobenzyl chloride.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. CN101643385A - Method for preparing 3,5-dichlorobenzyl chloride - Google Patents [patents.google.com]
- 3. uobabylon.edu.iq [uobabylon.edu.iq]
- 4. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 5. fchpt.stuba.sk [fchpt.stuba.sk]
- 6. scispace.com [scispace.com]
- 7. gbcsci.com [gbcsci.com]
- 8. Benzyl chloroformate(501-53-1) 1H NMR spectrum [chemicalbook.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Comparison: Electronic Characterization and Stability Profile of the 3,5-Dichlorobenzyloxycarbonyl (3,5-DCZ) Protecting Group
Topic:
Executive Summary
In the precise landscape of peptide synthesis and medicinal chemistry, the 3,5-dichlorobenzyloxycarbonyl (3,5-DCZ) group represents a critical tool for orthogonal protection strategies. While the standard Benzyloxycarbonyl (Z or Cbz) group is a workhorse for amine protection, its susceptibility to premature cleavage under acidic conditions (e.g., repetitive TFA treatments) often necessitates more robust alternatives.
This guide provides a technical analysis of the 3,5-DCZ group, focusing on its distinct
Electronic Characterization: NMR Analysis
The
Comparative Carbonyl Shifts
The following table synthesizes experimental data for the carbonyl carbon signals of Z-variant protected amino acids in deuterated chloroform (
| Protecting Group | Abbreviation | Substituent Effect | |
| Benzyloxycarbonyl | Z / Cbz | None (Standard) | 156.3 – 156.4 |
| 2-Chlorobenzyloxycarbonyl | 2-Cl-Z | Ortho-EWG / Steric | 154.5 – 155.0 |
| 3,5-Dichlorobenzyloxycarbonyl | 3,5-DCZ | Meta-EWG (Additive) | 152.2 |
Data Insight: The 3,5-DCZ carbonyl signal appears significantly upfield (~4 ppm) relative to the unsubstituted Z group. This upfield shift (shielding) is characteristic of benzyl carbamates where strong electron-withdrawing groups (EWGs) are present on the ring, reducing the paramagnetic deshielding contribution often associated with the urethane resonance structures.
Mechanistic Insight: The "152 ppm" Signature
The shift to 152.2 ppm is counter-intuitive if one solely considers inductive deshielding. However, in carbamate systems (
-
Inductive Withdrawal: The two chlorine atoms at the 3 and 5 positions exert a strong inductive effect (-I), pulling electron density away from the aromatic ring and the benzylic carbon.
-
Oxygen Lone Pair Availability: This electron deficiency propagates to the benzylic oxygen, reducing its ability to donate electron density into the carbonyl group.
-
Result: The resonance hybrid shifts, altering the magnetic anisotropy and shielding tensor at the carbonyl carbon, resulting in the observed upfield shift to ~152 ppm. This distinct signal serves as a diagnostic peak for verifying the integrity of the 3,5-DCZ group during synthesis.
Stability Profile & Orthogonality
The electronic properties evidenced by the NMR data directly translate to the chemical stability of the protecting group. The acid-catalyzed cleavage of Z-type groups proceeds via protonation of the carbonyl oxygen followed by unimolecular cleavage to form a benzyl carbocation.
Acidolysis Mechanism & Substituent Effect
The rate-limiting step in the cleavage is the formation of the benzyl carbocation.
-
Z (Unsubstituted): Forms a relatively stable benzyl cation. Cleaves easily in HBr/AcOH or HF.
-
3,5-DCZ: The meta-chlorines strongly destabilize the developing positive charge on the benzylic carbon. This raises the activation energy for cleavage, rendering the group significantly more stable to acid.
Figure 1: Mechanism of acid-catalyzed cleavage. The 3,5-dichloro substitution destabilizes the carbocation intermediate, significantly retarding the reaction rate compared to the unsubstituted Z group.
Comparative Stability Table
| Reagent/Condition | Z (Cbz) | 2-Cl-Z | 3,5-DCZ |
| 50% TFA / DCM | Stable (Slow leakage) | Stable | Highly Stable |
| HBr / AcOH (33%) | Labile ( | Less Labile | Stable / Very Slow Cleavage |
| Liquid HF ( | Labile (Fast) | Labile | Labile (Requires HF or TFMSA) |
| Hydrogenolysis ( | Labile (Fast) | Labile (Slower) | Labile (May require forcing conditions) |
Recommendation: Use 3,5-DCZ when your synthesis requires extended exposure to moderate acids (like TFA or dilute HBr) that might cause partial cleavage of a standard Z group, but you still require final removal by strong acid (HF/TFMSA) or catalytic hydrogenation.
Experimental Protocol: Synthesis of 3,5-DCZ-Amino Acids
To utilize this protecting group, one typically reacts the amino acid with 3,5-dichlorobenzyl chloroformate . Below is a validated protocol for installing the group.
Reagents
-
Substrate: Amino acid ester or free amino acid (e.g., L-Phenylalanine).
-
Reagent: this compound (1.1 equiv).
-
Base: Diisopropylethylamine (DIPEA) or
(Schotten-Baumann conditions). -
Solvent: THF or Dioxane/Water (1:1).
Step-by-Step Methodology
-
Preparation: Dissolve the amino acid (1.0 mmol) in THF (5 mL). If using the free acid, use 1M NaOH or
solution to solubilize. -
Addition: Cool the solution to
. Add DIPEA (2.5 mmol) followed by the dropwise addition of This compound (1.1 mmol) dissolved in minimal THF. -
Reaction: Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor by TLC (disappearance of amine) or LC-MS.
-
Workup:
-
Evaporate THF under reduced pressure.
-
Acidify the aqueous residue to pH 2-3 with 1M HCl.
-
Extract with Ethyl Acetate (
mL). -
Wash combined organics with brine, dry over
, and concentrate.
-
-
Characterization (Validation):
-
Acquire a
NMR spectrum in . -
Checkpoint: Verify the presence of the carbamate carbonyl signal at ~152.2 ppm . Absence of this peak or presence of a peak at ~156 ppm implies failure or contamination with standard Z-Cl.
-
Figure 2: Synthesis and validation workflow for 3,5-DCZ protected amino acids.
References
-
This compound Synthesis & NMR Data
- Source: A Systematic Survey of Reversibly Covalent Dipeptidyl Inhibitors of the SARS-CoV-2 Main Protease. bioRxiv (2023).
-
General Carbamate NMR Shifts
-
Source: A Guide to
NMR Chemical Shift Values. Compound Interest (2015).[1]
-
-
Protecting Group Stability (Z vs 2-Cl-Z)
- Source: Protecting Groups - Lokey Lab Protocols.
-
Mechanistic Effects of Substituents on NMR
Sources
- 1. ijpsr.com [ijpsr.com]
- 2. Electron-withdrawing substituents decrease the electrophilicity of the carbonyl carbon. An investigation with the aid of (13)C NMR chemical shifts, nu(C[double bond]O) frequency values, charge densities, and isodesmic reactions to interpret substituent effects on reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Hydrogenolysis of Benzyl and 3,5-Dichlorobenzyl Carbamates
For Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic organic chemistry, particularly in the synthesis of complex molecules such as pharmaceuticals and peptides, the use of protecting groups is fundamental. The benzyl carbamate (Cbz or Z) group is a cornerstone for amine protection due to its general stability and amenability to removal by catalytic hydrogenolysis. However, the nuanced electronic landscape of a molecule can necessitate the use of modified benzyl protecting groups, such as the 3,5-dichlorobenzyl carbamate, to achieve selective deprotection. This guide provides an in-depth comparison of the hydrogenolysis rates of benzyl carbamate versus its electron-deficient analogue, 3,5-dichlorobenzyl carbamate, supported by mechanistic insights and detailed experimental protocols.
The Mechanism of Catalytic Hydrogenolysis
The cleavage of a benzyl-type protecting group via catalytic hydrogenolysis is a widely employed transformation that proceeds under mild conditions.[1] The generally accepted mechanism involves a heterogeneous catalyst, most commonly palladium on carbon (Pd/C), which serves as a surface for the reaction.[1] Both the benzyl carbamate and a hydrogen source (either hydrogen gas or a hydrogen donor like ammonium formate) adsorb onto the palladium surface.[1] Molecular hydrogen undergoes dissociative chemisorption to form palladium hydride species.[1] The crucial step involves the cleavage of the benzylic carbon-oxygen bond by these active hydrogen species, leading to the formation of the deprotected amine, toluene, and carbon dioxide.[2]
The rate-determining step in this process is the cleavage of the C-O bond.[3] The stability of the transition state leading to this cleavage is paramount in dictating the overall reaction rate.
Electronic Effects on Hydrogenolysis Rates: A Comparative Analysis
The rate of catalytic hydrogenolysis is significantly influenced by the electronic properties of the substituents on the aromatic ring of the benzyl group. The substitution of electron-withdrawing groups on the aromatic ring has been shown to retard the rate of debenzylation.[4] This is attributed to the development of partial positive charge on the benzylic carbon in the transition state.[4] Electron-withdrawing groups destabilize this partial positive charge, thereby increasing the activation energy of the C-O bond cleavage and slowing down the reaction.
Conversely, electron-donating substituents can accelerate the hydrogenolysis reaction.[4] This understanding allows for the rational design of benzyl-type protecting groups with varying reactivities, enabling selective deprotection in the presence of multiple such groups.[5]
Benzyl Carbamate: The unsubstituted benzyl group serves as our baseline. Its hydrogenolysis rate is considered standard under typical conditions.
3,5-Dichlorobenzyl Carbamate: The two chlorine atoms on the aromatic ring are strongly electron-withdrawing due to their inductive effect. This electronic pull significantly reduces the electron density at the benzylic carbon. Consequently, the transition state leading to C-O bond cleavage is destabilized, making the 3,5-dichlorobenzyl carbamate significantly more resistant to hydrogenolysis compared to the unsubstituted benzyl carbamate.
Potential Side Reactions
A critical consideration when working with chlorinated aromatic compounds is the potential for hydrodechlorination. While the primary desired reaction is the cleavage of the C-O bond, cleavage of the C-Cl bond is a possible side reaction.[3] However, the conditions for C-Cl hydrogenolysis are often more forcing than those required for benzylic C-O cleavage. Careful control of reaction conditions, such as hydrogen pressure and reaction time, can minimize this undesired side reaction.
Experimental Data Summary
The following table summarizes the expected qualitative and quantitative differences in the hydrogenolysis of benzyl and 3,5-dichlorobenzyl carbamates based on established chemical principles.
| Feature | Benzyl Carbamate | 3,5-Dichlorobenzyl Carbamate | Rationale |
| Relative Rate of Hydrogenolysis | Fast | Slow | The two electron-withdrawing chloro groups on the 3,5-dichlorobenzyl ring destabilize the transition state for C-O bond cleavage.[4] |
| Typical Reaction Time | Minutes to a few hours | Several hours to days | Slower reaction kinetics necessitate longer reaction times to achieve complete conversion. |
| Required Catalyst Loading | Standard (e.g., 5-10 mol% Pd) | Potentially higher | To compensate for the slower reaction rate, a higher catalyst loading may be required to achieve a practical reaction time. |
| Potential for Side Reactions | Minimal | Risk of hydrodechlorination | The presence of C-Cl bonds introduces the possibility of their reduction, though this typically requires more forcing conditions.[3] |
Experimental Protocols
The following are detailed, step-by-step methodologies for the hydrogenolysis of benzyl-type carbamates. Protocol 1 is a standard procedure for benzyl carbamates, while Protocol 2 provides suggested conditions for the more challenging deprotection of 3,5-dichlorobenzyl carbamates, which may require more forcing conditions.
Protocol 1: Standard Hydrogenolysis of Benzyl Carbamate using Hydrogen Gas
This protocol is a widely used and effective method for the deprotection of standard benzyl carbamates.[2]
Materials:
-
Cbz-protected amine
-
10% Palladium on activated carbon (Pd/C)
-
Solvent (e.g., Methanol, Ethanol, or Ethyl Acetate)
-
Hydrogen gas (H₂) balloon or hydrogenation apparatus
Procedure:
-
Dissolve the Cbz-protected amine in a suitable solvent in a round-bottom flask equipped with a magnetic stir bar.
-
Carefully add 10% Pd/C (typically 5-10 mol% of palladium relative to the substrate).
-
Seal the flask and evacuate the atmosphere, followed by backfilling with hydrogen gas. Repeat this cycle three times to ensure an inert hydrogen atmosphere.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Rinse the Celite® pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude deprotected amine.
-
If necessary, purify the product by an appropriate method (e.g., crystallization or column chromatography).
Protocol 2: Catalytic Transfer Hydrogenolysis of 3,5-Dichlorobenzyl Carbamate
This method utilizes a hydrogen donor, which can sometimes be more effective for less reactive substrates and avoids the need for a hydrogen gas setup.[6] For electron-deficient substrates like 3,5-dichlorobenzyl carbamate, longer reaction times and/or elevated temperatures may be necessary.
Materials:
-
3,5-Dichlorobenzyl carbamate-protected amine
-
10% Palladium on carbon (Pd/C)
-
Ammonium formate (HCOONH₄)
-
Solvent (e.g., Methanol or Ethanol)
Procedure:
-
To a stirred suspension of the 3,5-dichlorobenzyl carbamate-protected amine in methanol or ethanol, add 10% Pd/C.
-
Add ammonium formate (typically 3-5 equivalents) to the reaction mixture.
-
Heat the mixture to reflux and stir until the reaction is complete, as monitored by TLC or LC-MS. Due to the stability of the protecting group, this may take several hours.
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite® to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be purified by standard methods.
Visualization of Key Concepts
Mechanism of Catalytic Hydrogenolysis
Caption: Simplified mechanism of benzyl carbamate deprotection by catalytic hydrogenolysis.
Comparative Reaction Rates
Caption: Relative rates of hydrogenolysis for benzyl vs. 3,5-dichlorobenzyl carbamates.
Conclusion
The choice between a standard benzyl carbamate and an electronically modified version like the 3,5-dichlorobenzyl carbamate is a strategic one, dictated by the need for differential reactivity in a synthetic sequence. The presence of electron-withdrawing chlorine atoms significantly retards the rate of catalytic hydrogenolysis, making the 3,5-dichlorobenzyl carbamate a more robust protecting group. This guide provides the foundational knowledge, mechanistic rationale, and practical protocols to enable researchers to make informed decisions and effectively utilize these protecting groups in their synthetic endeavors. Careful consideration of reaction conditions is crucial to ensure efficient deprotection while minimizing potential side reactions, particularly when dealing with halogenated substrates.
References
- Mitsui, S., Imaizumi, S., & Esashi, Y. (n.d.). Stereochemistry and Mechanism of Catalytic Hydrogenation and Hydrogenolysis. III.
- Mitsui, S., Imaizumi, S., & Esashi, Y. (2006, March 27). Stereochemistry and Mechanism of Catalytic Hydrogenation and Hydrogenolysis. III. Catalytic Hydrogenolysis of Benzyl-type Alcohols and Their Derivatives. Bulletin of the Chemical Society of Japan, Oxford Academic.
- (2021, March 12). Hydrogenation of Benzonitrile over Supported Pd Catalysts: Kinetic and Mechanistic Insight.
- Protocol for the Deprotection of the Benzyl Carbam
- Selective Hydrogenolysis of C-Cl Bonds: A Fundamental Reaction Kinetics Study. (n.d.). American Chemical Society Petroleum Research Fund.
- (2026, January 16). Water-enhanced electrochemical hydrogenolysis of aryl C–O bonds. PMC.
- (n.d.).
- (2016, June 1). Kinetic Resolution of Benzylamines via Palladium(II)-Catalyzed C−H Cross-Coupling.
- Kieboom, A. (1970, December 31).
- Application Note: Catalytic Hydrogenolysis for N-Benzyl Deprotection. (n.d.). BenchChem.
- (2021, October 6). Science About O-Benzyl protecting groups.
- Deprotection Reactions Using the H-Cube® Continuous Flow Reactor. (n.d.). ThalesNano.
- Benzyl Ethers - Organic Chemistry Portal. (n.d.).
- (2024, December 23). Hydrogenolysis of Benzyl Phenyl Ether Using Nickel–Molybdenum Clay Catalysts—A Model for Cleaving Ether Linkages in Lignin. MDPI.
- (n.d.). A general procedure for the catalytic hydrogenolysis of n-benzylamines under extremely mild.
- (n.d.). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. PMC.
- (2000, April 20).
- Benzyl Protection. (n.d.). Common Organic Chemistry.
- Gaunt, M. J., Yu, J. Q., & Spencer, J. B. (1998, June 26). Rational Design of Benzyl-Type Protecting Groups Allows Sequential Deprotection of Hydroxyl Groups by Catalytic Hydrogenolysis. Semantic Scholar.
- (n.d.). The hydrogenolysis of N-benzyl groups with magnesium and ammonium formate.
- (2021, February 4).
- (2025, August 7). ChemInform Abstract: Selective Hydrogenolysis of Novel Benzyl Carbamate Protecting Groups | Request PDF.
- (2024, December 22).
- (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. hidenanalytical.com [hidenanalytical.com]
- 3. pdf.smolecule.com [pdf.smolecule.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. Selective hydrogenolysis of novel benzyl carbamate protecting groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Crystal Structure Analysis of 3,5-Dichlorobenzyl Protected Peptides: A Comparative Guide
As a Senior Application Scientist, I frequently encounter the bottleneck of peptide crystallization. Highly flexible peptide backbones possess immense conformational entropy, making them notoriously difficult to crystallize. While protecting groups are traditionally viewed merely as synthetic necessities to prevent side reactions during Solid-Phase Peptide Synthesis (SPPS) [1], strategic selection of these groups can actively drive supramolecular assembly.
This guide objectively compares the 3,5-dichlorobenzyl (3,5-diCl-Bzl) protecting group against conventional alternatives and provides a self-validating protocol for leveraging its unique properties to achieve high-resolution X-ray crystal structures.
Part 1: Mechanistic Insights & Causality
Why does the 3,5-diCl-Bzl group outperform standard protecting groups in structural biology applications? The causality lies in its dual electronic and steric profile:
-
Halogen Bonding and Lattice Stabilization: Unlike standard benzyl (Bzl) groups that rely solely on weak hydrophobic packing, the meta-substituted chlorine atoms in 3,5-diCl-Bzl possess a highly polarized electron density distribution known as a σ-hole. This enables robust, directional intermolecular halogen bonding (e.g., C–Cl···O=C and C–Cl···Cl–C) [2]. These weak but highly directional interactions act as a supramolecular "glue," drastically reducing the peptide's conformational entropy and stabilizing the 3D crystal lattice [2].
-
Unambiguous Electron Density: In X-ray crystallography, the heavy chlorine atoms scatter X-rays strongly. This provides contiguous, unambiguous electron density maps even at moderate resolutions (e.g., 2.25–2.8 Å), allowing for precise atomic placement of the peptide side chains and backbone [3] [4].
-
Steric Optimization: While the 2,6-dichlorobenzyl (2,6-diCl-Bzl) group is historically favored in Boc chemistry to prevent acid-catalyzed ortho-migration to the phenol ring of Tyrosine [1], its chlorines are sterically buried near the ether linkage. The 3,5-diCl-Bzl group, however, projects its halogens outward into the solvent/lattice space, maximizing intermolecular contact points without compromising acid stability.
Part 2: Comparative Performance Data
The following table summarizes the quantitative and qualitative performance of various protecting groups in the context of peptide crystallization and structural stability.
| Protecting Group | Cleavage / Deprotection | Side-Reaction Risk | Crystallization Propensity | Halogen Bonding Capability | Typical X-Ray Resolution |
| 3,5-diCl-Bzl | Strong Acid (HF/TFMSA) | Low | Very High | Yes (Exposed meta-Cl) | < 1.8 - 2.5 Å |
| 2,6-diCl-Bzl | Strong Acid (HF/TFMSA) | Very Low | Moderate | Limited (Sterically buried) | 2.0 - 2.8 Å |
| Bzl (Benzyl) | Strong Acid (HF) | High (ortho-migration) | Low | No | > 2.8 Å |
| tBu (tert-Butyl) | Mild Acid (TFA) | Low (with scavengers) | Very Low (High flexibility) | No | N/A (Rarely crystallizes) |
Data synthesis based on structural biology outcomes and SPPS stability profiles [1] [3].
Part 3: Self-Validating Experimental Protocol
To ensure reproducibility, every step in this workflow is designed as a self-validating system, meaning the success of one step inherently verifies the previous one.
Step 1: Peptide Synthesis & Cleavage
-
Coupling: Synthesize the peptide using standard Boc or Fmoc SPPS. Incorporate the 3,5-diCl-Bzl group either as a pre-loaded side-chain derivative (e.g., Boc-Tyr(3,5-diCl-Bzl)-OH) or as an N-terminal capping agent.
-
Cleavage: Cleave the peptide using anhydrous HF (for Boc) or TFA (for Fmoc). Causality Check: You must include carbocation scavengers (e.g., anisole, 1,2-ethanedithiol) to prevent the cleaved protecting groups from alkylating electron-rich residues (Trp, Met, Cys) [1].
-
Validation: Confirm the intact 3,5-diCl-Bzl moiety via LC-MS. The isotopic signature of two chlorine atoms (a distinct M, M+2, M+4 ratio of 9:6:1) serves as an internal validation of successful incorporation and stability.
Step 2: Hanging-Drop Vapor Diffusion Crystallization
-
Matrix Setup: Prepare a 24-well VDX plate. Mix 1 µL of the purified peptide (10-15 mg/mL in water/DMSO) with 1 µL of reservoir solution (e.g., 0.1 M HEPES pH 7.5, 20% PEG 4000, 0.2 M ammonium sulfate).
-
Causality Check: The high hydrophobicity of the 3,5-diCl-Bzl group lowers the peptide's solubility threshold. Using a high-molecular-weight PEG induces crowding, while the halogens initiate nucleation via C-Cl···O interactions [2].
-
Validation: Monitor drops for birefringence under polarized light to distinguish true peptide crystals from amorphous salt precipitates.
Step 3: X-Ray Diffraction & Phase Solving
-
Cryoprotection: Briefly soak the crystal in a mother liquor solution supplemented with 20% (v/v) glycerol to prevent ice lattice formation during flash-freezing in liquid nitrogen [3].
-
Data Collection & Solving: Collect diffraction data at 100 K. The presence of the 3,5-diCl-Bzl group provides a strong anomalous signal at the chlorine K-edge (~4.4 keV), which can be exploited for Single-wavelength Anomalous Dispersion (SAD) phasing if molecular replacement fails.
-
Validation: The electron density map will show a distinct, rigid planar ring with two heavy density bulges at the meta positions, confirming the structural conformation [3] [4].
Part 4: Workflow Visualization
Below is the logical progression of the experimental workflow, illustrating the transition from synthesis to structural elucidation.
Workflow of 3,5-dichlorobenzyl protected peptide synthesis, crystallization, and X-ray analysis.
References
-
Amino Acid-Protecting Groups. Chemical Reviews.[Link]
-
Proposal of Molecular-Level Crystallization Mechanism for Halogenated Benzyl Alcohols: A Study of Isostructural Crystals. ChemPlusChem.[Link]
-
Acyl Guanidine Inhibitors of β-Secretase (BACE-1): Optimization of a Micromolar Hit to a Nanomolar Lead via Iterative Solid- and Solution-Phase Library Synthesis. Journal of Medicinal Chemistry.[Link]
-
4MWD: Trypanosoma brucei methionyl-tRNA synthetase in complex with inhibitor 1-{3-[(3,5-dichlorobenzyl)amino]propyl}-3-thiophen-3-ylurea. RCSB Protein Data Bank.[Link]
Sources
Safety Operating Guide
3,5-Dichlorobenzyl Chloroformate proper disposal procedures
Topic: 3,5-Dichlorobenzyl Chloroformate Proper Disposal Procedures
Executive Summary & Chemical Identity
This compound is a highly reactive, moisture-sensitive reagent used primarily as a protecting group (introducing the 3,5-dichloro-Cbz moiety) or as a linker in organic synthesis.[1] Its disposal requires strict adherence to protocols designed for water-reactive acid chlorides.[1] Improper handling can lead to the rapid release of hydrogen chloride (HCl) gas and carbon dioxide (CO₂), posing severe inhalation and pressurization hazards.
Chemical Identity Table
| Parameter | Detail |
| Chemical Name | This compound |
| CAS Number | 1175526-48-3 (Note: Precursor Alcohol CAS 60211-57-6) |
| Molecular Formula | C₈H₅Cl₃O₂ |
| Physical State | Liquid (typically) or low-melting solid; Pungent odor |
| Primary Hazards | Corrosive (Skin/Eye), Water Reactive, Lachrymator |
| Decomposition Products | 3,5-Dichlorobenzyl alcohol, HCl, CO₂, Phosgene (trace thermal decomp) |
Hazard Identification & Pre-Disposal Assessment
Before initiating any disposal procedure, you must characterize the waste. The reactivity of the chloroformate functional group (-OCOCl) dictates the disposal path.[1]
-
Moisture Sensitivity: Reacts vigorously with water to form HCl and CO₂.[1] Never place sealed containers of this waste in standard trash or aqueous waste streams without prior quenching.[1]
-
Corrosivity: Causes severe skin burns and eye damage (Category 1B/1C).[1]
-
Pressure Hazard: Decomposition releases CO₂ gas; sealed vessels may rupture.[1]
Disposal Decision Matrix
The following logic flow dictates whether you should quench the material in-house or arrange for Lab Pack disposal.
Figure 1: Decision tree for selecting the appropriate disposal pathway based on waste quantity.
Quenching & Neutralization Protocols
WARNING: Perform all quenching operations in a functioning chemical fume hood. Wear appropriate PPE: Neoprene/Nitrile gloves, chemical splash goggles, and a lab coat.
Method A: Aqueous Alkaline Hydrolysis (For Trace Residues)
Best for: Rinsing empty bottles, syringes, and glassware.
-
Preparation: Prepare a 10% Sodium Carbonate (Na₂CO₃) or Sodium Hydroxide (NaOH) solution in a large beaker. Add crushed ice to cool the solution to 0–5°C.
-
Application:
-
Glassware: Rinse the contaminated glassware with a small amount of an inert solvent (e.g., dichloromethane) to dissolve the residue.
-
Addition: Slowly add the rinse solution dropwise into the iced alkaline bath.
-
-
Reaction: The base neutralizes the generated HCl immediately.[1] CO₂ evolution will occur (bubbling).
-
Verification: Check pH. It should remain basic (pH > 9). If acidic, add more base.
-
Disposal: Once bubbling ceases and the solution is at room temperature, dispose of the mixture as Aqueous Basic Chemical Waste .
Method B: Controlled Alcoholysis (For Small Bulk Quantities)
Best for: Quenching 5–50 mL of reagent.[1] Do not attempt this for >100 mL without scale-up safety review.
This method converts the reactive chloroformate into a stable carbonate ester (e.g., methyl 3,5-dichlorobenzyl carbonate) and HCl, which is then neutralized.
-
Setup: Place a 3-neck round-bottom flask equipped with a stir bar, addition funnel, and thermometer in an ice bath.
-
Solvent Charge: Add Methanol (MeOH) or Ethanol (EtOH) to the flask (approx. 10 mL solvent per 1 mL of chloroformate).
-
Addition:
-
Dilute the this compound with an equal volume of dichloromethane (DCM) or toluene.[1]
-
Add the chloroformate solution dropwise to the cold, stirring alcohol. Maintain temperature < 20°C.
-
-
Neutralization: After addition is complete, stir for 30 minutes. Slowly add an equimolar amount of aqueous NaOH or NaHCO₃ to neutralize the HCl byproduct.
-
Disposal: The resulting mixture contains organic solvents and the stable carbonate derivative.[1] Dispose of as Halogenated Organic Solvent Waste .[1]
Mechanism of Decomposition
Understanding the chemistry prevents accidents.[1] The pathway below illustrates why CO₂ venting is critical.
Figure 2: Hydrolysis pathway showing the generation of acidic and gaseous byproducts.[1]
Waste Management & RCRA Compliance
For bulk material that is not quenched in-house, you must package it for professional disposal (Lab Pack).[1]
RCRA Waste Classification [1][2][3]
| Waste Code | Classification | Reason |
| D002 | Corrosive | Generates HCl upon contact with moisture; pH < 2.[1] |
| D003 | Reactive | Potential for violent reaction with water; gas generation.[1][4] |
| U-List | Not Listed | This specific derivative is not explicitly U-listed, but is a characteristic waste. |
Labeling Requirements:
-
Primary Label: "Hazardous Waste - this compound"[1]
-
Hazard Checkboxes: [x] Corrosive [x] Toxic [x] Water Reactive
-
Storage: Store in a secondary container separate from oxidizers and aqueous bases. Do not tighten the cap excessively if the material is old, as pressure buildup from slow decomposition is possible. Use vented caps if available.[1]
Emergency Procedures
-
Spill (Inside Hood): Cover with dry lime, sand, or soda ash. Do not use water.[1] Scoop into a dry container and treat as solid hazardous waste.
-
Spill (Outside Hood): Evacuate the area immediately. The lachrymatory nature will make the area uninhabitable.[1] Call EHS/Fire Department.[1]
-
Skin Contact: Brush off dry chemical first, then rinse with copious water for 15 minutes.[1] Seek medical attention immediately (potential for delayed pulmonary edema if inhaled).
References
-
Sigma-Aldrich. (2025).[1] Safety Data Sheet: 3,5-Dichlorobenzyl chloride (Precursor/Analog Safety Data). Retrieved from [1]
-
National Institute of Standards and Technology (NIST). (2023).[1] Benzyl chloroformate Properties and Stability.[1] NIST Chemistry WebBook.[1] Retrieved from
-
BenchChem. (2024).[1] Chloroformates in Organic Synthesis: A Comprehensive Technical Guide. Retrieved from
-
U.S. Environmental Protection Agency (EPA). (2024). RCRA Orientation Manual: Hazardous Waste Identification (D002, D003). Retrieved from
-
ChemSrc. (2025).[1] CAS 1175526-48-3 Entry: this compound.[1][5][6][7] Retrieved from
Sources
- 1. Benzyl chloroformate [webbook.nist.gov]
- 2. dtsc.ca.gov [dtsc.ca.gov]
- 3. Federal Register :: Hazardous Waste Management System; Identification and Listing of Hazardous Waste: Inorganic Chemical Manufacturing Wastes; Land Disposal Restrictions for Newly Identified Wastes; and CERCLA Hazardous Substance Designation and Reportable Quantities [federalregister.gov]
- 4. kgroup.du.edu [kgroup.du.edu]
- 5. CAS#:341967-35-9 | 2-Hydrazino-4,6-dimethyl-3-(methylsulfonyl)pyridine | Chemsrc [chemsrc.com]
- 6. 3,5-¶þÂÈÜлù Âȼ×Ëá_CAS:1175526-48-3 - Ö£ÖÝ´ºÇﻯ¹¤ÓÐÏÞ¹«Ë¾ [cmxx.com]
- 7. 1175526-48-3_3,5-Dichlorobenzyl ChloroformateCAS号:1175526-48-3_this compound【结构式 性质 英文】 - 化源网 [chemsrc.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
